molecular formula C51H77N13O9 B8210141 P8RI

P8RI

Katalognummer: B8210141
Molekulargewicht: 1016.2 g/mol
InChI-Schlüssel: LXYOOXZYRDPHLW-PJJIIYKISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P8RI is a useful research compound. Its molecular formula is C51H77N13O9 and its molecular weight is 1016.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-1-[(2R)-2-[[(2R)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYOOXZYRDPHLW-PJJIIYKISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H]2CCCN2C(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCCN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H77N13O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1016.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Mechanism of Action of P8RI: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI is a synthetic, retro-inverso peptide that acts as a potent agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. By mimicking the function of a natural CD31 ligand, this compound restores the receptor's crucial homeostatic and immunomodulatory signaling pathways. This mechanism holds significant therapeutic potential in various applications, including the prevention of thrombosis and inflammation on endovascular stents and the mitigation of antibody-mediated rejection in organ transplantation. This guide provides an in-depth analysis of the molecular mechanisms, signaling cascades, and experimental validation of this compound's action.

Introduction to this compound and its Target, CD31

This compound is an 8-amino acid, retro-inverso peptide with the sequence H-kwpalfvr-OH. The retro-inverso modification, which involves reversing the sequence of D-amino acids, confers resistance to proteases, enhancing its stability and bioavailability in vivo.

This compound's therapeutic effects are mediated through its interaction with CD31, a 130 kDa transmembrane glycoprotein predominantly expressed on the surface of endothelial cells, platelets, and various leukocyte subsets. CD31 plays a critical role in maintaining vascular homeostasis, modulating immune responses, and regulating cell adhesion and migration. Its function is largely dependent on the phosphorylation of two Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within its cytoplasmic domain.

Under conditions of strong immune stimulation or inflammation, the extracellular domain of CD31 can be cleaved by proteases, leading to a loss of its regulatory function. This compound is designed to specifically bind to the juxtamembrane region of the CD31 ectodomain, a site that becomes more accessible on cells with cleaved CD31. This binding event is thought to stabilize the clustering of truncated CD31 molecules, thereby restoring the receptor's inhibitory signaling capacity.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the restoration of CD31's inhibitory signaling cascade. In a healthy state, the engagement of CD31 on interacting cells triggers a "leave-me-alone" signal that dampens cellular activation. When CD31 is cleaved during an inflammatory response, this inhibitory function is lost.

This compound acts as a CD31 agonist by binding to the remaining juxtamembrane portion of the cleaved receptor. This binding is believed to induce a conformational change and clustering of CD31 molecules, which facilitates the phosphorylation of the tyrosine residues within the ITIMs in the cytoplasmic tail.

Signaling Pathways

Upon this compound-induced activation of CD31, a downstream signaling cascade is initiated, leading to the suppression of cellular activation. The key steps in this pathway are:

  • ITIM Phosphorylation: The clustering of CD31 molecules facilitates the phosphorylation of tyrosine residues within its two ITIMs.

  • Recruitment of Phosphatases: The phosphorylated ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2.

  • Dephosphorylation of Signaling Intermediates: Recruited SHP-1 and SHP-2 dephosphorylate key downstream signaling molecules involved in cellular activation pathways, thereby attenuating the activating signals.

P8RI_Signaling_Pathway This compound This compound cleaved_CD31 cleaved_CD31 This compound->cleaved_CD31 Binds to juxtamembrane region ITIM_phos ITIM_phos cleaved_CD31->ITIM_phos Induces phosphorylation SHP2 SHP2 ITIM_phos->SHP2 Recruits SHP1 SHP1 ITIM_phos->SHP1 Recruits Downstream Downstream SHP2->Downstream Dephosphorylates SHP1->Downstream Dephosphorylates Inhibition Inhibition Downstream->Inhibition Leads to

Quantitative Data

While extensive research has been conducted on the qualitative effects of this compound, publicly available quantitative data on its direct binding affinity and functional potency are limited. The following table summarizes the available quantitative information.

ParameterValueAssay/ContextReference
IC50 150 µg/mlhERG tail current amplitude[1]
In Vivo Efficacy Reduction in Donor-Specific Antibodies (MFI 344 vs 741)Rat Aortic Allograft Model[2][3]
In Vivo Efficacy Increased Media Nuclear Density (3.4 x 10-5 vs 2.2 x 10-5 nuclei/px2)Rat Aortic Allograft Model[2][3]
In Vivo Efficacy Increased Media Surface Area (2.33 x 106 vs 2.02 x 106 px2)Rat Aortic Allograft Model[2][3]

MFI: Mean Fluorescence Intensity

Experimental Protocols

In Vivo Administration of this compound in a Rat Aortic Allograft Model

This protocol describes the administration of this compound to assess its efficacy in preventing antibody-mediated rejection.[2][3]

  • Animal Model: A rat model of orthotopic aortic allograft is used.

  • Anesthesia: Rats are induced with 4% isoflurane and maintained on 2% isoflurane.

  • Analgesia: Buprenorphine is administered via intraperitoneal injection (0.03 mg/kg) preoperatively and every 8 hours postoperatively.

  • This compound Administration:

    • This compound is administered subcutaneously at a dose of 2.5 mg/kg/day.

    • Treatment is continued for 28 days.

    • Control animals receive subcutaneous injections of phosphate-buffered saline.

  • Outcome Assessment:

    • Blood is collected at 28 days to quantify circulating donor-specific antibodies (DSAs).

    • Aortic allografts are harvested for histologic and immunohistochemical analysis of antibody-mediated lesions.

This compound Coating of Endovascular Stents

This protocol outlines a method for coating nitinol flow-diverting stents with this compound.[4]

  • Surface Preparation: Nitinol disks or stents are cleaned and prepared for coating.

  • Polydopamine Intermediate Layer:

    • The stents are immersed in a solution of polydopamine to create an adhesive intermediate layer.

  • Peptide Coating:

    • After washing, the stents are immersed in a solution of the this compound peptide (50 µM in sterile water).

    • The reaction is allowed to proceed for 30 minutes with stirring.

  • Control Groups: Bare-metal (uncoated) and polydopamine-coated stents are used as controls.

Stent_Coating_Workflow Start Nitinol Stent Step1 Polydopamine Immersion Start->Step1 Step2 Washing Step1->Step2 Step3 This compound Solution (50 µM) Step2->Step3 Step4 Incubation (30 min with stirring) Step3->Step4 End This compound-Coated Stent Step4->End

In Vitro Macrophage Polarization Assay

This protocol can be adapted to investigate the effect of this compound on macrophage polarization.

  • Cell Culture:

    • Bone marrow-derived macrophages (BMDMs) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and M-CSF.

  • Polarization:

    • For M1 polarization, BMDMs are stimulated with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • For M2 polarization, BMDMs are stimulated with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • This compound is added at various concentrations to the culture medium during the polarization process.

  • Analysis:

    • After 24-48 hours, macrophage phenotype is assessed by analyzing the expression of specific cell surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.

    • The secretion of cytokines (e.g., TNF-α for M1, IL-10 for M2) in the culture supernatant is measured by ELISA.

Conclusion

This compound represents a promising therapeutic peptide that leverages a novel mechanism of action by restoring the inhibitory function of the CD31 receptor. Its ability to modulate immune and inflammatory responses has been demonstrated in preclinical models of vascular injury and transplantation. Further research is warranted to fully elucidate its quantitative pharmacological profile and to translate its therapeutic potential into clinical applications.

References

P8RI: A Novel CD31 Agonist for Targeted Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

P8RI is a synthetic, retro-inverso peptide that acts as a potent agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31. By mimicking the natural ligand of CD31, this compound restores its crucial immunomodulatory functions, which are often compromised in inflammatory and autoimmune conditions. This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data from key preclinical studies, detailed experimental protocols, and a visualization of the associated signaling pathways. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel immunomodulatory therapeutics.

Introduction to this compound and its Target: CD31

CD31 is a 130 kDa transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various leukocyte populations. It plays a critical role in maintaining vascular homeostasis and regulating immune responses. The immunomodulatory function of CD31 is primarily mediated through its cytoplasmic tail, which contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs).

Under normal physiological conditions, homophilic engagement of CD31 (i.e., CD31 on one cell binding to CD31 on another) leads to the phosphorylation of these ITIMs. This, in turn, recruits Src homology 2 (SH2) domain-containing phosphatases, principally SHP-1 and SHP-2, to the cell membrane. The activation of these phosphatases initiates a signaling cascade that dampens excessive immune cell activation and inflammatory responses.

However, during severe inflammation, the extracellular domain of CD31 can be cleaved, leading to a loss of its regulatory function. This compound is an eight-amino-acid retro-inverso peptide designed to bind to the juxtamembrane region of the CD31 ectodomain. This binding restores the clustering of CD31 and its subsequent inhibitory signaling, making this compound a promising therapeutic agent for conditions characterized by dysregulated immune responses.[1][2] The retro-inverso nature of the peptide, composed of D-amino acids in reversed sequence, confers resistance to plasma proteases, enhancing its bioavailability and therapeutic potential.[2]

Quantitative Data on the Immunomodulatory Functions of this compound

Preclinical studies have demonstrated the significant immunomodulatory effects of this compound in various models. The following tables summarize the key quantitative findings from these investigations.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft[3]
ParameterControl GroupThis compound-Treated GroupPercentage Change
Donor-Specific Antibodies (MFI)741344-53.6%
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵+54.5%
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶+15.3%

MFI: Mean Fluorescence Intensity

Table 2: In Vitro Effects of CD31-Mimetic Coating on Endothelial and Blood Cell Activation[4]
Soluble MarkerOutcome
Plasminogen Activator Inhibitor-1 (PAI-1)Significantly Reduced
Interleukin-6 (IL-6)Significantly Reduced
Interleukin-8 (IL-8)Significantly Reduced
E-selectinSignificantly Reduced
Tissue FactorSignificantly Reduced
CD40LSignificantly Reduced
Macrophage Inflammatory Protein-1 alpha (MIP-1α)Significantly Reduced
Tissue Factor Pathway Inhibitor (TFPI)Significantly Increased

Signaling Pathways Modulated by this compound

This compound exerts its immunomodulatory effects by activating the CD31 signaling pathway. The binding of this compound to the CD31 ectodomain mimics homophilic engagement, initiating a cascade of intracellular events that ultimately suppress pro-inflammatory signaling.

The Core CD31 Signaling Pathway

The primary mechanism of CD31-mediated inhibition involves the recruitment and activation of the tyrosine phosphatases SHP-1 and SHP-2.[3][4] Upon this compound-induced clustering of CD31, the ITIMs in its cytoplasmic tail are phosphorylated. These phosphotyrosine residues serve as docking sites for the SH2 domains of SHP-1 and SHP-2, bringing these phosphatases to the plasma membrane where they can dephosphorylate key signaling intermediates in various activating pathways.[3][4]

CD31_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD31 CD31 This compound->CD31 binds CD31_clustered Clustered CD31 CD31->CD31_clustered clustering ITIM_P Phosphorylated ITIMs CD31_clustered->ITIM_P phosphorylation SHP2 SHP-1 / SHP-2 ITIM_P->SHP2 recruits SHP2_active Active SHP-1 / SHP-2 SHP2->SHP2_active activation Downstream Downstream Signaling (e.g., NF-κB, MAPK pathways) SHP2_active->Downstream dephosphorylates Inhibition Inhibition of Inflammatory Response Downstream->Inhibition

Figure 1: this compound-activated CD31 signaling cascade.
Crosstalk with NF-κB and MAPK Pathways

While direct modulation of NF-κB and MAPK pathways by this compound is an area of ongoing research, the known functions of CD31 and its downstream effectors, SHP-1 and SHP-2, allow for the formulation of a well-supported hypothetical model. The NF-κB and MAPK signaling pathways are central to the inflammatory response, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.

SHP-2 has been shown to be a positive regulator of the Ras-MAPK pathway.[5] However, the overall effect of CD31 engagement is inhibitory to inflammation. This suggests that the recruitment of SHP-1 and the context-dependent actions of SHP-2 on other signaling nodes likely lead to a net reduction in pro-inflammatory signaling. For instance, by dephosphorylating upstream activators of NF-κB and p38/JNK MAPK pathways, this compound-activated CD31 signaling can effectively suppress the production of inflammatory mediators. Conversely, CD31 signaling has been shown to promote cell survival through the Erk MAPK pathway.[6][7]

P8RI_Crosstalk cluster_proinflammatory Pro-inflammatory Pathways cluster_survival Pro-survival Pathway P8RI_CD31 This compound-Activated CD31 (via SHP-1/SHP-2) NFkB NF-κB Pathway P8RI_CD31->NFkB inhibits p38_JNK p38/JNK MAPK Pathway P8RI_CD31->p38_JNK inhibits Erk Erk MAPK Pathway P8RI_CD31->Erk activates Inflammatory_Response Inflammatory Response (Cytokines, Adhesion Molecules) NFkB->Inflammatory_Response p38_JNK->Inflammatory_Response Cell_Survival Cell Survival Erk->Cell_Survival

Figure 2: Crosstalk of this compound/CD31 with NF-κB and MAPK pathways.

Experimental Protocols

The following sections provide an overview of the methodologies used in the key preclinical studies of this compound.

In Vivo Rat Model of Aortic Allograft[3]
  • Animal Model: A well-established rat model of orthotopic aortic allograft was utilized.

  • Treatment: this compound was administered daily for 28 days post-transplantation.

  • Assessment of Humoral Response: Circulating donor-specific antibodies (DSAs) were quantified using flow cytometry to assess the alloimmune humoral response.

  • Histological Analysis: Aortic allografts were harvested at the end of the treatment period. Histologic and immunohistochemical analyses were performed to evaluate antibody-mediated lesions, including measurements of the density of nuclei in the media and the media surface area.

In Vitro Assessment of Endothelial Cell and Blood Element Activation[4]
  • Surface Preparation: Cobalt Chromium discs were coated with the CD31-mimetic peptide this compound.

  • Endothelial Cell Culture: Primary human coronary artery endothelial cells (HCAECs) were seeded at a density of 1 x 10⁵ cells/cm² onto the this compound-coated discs and cultured for 48 hours.

  • Analysis of Soluble Markers: The supernatant from the HCAEC cultures was collected, and the concentration of various soluble coagulation and inflammation factors was quantified using multiplex immunoassays.

  • Blood Element Interaction: Whole blood was incubated with the this compound-coated discs under continuous rotation for 1 hour. Plasma was then isolated, and the levels of released soluble markers were quantified.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Aortic_Allograft Rat Aortic Allograft Model P8RI_Admin This compound Administration (28 days) Aortic_Allograft->P8RI_Admin InVivo_Analysis Analysis: - Donor-Specific Antibodies (Flow Cytometry) - Histology of Allograft P8RI_Admin->InVivo_Analysis Coated_Discs This compound-Coated Discs HCAEC_Culture HCAEC Culture (48h) Coated_Discs->HCAEC_Culture Blood_Incubation Whole Blood Incubation (1h) Coated_Discs->Blood_Incubation InVitro_Analysis Analysis: - Soluble Markers in Supernatant/Plasma (Multiplex Assay) HCAEC_Culture->InVitro_Analysis Blood_Incubation->InVitro_Analysis

Figure 3: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a targeted and innovative approach to immunomodulation. By specifically activating the CD31 inhibitory pathway, this compound has demonstrated the potential to reduce harmful immune responses in preclinical models of antibody-mediated rejection and vascular inflammation. The quantitative data presented in this guide underscore its potent effects on both humoral and cellular aspects of immunity.

Future research should focus on further elucidating the precise molecular interactions of this compound with the CD31 receptor and a more detailed characterization of its impact on downstream signaling pathways, including NF-κB and MAPK. Additionally, expanding the evaluation of this compound to other models of autoimmune and inflammatory diseases will be crucial in defining its full therapeutic potential. The favorable safety profile and targeted mechanism of action make this compound a compelling candidate for further development as a novel therapeutic for a range of immune-mediated disorders.

References

The P8RI Peptide: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI is a synthetic, retro-inverso peptide that acts as a potent agonist of the CD31 receptor. Comprised of D-amino acids, it exhibits enhanced stability and resistance to proteolysis, making it a promising therapeutic candidate for a range of inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of the structure, synthesis, and mechanism of action of the this compound peptide. Detailed experimental protocols for its synthesis, purification, and characterization are presented, alongside a summary of key quantitative data from preclinical studies. Furthermore, the signaling pathway modulated by this compound is visualized to facilitate a deeper understanding of its biological function.

Introduction

This compound, also known as D-P8RI, is a biomimetic peptide designed to target the juxtamembrane region of the CD31 ectodomain. CD31, or Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a crucial transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various immune cells. It plays a vital role in maintaining vascular homeostasis and modulating immune responses. The agonistic action of this compound on CD31 restores the receptor's natural inhibitory signaling pathway, leading to immunosuppressive and anti-inflammatory effects. Its retro-inverso structure, composed of D-amino acids in reversed sequence, confers significant resistance to degradation by plasma proteases, a key advantage for therapeutic applications.

This compound Peptide: Core Structure and Properties

The this compound peptide is an octapeptide with the amino acid sequence H-kwpalfvr-OH. A defining feature of this compound is its retro-inverso design, meaning it is composed of D-amino acids arranged in the reverse order of a native peptide sequence. This modification maintains the spatial orientation of the side chains, allowing for effective receptor binding while providing proteolytic stability.

PropertyValueReference
Sequence H-kwpalfvr-OH
Chirality D-amino acids
Type Retro-inverso peptide
Molecular Formula C₅₁H₇₇N₁₃O₉
Molecular Weight 1016.25 g/mol
Function CD31 Agonist

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-D-Arg(Pbf)-OH, Fmoc-D-Val-OH, Fmoc-D-Phe-OH, Fmoc-D-Leu-OH, Fmoc-D-Ala-OH, Fmoc-D-Pro-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Lys(Boc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected D-amino acid (Fmoc-D-Arg(Pbf)-OH) in DMF.

    • Add DIC and OxymaPure to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent D-amino acid in the sequence (Val, Phe, Leu, Ala, Pro, Trp, Lys).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3 hours at room temperature.

    • Filter the resin and collect the cleavage solution.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification

Equipment and Reagents:

  • Preparative RP-HPLC system with a C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatography:

    • Inject the dissolved crude peptide onto the column.

    • Apply a linear gradient of 5% to 65% Mobile Phase B over 60 minutes at a flow rate of 15 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Biophysical Characterization

Instrument:

  • MALDI-TOF or ESI-LC/MS

Procedure:

  • Sample Preparation: Dissolve the purified this compound in an appropriate solvent (e.g., 50% ACN with 0.1% TFA).

  • MALDI-TOF Analysis:

    • Mix the peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto the MALDI target plate and allow it to dry.

    • Acquire the mass spectrum in positive ion mode.

  • ESI-LC/MS Analysis:

    • Inject the peptide solution into the LC-MS system.

    • Separate the peptide on a C18 column with a suitable gradient.

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound.

Instrument:

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in 10 mM phosphate buffer (pH 7.4).

  • Data Acquisition:

    • Record the CD spectrum from 190 to 260 nm in a 1 mm path length quartz cuvette.

    • Set the scanning speed to 50 nm/min, bandwidth to 1 nm, and data pitch to 0.5 nm.

    • Average three scans for each measurement.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectrum.

    • Analyze the secondary structure content using deconvolution software (e.g., CONTINLL, SELCON3).

Instrument:

  • High-resolution NMR spectrometer (e.g., 600 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

    • Experiments should be performed at a constant temperature (e.g., 298 K).

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using the TOCSY and NOESY spectra.

    • Identify through-space NOE correlations to determine inter-proton distances.

    • Use the distance restraints to calculate the 3D structure of this compound using molecular dynamics and simulated annealing protocols.

Mechanism of Action and Signaling Pathway

This compound functions as a CD31 agonist, binding to the juxtamembranous portion of the CD31 extracellular domain. This binding event is thought to stabilize CD31 dimers and promote the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31.

Upon phosphorylation, these ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing protein-tyrosine phosphatases, primarily SHP-1 and SHP-2. The recruitment and activation of these phosphatases lead to the dephosphorylation of downstream signaling molecules involved in pro-inflammatory pathways, thereby attenuating the inflammatory response.

Below is a diagram illustrating the proposed signaling pathway initiated by this compound binding to CD31.

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds to ectodomain ITIM ITIMs CD31->ITIM Phosphorylation SHP2 SHP-2 ITIM->SHP2 Recruits & Activates SHP1 SHP-1 ITIM->SHP1 Recruits & Activates Downstream Downstream Inflammatory Signaling SHP2->Downstream Dephosphorylates SHP1->Downstream Dephosphorylates Inhibition Inhibition of Inflammation Downstream->Inhibition

Caption: this compound peptide signaling pathway.

Quantitative Data Summary

The therapeutic potential of this compound has been evaluated in various preclinical models. The following table summarizes key quantitative findings from a study investigating the effect of this compound in a rat model of aortic allograft rejection.

ParameterControl GroupThis compound-Treated Groupp-value
Donor-Specific Antibodies (MFI) 741344< 0.05
Density of Nuclei in Media (nuclei/px²) 2.2 x 10⁻⁵3.4 x 10⁻⁵< 0.05
Media Surface Area (px²) 2.02 x 10⁶2.33 x 10⁶< 0.05

MFI: Mean Fluorescence Intensity

These data indicate that this compound treatment significantly reduces the alloimmune response and promotes structural preservation of the aortic allograft.

Logical Workflow for this compound Characterization

The comprehensive characterization of the this compound peptide follows a logical workflow, from initial synthesis to final structural elucidation.

P8RI_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_verification Primary Structure Verification cluster_structure Secondary & Tertiary Structure Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (MALDI-TOF/ESI-MS) Purification->MS Verify Mass CD Circular Dichroism (CD) Spectroscopy Purification->CD Analyze Secondary Structure NMR NMR Spectroscopy (TOCSY, NOESY) Purification->NMR Determine 3D Structure Structure 3D Structure Calculation NMR->Structure

Caption: Experimental workflow for this compound characterization.

Conclusion

The this compound peptide represents a significant advancement in the field of targeted immunomodulation. Its unique retro-inverso structure provides enhanced stability, a critical attribute for therapeutic development. The detailed protocols and structural information provided in this guide serve as a valuable resource for researchers and drug development professionals working on this compound and other CD31-targeting agents. The promising preclinical data underscore the potential of this compound as a novel therapeutic for a variety of inflammatory and cardiovascular conditions, warranting further investigation and clinical development.

Technical Guide: P8RI's Mechanism of Action and Effect on Endothelial Cell Homeostasis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Endothelial cell (EC) homeostasis is critical for vascular health, and its disruption is a key event in the pathogenesis of thromboinflammatory responses to endovascular devices like stents. The synthetic peptide P8RI, a CD31 agonist, has emerged as a promising agent for promoting biocompatibility and vascular healing. This compound functions by mimicking the homeostatic signaling of the native CD31 receptor, a crucial transmembrane protein expressed on endothelial cells, platelets, and leukocytes. When immobilized on medical device surfaces, this compound promotes the rapid endothelialization, reduces inflammation, and prevents thrombosis. This guide provides an in-depth overview of the molecular mechanism of this compound, its effects on endothelial cell function, and the experimental protocols used to evaluate its efficacy.

This compound and the CD31 Signaling Pathway

This compound is a synthetic peptide designed to bind to the juxtamembrane extracellular sequence of CD31 (also known as PECAM-1), acting as a functional agonist.[1][2] CD31 is a key regulator of vascular homeostasis, and its engagement is critical for maintaining a quiescent, anti-thrombotic endothelial surface.[1][3] Under inflammatory conditions or following vascular injury (e.g., stent implantation), CD31 can be cleaved, leading to a loss of its protective function.[4] this compound restores this function by stabilizing CD31 clustering and initiating a downstream signaling cascade that promotes cell survival and reduces inflammatory responses.[1][5]

The primary signaling mechanism initiated by this compound engagement with CD31 involves the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the cytoplasmic tail of CD31.[6] This phosphorylation event creates docking sites for the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP-2).[3][6] The recruitment of SHP-2 is a critical step that leads to the activation of pro-survival pathways, including the Akt and Erk signaling cascades.[3][7]

Activated Akt plays a central role in promoting EC survival by phosphorylating and thereby inhibiting the Forkhead box protein O3 (FoxO3), a transcription factor that drives the expression of pro-apoptotic genes.[3][7] By preventing FoxO3 nuclear localization, the this compound-CD31-SHP-2-Akt axis suppresses apoptosis and up-regulates anti-apoptotic molecules, conferring a survival advantage to endothelial cells under stress.[3][7][8]

P8RI_CD31_Signaling This compound This compound Peptide (Agonist) CD31 CD31 Receptor (PECAM-1) This compound->CD31 ITIMs ITIMs (Phosphorylated) CD31->ITIMs Phosphorylates SHP2 SHP-2 ITIMs->SHP2 Recruits Akt Akt (Active) SHP2->Akt Activates Erk Erk (Active) SHP2->Erk Activates FoxO3_cyto FoxO3 (Inactive) Akt->FoxO3_cyto Phosphorylates & Inactivates Anti_Apoptosis Anti-Apoptotic & Pro-Survival Genes Akt->Anti_Apoptosis Promotes Expression Erk->Anti_Apoptosis Promotes Expression FoxO3_nuc FoxO3 (Active) Pro_Apoptosis Pro-Apoptotic Gene Expression FoxO3_nuc->Pro_Apoptosis

This compound-mediated CD31 signaling pathway in endothelial cells.

Quantitative Effects of this compound on Endothelial Cells

In vitro and in vivo studies have quantified the beneficial effects of this compound on endothelial cells and the vascular environment. When coated on cobalt-chromium (CoCr) discs, this compound significantly modulates the behavior of Human Coronary Artery Endothelial Cells (HCAECs).

Modulation of Soluble Factor Release

This compound coatings alter the secretome of endothelial cells, shifting it from a pro-inflammatory and pro-thrombotic state to an anti-inflammatory and anti-coagulant one.

Table 1: Effect of this compound Coating on Soluble Factor Release by HCAECs

Soluble Factor Effect of this compound Coating Control Surface Reference
Plasminogen Activator Inhibitor-1 (PAI-1) Significantly Reduced Bare Metal, Linker Arm Only [1]
Interleukin-6 (IL-6) Significantly Reduced Bare Metal, Linker Arm Only [1]
Interleukin-8 (IL-8) Significantly Reduced Bare Metal, Linker Arm Only [1]
E-selectin Significantly Reduced Bare Metal, Linker Arm Only [1]
Tissue Factor Pathway Inhibitor (TFPI) Significantly Increased Bare Metal, Linker Arm Only [1]

Data derived from HCAECs cultured for 48 hours on coated CoCr discs. Linker arms used were poly(ethylene glycol) or polydopamine.

Enhancement of Endothelial Cell Adhesion and Phenotype

This compound surfaces promote the attachment and healthy phenotype of endothelial cells, which is crucial for the rapid endothelialization of implanted devices.

Table 2: Effect of this compound Coating on HCAEC Adhesion and Phenotype

Parameter Effect of this compound Coating Control Surface Reference
Adherent Cell Number (nuclei/µm²) Significantly Greater Bare Metal [1]
CD31 Expression at Cell-Cell Border Significantly Greater Bare Metal [1]

Data derived from HCAECs cultured on coated CoCr discs.

In Vivo Effects in a Rat Aortic Allograft Model

In a rat model of antibody-mediated rejection, systemic administration of this compound demonstrated protective effects on the vascular allograft.

Table 3: In Vivo Effects of this compound in a Rat Aortic Allograft Model

Parameter This compound-Treated Control Reference
Donor-Specific Antibodies (MFI) 344 741 [4][9]
Density of Nuclei in Media (nuclei/px²) 3.4 x 10⁻⁵ 2.2 x 10⁻⁵ [4][9]
Media Surface Area (px²) 2.33 x 10⁶ 2.02 x 10⁶ [4][9]

Data from a rat model of orthotopic aortic allograft with this compound administered for 28 days.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the effects of this compound.

Surface Coating with this compound Peptide

This protocol describes a common method for immobilizing this compound onto a substrate, such as a metal disc or stent, for cell culture experiments. The use of a polydopamine (PDA) linker is a robust and widely applicable technique.[2][10]

P8RI_Coating_Workflow cluster_prep Substrate Preparation cluster_pda Polydopamine Linker Application cluster_this compound This compound Immobilization Clean 1. Clean Substrate (e.g., Ultrasound in Acidic Water) Rinse_Dry 2. Rinse & Dry Clean->Rinse_Dry Dip_PDA 3. Dip-coat in Dopamine Solution Rinse_Dry->Dip_PDA Incubate_PDA 4. Incubate to allow Polydopamine self-assembly Dip_PDA->Incubate_PDA Rinse_PDA 5. Rinse with dH₂O Incubate_PDA->Rinse_PDA Dip_this compound 6. Incubate with This compound Peptide Solution Rinse_PDA->Dip_this compound Incubate_this compound 7. Allow covalent bonding to PDA layer Dip_this compound->Incubate_this compound Rinse_Final 8. Final Rinse & Dry Incubate_this compound->Rinse_Final

Workflow for this compound surface coating via dip-coating.

Methodology:

  • Substrate Cleaning: Metal discs (e.g., Cobalt-Chromium or Nitinol) are rigorously cleaned, often via ultrasonication in acidic water or ethanol, to remove contaminants.

  • Polydopamine Layer: The clean, dry substrate is immersed in a freshly prepared solution of dopamine hydrochloride (e.g., 2 mg/mL in a buffered solution like Tris, pH 8.5) and incubated for several hours at room temperature to allow for the self-assembly of a thin polydopamine film.

  • Rinsing: The PDA-coated surface is thoroughly rinsed with deionized water to remove non-adherent polymer.

  • Peptide Immobilization: The PDA-coated surface is incubated with a solution of this compound peptide in a suitable buffer (e.g., PBS) for several hours or overnight. The catechol groups in the PDA layer facilitate covalent attachment of the peptide.

  • Final Wash: The surface is washed extensively with buffer and sterile deionized water to remove any unbound peptide and then dried under sterile conditions.

Endothelial Cell Culture on Coated Surfaces

This protocol details the culturing of primary human endothelial cells on this compound-coated surfaces to assess cell adhesion, phenotype, and function.

Methodology:

  • Cell Source: Primary Human Coronary Artery Endothelial Cells (HCAECs) or Human Aortic Endothelial Cells (HAECs) are commonly used.

  • Culture Medium: Cells are cultured in a specialized endothelial cell growth medium (e.g., EGM-2) supplemented with growth factors, cytokines, and fetal bovine serum.

  • Seeding: this compound-coated and control (bare metal, PDA-only) sterile discs are placed in multi-well culture plates. A suspension of endothelial cells is seeded onto the discs at a specific density (e.g., 25,000 cells/disc).[5]

  • Incubation: The cells are cultured for a defined period (e.g., 48 hours) in a humidified incubator at 37°C and 5% CO₂.[5]

  • Analysis:

    • Cell Adhesion: After incubation, non-adherent cells are washed away. Adherent cells are fixed, their nuclei stained (e.g., with Hoechst or DAPI), and quantified by counting cells per unit area using fluorescence microscopy.

    • Phenotype Assessment: Fixed cells are permeabilized and stained for key markers via immunofluorescence. A healthy EC phenotype is often characterized by strong CD31 staining at cell-cell junctions and low intracellular F-actin stress fibers. The ratio of CD31 to Actin fluorescence intensity can be used as a quantitative measure.[5]

    • Supernatant Collection: At the end of the culture period, the culture medium (supernatant) is collected, centrifuged to remove debris, and stored at -80°C for analysis of soluble factors.

Analysis of Soluble Markers (Bio-Plex Assay)

This protocol outlines the use of a multiplex immunoassay (e.g., Bio-Plex) to simultaneously quantify multiple cytokines, chemokines, and growth factors in the cell culture supernatants collected from ECs grown on this compound-coated surfaces.[1]

BioPlex_Workflow cluster_plate_prep Plate Preparation cluster_incubation1 Analyte Capture cluster_incubation2 Detection cluster_readout Signal Generation & Readout Pre_wet 1. Pre-wet filter plate with Assay Buffer Add_Beads 2. Add antibody-coupled Magnetic Beads Pre_wet->Add_Beads Wash_Beads 3. Wash Beads 2x Add_Beads->Wash_Beads Add_Sample 4. Add Standards & Samples (EC Supernatants) Wash_Beads->Add_Sample Incubate_1 5. Incubate 60 min with shaking Add_Sample->Incubate_1 Wash_1 6. Wash Plate 3x Incubate_1->Wash_1 Add_Detection_Ab 7. Add Biotinylated Detection Antibody Wash_1->Add_Detection_Ab Incubate_2 8. Incubate 30 min with shaking Add_Detection_Ab->Incubate_2 Wash_2 9. Wash Plate 3x Incubate_2->Wash_2 Add_SAPE 10. Add Streptavidin-PE (SAPE) Wash_2->Add_SAPE Incubate_3 11. Incubate 10 min with shaking Add_SAPE->Incubate_3 Wash_3 12. Wash & Resuspend Beads Incubate_3->Wash_3 Read_Plate 13. Acquire data on Bio-Plex Reader Wash_3->Read_Plate

General workflow for a Bio-Plex multiplex immunoassay.

Methodology:

  • Standard Preparation: A standard curve is prepared by performing serial dilutions of a lyophilized cytokine standard of known concentration. The same culture medium used for the experiment should be used as the diluent.

  • Sample Incubation: The collected cell culture supernatants and the prepared standards are added to the wells containing the beads. The plate is incubated for ~60 minutes with shaking to allow the analytes to bind to the capture antibodies on the beads.

  • Detection Antibody Incubation: After washing away unbound proteins, a cocktail of biotinylated detection antibodies specific for each analyte is added to the wells. The plate is incubated for ~30 minutes with shaking.

  • Streptavidin-PE Incubation: Following another wash step, streptavidin-phycoerythrin (SAPE), which binds to the biotin on the detection antibodies, is added. This incubation lasts for ~10 minutes.

  • Data Acquisition: After a final wash, the beads are resuspended in assay buffer and the plate is read on a Bio-Plex instrument. The reader uses lasers to identify each bead by its internal dye and to quantify the fluorescence of the bound SAPE, which is proportional to the amount of analyte captured.

  • Data Analysis: The concentrations of the analytes in the samples are calculated by interpolating their fluorescence signals against the standard curve.

Conclusion and Future Directions

The CD31 agonist peptide this compound demonstrates a potent ability to promote endothelial cell homeostasis. By activating the native CD31 signaling pathway, it enhances endothelial cell adhesion and survival while fostering an anti-inflammatory and anti-thrombotic cellular phenotype. These properties, quantified through a series of robust in vitro and in vivo assays, make this compound a highly promising candidate for coating endovascular devices. Such a biomimetic strategy could significantly improve the long-term success of arterial stenting by accelerating vascular healing and reducing adverse events like in-stent restenosis and thrombosis.[1][3] Future research will likely focus on optimizing coating stability, long-term efficacy, and clinical translation of this technology.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and Development of P8RI

This technical guide provides a comprehensive overview of the synthetic peptide this compound, a promising therapeutic agent in the fields of vascular biology and immunology. We will delve into its discovery, mechanism of action, and preclinical development, presenting key data, experimental protocols, and signaling pathways.

Introduction and Discovery

This compound is a synthetic peptide that functions as an agonist for the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31.[1][2][3] It was designed as a retro-inverso peptide, composed of all-D-amino acids, to enhance its resistance to plasma proteases while maintaining bioactivity.[3] this compound specifically binds to the juxtamembrane region of the CD31 ectodomain.[2][3] The discovery of this compound stemmed from research into the crucial role of CD31 in maintaining homeostasis at the interface of endothelial and immune cells.[1][4] Under conditions of strong immune stimulation, the regulatory function of CD31 can be compromised due to the cleavage of its extracellular portion.[1] this compound was developed to restore this immunomodulatory function.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a CD31 agonist, thereby restoring and sustaining the inhibitory signaling pathway mediated by this receptor.[1][2] Engagement of CD31 by this compound is believed to stabilize the clustering of the receptor.[2] This activation of CD31 initiates an intracellular signaling cascade that plays a critical role in modulating immune responses and maintaining vascular homeostasis.

A key step in this pathway is the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31.[5] These phosphorylated ITIMs then serve as docking sites for Src homology 2 (SH2) domain-containing protein-tyrosine phosphatases, most notably SHP-2.[5][6][7][8] The recruitment of SHP-2 to the CD31 receptor complex is a critical event that leads to the dephosphorylation of downstream signaling molecules, thereby attenuating inflammatory responses.[5][6]

Below is a diagram illustrating the proposed signaling pathway initiated by this compound.

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds to ectodomain ITIMs ITIMs CD31->ITIMs Induces phosphorylation of SHP2 SHP-2 ITIMs->SHP2 Recruits Downstream Downstream Signaling Molecules SHP2->Downstream Dephosphorylates Response Modulation of Inflammatory Response Downstream->Response

Figure 1: this compound Signaling Pathway.

Preclinical Data

This compound has been evaluated in various preclinical models, demonstrating its potential in mitigating inflammation and promoting vascular healing.

In Vivo Efficacy

A key study investigated the effect of this compound in a rat model of aortic allograft, a model for antibody-mediated rejection in organ transplantation.[1] The results demonstrated a significant reduction in the development of donor-specific antibodies (DSAs) and favorable histological changes in the aortic grafts of this compound-treated animals.[1]

Parameter Control Group This compound-Treated Group p-value Reference
Donor-Specific Antibodies (Mean Fluorescence Intensity)7413440.03[1][9]
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵0.01[1][9]
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶0.007[1][9]

In another preclinical model, this compound was used to coat coronary stents implanted in pigs.[4] At 28 days post-implantation, stents coated with the CD31-mimetic peptide showed a significant reduction in neointima development compared to bare-metal stents.[4] The neointima that did form appeared as a normal arterial media, and there was an absence of thrombosis.[4]

In Vitro Studies

In vitro experiments have shown that surfaces coated with a CD31-mimetic peptide significantly reduce the activation of primary human coronary artery endothelial cells and blood platelets/leukocytes.[4] Furthermore, these coatings have been shown to reduce the release of pro-inflammatory and pro-coagulant molecules.[2]

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively published in the available literature. One source indicates an IC50 of 150 μg/ml based on the human ether-a-go-go-related gene (hERG) tail current amplitude, suggesting a safety margin.[10] However, comprehensive studies on its absorption, distribution, metabolism, excretion (ADME), and long-term toxicity are needed.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Peptide Synthesis

This compound is a synthetic peptide.[1] While the specific protocol for this compound is proprietary, it is likely synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[11]

General SPPS Protocol:

  • Resin Swelling: The synthesis begins with the swelling of a suitable resin (e.g., Rink Amide resin) in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[11]

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in NMP.

  • Amino Acid Coupling: The first Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU) and a base (e.g., DIEA) and is then coupled to the deprotected resin.[11]

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[11]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide is lyophilized to obtain a stable powder.

Rat Aortic Allograft Model

This in vivo model is used to assess the efficacy of this compound in preventing antibody-mediated rejection.[1][9]

Protocol Outline:

  • Animal Models: Donor aortas are typically harvested from Brown Norway (BN) rats and transplanted into Lewis rats.[12]

  • Surgical Procedure: A segment of the donor's abdominal aorta is transplanted into the recipient's subrenal aorta in an orthotopic position using end-to-end anastomosis.[9]

  • This compound Administration: this compound is administered to the treatment group, for instance, via subcutaneous injection at a dose of 2.5 mg/kg/day for 28 days.[9] The control group receives a vehicle control (e.g., phosphate-buffered saline).[9]

  • Sample Collection: After the treatment period (e.g., 28 days), blood is collected to quantify circulating donor-specific antibodies.[9] The aortic allografts are harvested for histological and immunohistochemical analysis.[1]

  • Analysis: DSAs are quantified using techniques like flow cytometry.[1] Histological analysis is performed to assess parameters such as the density of nuclei in the media and the media surface area.[1]

In Vitro Endothelial Cell Activation Assay

This assay is used to evaluate the effect of this compound-coated surfaces on endothelial cells.[2][13]

Protocol Outline:

  • Surface Preparation: Cobalt Chromium discs are coated with the this compound peptide using methods like plasma amination or dip-coating.[2]

  • Cell Culture: Primary human coronary artery endothelial cells (HCAECs) are cultured on the coated discs.[2]

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours).[2]

  • Supernatant Analysis: The culture supernatant is collected to analyze the release of soluble markers of inflammation and coagulation (e.g., IL-6, IL-8, tissue factor) using techniques like multiplex immunoassays.[2]

  • Cell Adhesion and Morphology: The adherence and morphology of the endothelial cells on the discs can be assessed using immunofluorescence microscopy.[14]

Below is a diagram illustrating a typical experimental workflow for evaluating this compound-coated stents.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A This compound Peptide Synthesis and Purification B Stent Coating with this compound A->B C Endothelial Cell Culture on Coated Surfaces B->C E Implantation of Coated Stents in Animal Model (e.g., Pig) B->E D Analysis of Cell Activation (e.g., Cytokine Release) C->D F Post-implantation Monitoring (e.g., 28 days) E->F G Histological Analysis of Arteries (Neointimal Growth) F->G H Analysis of Thrombosis F->H

Figure 2: Experimental Workflow for this compound-Coated Stents.

Clinical Development

As of the latest available information, there is no public record of this compound entering clinical trials. Its development appears to be in the preclinical stage.

Conclusion and Future Directions

This compound represents a novel therapeutic approach targeting the CD31 signaling pathway to modulate inflammation and promote vascular healing. Preclinical data are promising, particularly in the contexts of preventing allograft rejection and improving the biocompatibility of cardiovascular devices. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a clear safety profile. Should these studies yield positive results, the progression of this compound into clinical trials would be a logical and eagerly anticipated next step in its development as a potential therapeutic agent.

References

P8RI's interaction with the CD31 ectodomain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Interaction of the CD31 Agonist Peptide P8RI with the CD31 Ectodomain

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), or CD31, is a critical transmembrane protein that maintains homeostasis at the interface between the vascular endothelium and circulating immune cells. Its regulatory function is mediated by immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. However, under conditions of strong immune stimulation or inflammation, the extracellular portion of CD31 is cleaved and shed, leading to a loss of its inhibitory signaling. This compound is a synthetic, retro-inverso peptide designed as a CD31 agonist. It specifically targets the remaining juxtamembrane portion of the cleaved CD31 ectodomain, restoring its clustering and downstream inhibitory signaling. This guide provides a comprehensive overview of the this compound-CD31 interaction, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the underlying molecular pathways and workflows.

**1. This compound Peptide and CD31 Receptor Overview

The this compound Peptide

This compound is a biomimetic peptide that acts as a CD31 agonist.[1] Its design incorporates several key features to enhance its therapeutic potential:

  • Sequence: The peptide has the amino acid sequence H-kwpalfvr-OH.[2][3]

  • Retro-Inverso Structure: this compound is a retro-inverso peptide, meaning it is composed of D-amino acids arranged in a reversed sequence. This configuration allows it to maintain the side-chain topology of the parent peptide while providing significant resistance to degradation by plasma proteases, enhancing its in vivo stability.[1][3]

  • Target: It specifically binds to the juxtamembrane amino acid sequence (aa 551-574) of the CD31 ectodomain, which remains on the cell surface after the primary extracellular domains are shed.[3][4][5]

The CD31 (PECAM-1) Receptor

CD31 is a 130 kDa member of the immunoglobulin (Ig) superfamily, constitutively expressed at high levels on the surface of endothelial cells and at lower levels on hematopoietic cells, including platelets, monocytes, neutrophils, and T-cells.[6][7][8]

  • Structure: It consists of six extracellular Ig-like domains, a transmembrane region, and a cytoplasmic tail.[8]

  • Function: CD31 plays a crucial role in regulating leukocyte transendothelial migration, maintaining vascular integrity, and modulating immune responses.[6][9]

  • Signaling Mechanism: Its regulatory functions are primarily mediated by two ITIMs in its cytoplasmic tail.[9][10] Upon homophilic engagement (binding between CD31 molecules on adjacent cells), the ITIMs become phosphorylated. This creates docking sites for SH2-domain-containing phosphatases, such as SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules involved in cellular activation, thus exerting an inhibitory effect.[10]

**2. Mechanism of this compound Interaction with the CD31 Ectodomain

Under inflammatory conditions, cell activation can trigger the proteolytic cleavage and shedding of the five N-terminal extracellular domains of CD31.[5][11] This process abrogates the receptor's ability to form the necessary trans-homophilic interactions and subsequent cis-homo-oligomerization required for ITIM phosphorylation and inhibitory signaling.[5][12]

This compound restores this lost function by acting as a molecular surrogate. It binds directly to the remaining juxtamembrane fragment of CD31 on the cell surface.[1][4] This interaction is believed to induce the necessary clustering of the truncated CD31 molecules, mimicking the natural cis-homophilic oligomerization. This restored clustering allows for the phosphorylation of the ITIMs, recruitment of SHP-2, and the re-establishment of the inhibitory signaling cascade, ultimately suppressing cellular activation.[5]

CD31_Signaling_Pathway cluster_0 Normal CD31 Signaling (Homeostasis) cluster_1 Disrupted Signaling (Inflammation) cluster_2 This compound-Mediated Restoration CD31_1 CD31 (Full Length) Homophilic_Binding Trans-Homophilic Binding (D1-D2) CD31_1->Homophilic_Binding CD31_2 CD31 (Full Length) CD31_2->Homophilic_Binding Clustering Cis-Oligomerization Homophilic_Binding->Clustering ITIM_Phos ITIM Phosphorylation Clustering->ITIM_Phos SHP2 SHP-2 Recruitment ITIM_Phos->SHP2 Inhibition Inhibition of Cell Activation SHP2->Inhibition Activation Cell Activation (e.g., TCR stimulation) Shedding Ectodomain Shedding Activation->Shedding CD31_Truncated Truncated CD31 (Juxtamembrane fragment) Shedding->CD31_Truncated Loss_of_Function Loss of Inhibitory Function CD31_Truncated->Loss_of_Function CD31_Truncated_2 Truncated CD31 This compound This compound Peptide P8RI_Binding This compound Binding This compound->P8RI_Binding CD31_Truncated_2->P8RI_Binding Restored_Clustering Restored Clustering P8RI_Binding->Restored_Clustering Restored_ITIM_Phos ITIM Phosphorylation Restored_Clustering->Restored_ITIM_Phos Restored_SHP2 SHP-2 Recruitment Restored_ITIM_Phos->Restored_SHP2 Restored_Inhibition Restored Inhibition of Cell Activation Restored_SHP2->Restored_Inhibition

Figure 1: CD31 signaling pathway and restoration by this compound.

**3. Quantitative Data Summary

The following tables summarize the quantitative data reported across various studies investigating the effects of this compound. Direct binding affinity data (e.g., Kd) for the this compound-CD31 interaction is not prominently available in the reviewed literature; however, dose-response and biological efficacy data are presented.

Table 1: In Vitro Efficacy of this compound and Related Peptides

Parameter Model System Peptide Concentration/Dose Result Reference
Homophilic Interaction Surface Plasmon Resonance Human CD31 Peptide (aa 551-574) 0.63 - 20 µg/mL Dose-dependent increase in response units (ΔRU) [5]
Dendritic Cell Maturation Lipopolysaccharide (LPS)-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs) CD31 Agonist Peptide (551-574) 50 µg/mL Significant reduction in MHCII, CD86, CD40 expression [13]
Cytokine Production LPS-stimulated BMDCs CD31 Agonist Peptide (551-574) 50 µg/mL Reduced IL-12 & IL-6; Increased TGF-β1 & IL-10 [13]

| hERG Channel Inhibition | hERG tail current amplitude assay | this compound | 150 µg/mL | IC50 value (safety pharmacology) |[2] |

Table 2: In Vivo Efficacy of this compound

Parameter Animal Model This compound Dosing Regimen Result Reference
Aneurysmal Transformation Atherosclerotic Mice 2.5 mg/kg; s.c. daily (days 7-28) Significant reduction in aneurysmal transformation [1]
Donor-Specific Antibodies (DSA) Rat Aortic Allograft Administered for 28 days Reduced DSA levels (MFI 344 vs. 741 in control) [11]
Neointimal Development Pig Coronary Artery Stent Model This compound-coated stent Significantly reduced neointima vs. Bare Metal Stent at 28 days [4][14]

| Endothelialization | Pig Coronary Artery Stent Model | this compound-coated stent | Fully endothelialized struts at 7 days |[4][14] |

**4. Detailed Experimental Protocols

Detailed methodologies for key experiments are provided below, based on descriptions in the cited literature.

Binding Analysis via Surface Plasmon Resonance (SPR)

This protocol is adapted from methods used to analyze the homophilic interaction of the parent CD31 peptide, which this compound mimics.[5]

  • Chip Preparation: A sensor chip (e.g., Biacore CM5) is activated. A scrambled, control peptide is immobilized in the reference flow cell, and the CD31 juxtamembrane peptide (the target for this compound) is immobilized in the active flow cell.

  • Analyte Preparation: this compound peptide is prepared in a series of 2-fold dilutions (e.g., ranging from 0.5 to 20 µg/mL) in a suitable running buffer (e.g., HBS-EP).

  • Binding Measurement: The diluted this compound solutions are injected sequentially over the reference and active flow cells at a constant flow rate. Association and dissociation phases are monitored in real-time.

  • Data Analysis: The response from the reference cell is subtracted from the active cell to correct for non-specific binding. The resulting sensorgrams (Response Units vs. Time) are analyzed to determine binding kinetics. Data are expressed as the change in response units (ΔRU).

SPR_Workflow cluster_workflow Surface Plasmon Resonance (SPR) Workflow A 1. Sensor Chip Preparation - Immobilize control peptide (reference cell) - Immobilize target CD31 peptide (active cell) B 2. This compound Analyte Preparation - Prepare serial dilutions of this compound peptide A->B C 3. Injection & Measurement - Inject this compound dilutions over both flow cells - Monitor association/dissociation in real-time B->C D 4. Data Processing - Subtract reference cell signal from active cell signal C->D E 5. Analysis - Generate sensorgrams (Response vs. Time) - Determine binding characteristics (ΔRU) D->E

Figure 2: Workflow for Surface Plasmon Resonance analysis.
In Vitro Endothelial Cell Adhesion on this compound-Coated Surfaces

This protocol assesses the biocompatibility and pro-endothelialization properties of this compound-coated medical device surfaces.[4]

  • Surface Coating: Cobalt-Chromium discs (or other relevant material) are coated with this compound using a dip-coating procedure, often involving an adhesive linker like polydopamine (PDA). Bare metal and PDA-only coated discs serve as controls.

  • Cell Culture: Primary Human Coronary Artery Endothelial Cells (HCAECs) are cultured in appropriate media.

  • Seeding: The coated and control discs are placed in 96-well plates. HCAECs are seeded onto the discs at a defined density (e.g., 25,000 cells/disc) and incubated for 48 hours.

  • Analysis:

    • Adhesion: After incubation, non-adherent cells are washed away. Adherent cells are fixed, stained (e.g., with DAPI for nuclei), and counted using fluorescence microscopy to quantify cell adherence.

    • Phenotype: The morphology and integrity of the endothelial monolayer are assessed. Immunofluorescence staining for junctional proteins like CD31 can be performed to evaluate cell-cell contacts.

In Vivo Stent Implantation in a Porcine Coronary Artery Model

This protocol evaluates the in vivo performance of this compound-coated stents.[4][14]

  • Device Preparation: this compound-coated stents, bare-metal stents (BMS), and drug-eluting stents (DES) are prepared for implantation.

  • Animal Model: Farm pigs are used as the animal model due to the similarity of their coronary arteries to humans.

  • Implantation Procedure: Under general anesthesia and using standard interventional cardiology techniques, stents are implanted into the coronary arteries of the pigs (e.g., n=9 stents per group per time point).

  • Follow-up: Animals are monitored for specific periods, typically 7 and 28 days. Coronary angiography can be performed to assess luminal size.

  • Histological Analysis: At the end of the follow-up period, the animals are euthanized, and the stented arterial segments are harvested. The arteries are perfusion-fixed, embedded, sectioned, and stained (e.g., H&E, Masson's trichrome).

  • Endpoint Evaluation: Microscopic analysis is performed to assess key endpoints:

    • Endothelialization: The extent of strut coverage by endothelial cells.

    • Neointimal Growth: The thickness of the neointimal layer that forms over the stent struts.

    • Inflammation Score: The degree of inflammatory cell infiltration around the struts.

    • Thrombosis: The presence or absence of thrombus formation.

Stent_Implantation_Workflow cluster_workflow In Vivo Stent Implantation Workflow (Porcine Model) A 1. Device Preparation (this compound-coated, BMS, DES) B 2. Surgical Implantation - Implant stents into pig coronary arteries A->B C 3. Follow-up Period (e.g., 7 and 28 days) B->C D 4. Tissue Harvesting - Euthanize and excise stented arteries C->D E 5. Histological Processing - Fix, embed, section, and stain tissues D->E F 6. Endpoint Analysis - Endothelialization - Neointimal Growth - Inflammation & Thrombosis E->F

Figure 3: Workflow for in vivo stent implantation and analysis.

Conclusion

The this compound peptide represents a targeted therapeutic strategy to restore the crucial homeostatic functions of CD31 that are lost during inflammatory processes. By binding to the juxtamembrane ectodomain of cleaved CD31, this compound effectively acts as an agonist, re-initiating the receptor's intrinsic inhibitory signaling pathways. This mechanism has demonstrated significant therapeutic potential in preclinical models, showing efficacy in reducing inflammation, promoting vascular healing, and improving the biocompatibility of medical devices. Further research to elucidate its precise binding kinetics and to translate these findings into clinical applications is warranted.

References

P8RI: A Novel Agonist of CD31 for the Prevention of Allograft Rejection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Allograft rejection remains a significant barrier to long-term success in organ transplantation. The immune response, involving both cellular and humoral arms, can lead to graft damage and eventual failure. Current immunosuppressive regimens, while effective, are associated with numerous side effects, highlighting the need for novel therapeutic strategies. One promising target is the protein CD31 (also known as Platelet Endothelial Cell Adhesion Molecule-1 or PECAM-1), an immunomodulatory receptor expressed on the surface of endothelial and immune cells. Under normal conditions, CD31 plays a crucial role in maintaining immune homeostasis. However, during strong immune stimulation, its regulatory function can be lost. P8RI, a synthetic agonist peptide, has emerged as a potential therapeutic agent capable of restoring the immunomodulatory function of CD31, thereby offering a new approach to preventing allograft rejection.[1][2] This technical guide provides a comprehensive overview of the role of this compound in preventing allograft rejection, detailing its mechanism of action, relevant signaling pathways, and experimental data.

Mechanism of Action: Restoring CD31's Immunomodulatory Function

CD31 is a transmembrane glycoprotein that functions as an inhibitory co-receptor. Its cytoplasmic tail contains Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs). Upon engagement, these ITIMs become phosphorylated and recruit Src-homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. This recruitment leads to the dephosphorylation of key signaling molecules involved in cellular activation, thereby dampening the immune response.

During intense immune activation, as seen in allograft rejection, the extracellular portion of CD31 can be cleaved, leading to a loss of its regulatory function.[1][2] this compound is a synthetic peptide designed to bind to the ectodomain of the remaining truncated CD31 molecule. This binding is believed to restore the clustering and signaling capacity of CD31, effectively reinstating its inhibitory function.[2] By reactivating this natural braking mechanism of the immune system, this compound can potentially prevent the uncontrolled activation of immune cells that leads to allograft rejection.

This compound Signaling Pathway

The signaling cascade initiated by this compound binding to CD31 is crucial for its immunosuppressive effects. The following diagram illustrates the proposed signaling pathway.

P8RI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Peptide CD31_ext Truncated CD31 (Ectodomain) This compound->CD31_ext Binds to CD31_mem CD31 ITIM ITIMs (phosphorylated) CD31_mem->ITIM Induces Phosphorylation SHP2 SHP-2 ITIM->SHP2 Recruits & Activates Erk_Akt Erk/Akt Pathway SHP2->Erk_Akt Modulates Immune_Suppression Immune Suppression (e.g., Reduced T-cell activation, Reduced DSA production) Erk_Akt->Immune_Suppression Leads to

Caption: this compound binding to truncated CD31 restores its inhibitory signaling cascade.

Quantitative Data on this compound in an Aortic Allograft Model

A key preclinical study investigated the efficacy of this compound in a rat model of orthotopic aortic allograft. The data from this study demonstrates the potential of this compound in mitigating antibody-mediated rejection (AMR).[1][2]

ParameterControl GroupThis compound-Treated GroupP-valueReference
Donor-Specific Antibodies (DSA) (Mean Fluorescence Intensity) 741344<0.05[1][2]
Density of Nuclei in Media (nuclei/px²) 2.2 x 10⁻⁵3.4 x 10⁻⁵<0.05[1][2]
Media Surface Area (px²) 2.02 x 10⁶2.33 x 10⁶<0.01[1][2]

These results indicate that this compound treatment significantly reduces the production of DSAs, which are major contributors to AMR.[1][2] Furthermore, the increased density of nuclei and larger media surface area in the this compound-treated group suggest better preservation of the allograft's structural integrity.[1][2]

Experimental Protocols

In Vivo: Rat Aortic Allograft Model

This protocol is based on the methodology described in the study by Sannier et al. (2021).[1]

Objective: To evaluate the effect of this compound on the prevention of antibody-mediated rejection in a rat aortic allograft model.

Animal Model:

  • Donor Strain: Brown Norway (BN) rats

  • Recipient Strain: Lewis (LEW) rats

Surgical Procedure:

  • Anesthetize both donor and recipient rats.

  • Harvest a segment of the thoracic aorta from the BN donor rat.

  • Perform an orthotopic transplantation of the aortic segment into the infrarenal abdominal aorta of the LEW recipient rat.

This compound Treatment:

  • Administer this compound subcutaneously to the experimental group at a specified dosage (e.g., 2.5 mg/kg/day) for 28 days post-transplantation.

  • Administer a vehicle control (e.g., phosphate-buffered saline) to the control group.

Outcome Assessment:

  • DSA Quantification: Collect blood samples at the end of the treatment period and quantify circulating DSAs using flow cytometry.

  • Histological Analysis: Euthanize the animals, perfuse the vasculature, and harvest the aortic allografts. Perform histological staining (e.g., Hematoxylin and Eosin) to assess cellular infiltration, intimal thickening, and overall graft morphology.

  • Immunohistochemistry: Stain tissue sections for markers of immune cell infiltration (e.g., CD3 for T-cells, CD20 for B-cells) and complement deposition (e.g., C4d).

Rat_Aortic_Allograft_Workflow Donor BN Rat (Donor) Aorta_Harvest Aortic Segment Harvest Donor->Aorta_Harvest Recipient LEW Rat (Recipient) Transplantation Orthotopic Aortic Transplantation Recipient->Transplantation Aorta_Harvest->Transplantation P8RI_Treatment This compound or Vehicle (28 days) Transplantation->P8RI_Treatment Analysis Analysis: - DSA Quantification - Histology - Immunohistochemistry P8RI_Treatment->Analysis

Caption: Workflow for the rat aortic allograft model to evaluate this compound efficacy.

In Vitro: T-Cell Activation Assay

This generalized protocol can be adapted to assess the effect of this compound on T-cell activation.

Objective: To determine the in vitro effect of this compound on T-cell proliferation and activation.

Materials:

  • Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T-cells.

  • T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or allogeneic dendritic cells).

  • This compound peptide at various concentrations.

  • Cell proliferation dye (e.g., CFSE).

  • Flow cytometer.

Procedure:

  • Isolate PBMCs or T-cells from blood.

  • Label the cells with a proliferation dye (e.g., CFSE).

  • Culture the cells in the presence of T-cell activation stimuli.

  • Add this compound at a range of concentrations to the experimental wells. Include a vehicle control.

  • Incubate the cells for a period of 3-5 days.

  • Harvest the cells and stain for T-cell surface markers (e.g., CD4, CD8, CD25, CD69).

  • Analyze the cells by flow cytometry to assess proliferation (dye dilution) and the expression of activation markers.

T_Cell_Activation_Assay PBMC_Isolation Isolate PBMCs/ T-cells CFSE_Labeling Label with Proliferation Dye PBMC_Isolation->CFSE_Labeling Cell_Culture Culture with Stimuli +/- this compound CFSE_Labeling->Cell_Culture Incubation Incubate (3-5 days) Cell_Culture->Incubation Staining Stain for Activation Markers Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Experimental workflow for an in vitro T-cell activation assay with this compound.

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising therapeutic candidate for the prevention of allograft rejection, particularly antibody-mediated rejection.[1][2] Its mechanism of action, centered on the restoration of the natural immunomodulatory function of CD31, offers a targeted approach that may circumvent some of the broad immunosuppressive effects of current therapies.

However, further research is needed to fully elucidate the potential of this compound. Key areas for future investigation include:

  • Efficacy in other allograft models: Evaluating this compound in models of other solid organ transplants (e.g., heart, kidney) will be crucial to determine its broader applicability.

  • Effects on T-cell and B-cell subsets: Detailed analysis of how this compound influences the differentiation and function of various lymphocyte subsets (e.g., Th1, Th2, Th17, regulatory T-cells, plasma cells) will provide a more complete understanding of its immunomodulatory effects.

  • Cytokine modulation: Investigating the impact of this compound on the production of pro- and anti-inflammatory cytokines will further clarify its mechanism of action.

  • Combination therapies: Studies exploring the synergistic effects of this compound with existing immunosuppressive drugs could lead to more effective and less toxic treatment regimens.

  • Clinical trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human transplant recipients. To date, there is a lack of publicly available information on clinical trials specifically investigating this compound for the prevention of allograft rejection.

Conclusion

This compound represents a novel and targeted approach to preventing allograft rejection by restoring the inhibitory function of CD31. Preclinical evidence is encouraging, demonstrating a significant reduction in donor-specific antibodies and improved graft integrity in a model of antibody-mediated rejection.[1][2] The detailed experimental protocols and understanding of the signaling pathway provided in this guide offer a solid foundation for further research and development. Continued investigation into the broader efficacy and detailed immunological effects of this compound is warranted and holds the promise of a new therapeutic option for transplant recipients.

References

Foundational Research on P8RI and Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P8RI is a synthetic peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1 or CD31), a key regulator of immune homeostasis. Foundational research has illuminated this compound's potential as a therapeutic agent in inflammatory conditions by restoring the immunomodulatory functions of CD31. This technical guide provides an in-depth overview of the core research on this compound, focusing on its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its study. Quantitative data from seminal studies are presented in a structured format to facilitate comparison and analysis.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous diseases. The CD31 molecule, expressed on the surface of endothelial cells, platelets, and leukocytes, plays a critical role in maintaining vascular homeostasis and modulating immune responses. During pronounced inflammatory events, the extracellular domain of CD31 can be cleaved, leading to a loss of its regulatory function and an amplification of the inflammatory cascade.

This compound is a synthetic peptide designed to mimic a functional domain of CD31. It acts as a CD31 agonist, binding to its ectodomain and restoring its immunomodulatory capabilities. This guide synthesizes the foundational research on this compound, providing a comprehensive resource for researchers and drug development professionals interested in its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by acting as an agonist for the CD31 receptor. Its primary mechanism involves the restoration of CD31's inhibitory signaling, particularly in instances where the receptor's function is compromised by proteolytic cleavage during severe inflammation.

Targeting Cleaved CD31

Under conditions of strong immune stimulation, proteases cleave the extracellular portion of CD31 on activated endothelial cells and leukocytes. This shedding event abrogates the normal homophilic interactions of CD31, which are crucial for its immunosuppressive signaling. This compound is designed to bind to the remaining juxtamembrane fragment of the cleaved CD31, thereby stabilizing the receptor's clustering and reinstating its signaling capacity.

Restoration of CD31 Signaling

The cytoplasmic tail of CD31 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs). Upon this compound binding and clustering of CD31, these ITIMs become phosphorylated. This phosphorylation event creates docking sites for Src homology 2 (SH2) domain-containing protein tyrosine phosphatases, primarily SHP-1 and SHP-2. The recruitment and activation of these phosphatases are central to CD31's inhibitory function.

This compound in Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways that govern the expression of pro-inflammatory molecules.

The this compound-CD31-SHP-2 Signaling Axis

The binding of this compound to CD31 initiates a signaling cascade that leads to the recruitment and activation of the tyrosine phosphatase SHP-2. Activated SHP-2 can dephosphorylate and thereby inactivate various downstream signaling molecules involved in inflammatory pathways.

P8RI_Signaling cluster_membrane Cell Membrane cluster_itim ITIM Phosphorylation cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling This compound This compound CD31 Cleaved CD31 This compound->CD31 Binds to ectodomain ITIM ITIMs CD31->ITIM pITIM Phosphorylated ITIMs ITIM->pITIM Phosphorylation SHP2_inactive SHP-2 (inactive) pITIM->SHP2_inactive Recruits SHP2_active SHP-2 (active) SHP2_inactive->SHP2_active Activation Inflammatory_Pathways Pro-inflammatory Signaling Molecules (e.g., components of NF-κB & MAPK pathways) SHP2_active->Inflammatory_Pathways Dephosphorylates & Inhibits Inflammation Inflammatory Response (Cytokine production, Adhesion molecule expression) Inflammatory_Pathways->Inflammation

This compound-CD31-SHP-2 Signaling Pathway

Modulation of NF-κB and MAP Kinase Pathways

While direct evidence detailing the entire pathway is still emerging, the activation of SHP-2 by the this compound-CD31 complex is hypothesized to lead to the downregulation of the NF-κB and MAP kinase (MAPK) signaling pathways. These pathways are master regulators of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting these pathways, this compound can effectively suppress the inflammatory response.

Quantitative Data on this compound's Anti-Inflammatory Effects

Quantitative analysis from preclinical studies underscores the potential of this compound in mitigating inflammation.

ParameterExperimental ModelTreatment GroupControl GroupOutcomeReference
Donor-Specific Antibodies (DSA) Rat Aortic AllograftThis compound (2.5 mg/kg/d)Phosphate Buffered SalineMean Fluorescence Intensity: 344Mean Fluorescence Intensity: 741
Media Nuclei Density Rat Aortic AllograftThis compound (2.5 mg/kg/d)Phosphate Buffered Saline3.4 x 10⁻⁵ nuclei/px²2.2 x 10⁻⁵ nuclei/px²
Media Surface Area Rat Aortic AllograftThis compound (2.5 mg/kg/d)Phosphate Buffered Saline2.33 x 10⁶ px²2.02 x 10⁶ px²

Detailed Experimental Protocols

In Vivo Model: Rat Aortic Allograft

This protocol describes the transplantation of a segment of the abdominal aorta from a donor rat to a recipient rat to study antibody-mediated rejection and the effects of this compound treatment.

Workflow Diagram:

Aortic_Allograft_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment Protocol (28 days) cluster_analysis Post-Mortem Analysis (Day 28) Anesthesia Anesthetize Donor & Recipient Rats (Isoflurane) Harvest Harvest 1 cm abdominal aorta from Donor (BN rat) Anesthesia->Harvest Transplant Orthotopic transplantation into Recipient (subrenal aorta) by end-to-end anastomosis Harvest->Transplant P8RI_group This compound Group: Subcutaneous injection (2.5 mg/kg/d) Transplant->P8RI_group Control_group Control Group: Subcutaneous injection (Phosphate Buffered Saline) Transplant->Control_group Blood_collection Collect blood for serum analysis P8RI_group->Blood_collection Histology Harvest aortic allografts for histologic and immunohistochemical analysis P8RI_group->Histology Control_group->Blood_collection Control_group->Histology DSA_quantification Quantify circulating Donor-Specific Antibodies (DSAs) Blood_collection->DSA_quantification Lesion_assessment Assess antibody-mediated lesions Histology->Lesion_assessment

Rat Aortic Allograft Experimental Workflow

Detailed Steps:

  • Animals: Use appropriate rat strains for donor and recipient to induce an allogeneic response.

  • Anesthesia: Induce anesthesia with 4% isoflurane and maintain with 2% isoflurane. Provide analgesia with buprenorphine (0.03 mg/kg) pre- and post-operatively.[1]

  • Surgical Procedure: Harvest a 1 cm segment of the abdominal aorta from the donor rat. Perform an orthotopic transplantation into the subrenal aorta of the recipient rat using end-to-end anastomosis.[1]

  • Treatment: Administer this compound subcutaneously at a dose of 2.5 mg/kg/day for 28 days. The control group receives subcutaneous injections of phosphate-buffered saline.[1]

  • Sample Collection: At day 28, collect blood to retrieve serum for DSA analysis. Harvest the aortic allografts for histological and immunohistochemical analysis.[1]

  • Analysis: Quantify circulating DSAs to assess the alloimmune humoral response. Perform histological and immunohistochemical analyses of the aortic allografts to evaluate antibody-mediated lesions.[1]

In Vitro Inflammation Model: Endothelial Cell Activation

This protocol outlines a general procedure for studying the anti-inflammatory effects of this compound on endothelial cells activated with a pro-inflammatory stimulus like Lipopolysaccharide (LPS).

Workflow Diagram:

InVitro_Inflammation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_cells Seed endothelial cells (e.g., HUVECs) in multi-well plates Confluency Grow to confluency Seed_cells->Confluency Pretreat Pre-treat cells with varying concentrations of this compound Confluency->Pretreat Stimulate Stimulate with a pro-inflammatory agent (e.g., LPS or TNF-α) Pretreat->Stimulate Collect_supernatant Collect cell culture supernatant Stimulate->Collect_supernatant Lyse_cells Lyse cells to extract protein Stimulate->Lyse_cells Cytokine_analysis Analyze cytokine levels (e.g., IL-6, IL-8, TNF-α) by ELISA or multiplex array Collect_supernatant->Cytokine_analysis Western_blot Perform Western blot for inflammatory markers (e.g., p-p65 NF-κB, p-p38 MAPK, VCAM-1, ICAM-1) Lyse_cells->Western_blot Immunoprecipitation_Workflow cluster_stimulation Cell Stimulation cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Treat_cells Treat cells (e.g., endothelial cells or leukocytes) with this compound Lyse_cells Lyse cells in a buffer containing phosphatase and protease inhibitors Treat_cells->Lyse_cells Incubate_antibody Incubate cell lysate with anti-CD31 antibody Lyse_cells->Incubate_antibody Add_beads Add Protein A/G beads to capture antibody-protein complexes Incubate_antibody->Add_beads Wash Wash beads to remove non-specific binding Add_beads->Wash Elute Elute proteins from beads Wash->Elute Western_blot Perform Western blot on eluted proteins using anti-SHP-2 and anti-CD31 antibodies Elute->Western_blot

References

Methodological & Application

Application Notes and Protocols for P8RI in a Rat Aortic Allograft Model

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of P8RI, a CD31-agonist synthetic peptide, in a rat model of aortic allograft transplantation. The protocols outlined below are based on established methodologies to investigate the prevention of antibody-mediated rejection (AMR).

Introduction

Antibody-mediated rejection is a significant cause of allograft loss, characterized by the development of donor-specific antibodies (DSAs) that lead to accelerated arteriosclerosis.[1] CD31, a protein expressed on endothelial and immune cells, plays a crucial role in maintaining homeostasis at their interface.[1] During robust immune stimulation, the regulatory function of CD31 can be compromised.[1] this compound is a synthetic peptide designed to bind to the ectodomain of CD31, thereby restoring its immunomodulatory functions.[1][2] This document details the experimental procedures for evaluating the efficacy of this compound in a rat aortic allograft model.

Mechanism of Action

This compound acts as a CD31 agonist. In the context of transplantation, strong immune stimulation can lead to the cleavage of the extracellular portion of CD31, diminishing its regulatory capacity.[1][2] this compound intervenes by binding to the ectodomain of CD31, which is hypothesized to restore its signaling and immunomodulatory functions.[1][2] This action is thought to prevent the development of vascular antibody-mediated lesions and reduce the production of DSAs, thereby mitigating AMR.[1]

cluster_0 Immune Response to Allograft cluster_1 This compound Intervention Allograft Allograft Strong Immune Stimulation Strong Immune Stimulation Allograft->Strong Immune Stimulation CD31 Cleavage CD31 Cleavage Strong Immune Stimulation->CD31 Cleavage Loss of CD31 Function Loss of CD31 Function CD31 Cleavage->Loss of CD31 Function AMR Antibody-Mediated Rejection (AMR) Loss of CD31 Function->AMR Restoration of CD31 Function Restoration of CD31 Function This compound This compound CD31 Ectodomain Binding CD31 Ectodomain Binding This compound->CD31 Ectodomain Binding CD31 Ectodomain Binding->Restoration of CD31 Function Prevention of AMR Prevention of AMR Restoration of CD31 Function->Prevention of AMR

Figure 1: this compound's Proposed Mechanism of Action in Preventing AMR.

Experimental Protocols

Rat Aortic Allograft Transplantation

This protocol describes an orthotopic aortic allograft model in rats.

Materials:

  • Donor and recipient rats (e.g., Brown Norway (BN) donors and Lewis (LEW) recipients)

  • Anesthetic: Isoflurane

  • Analgesic: Buprenorphine

  • Surgical instruments for microsurgery

  • Suture material

  • Phosphate-buffered saline (PBS)

Procedure:

  • Anesthesia: Induce anesthesia in both donor and recipient rats with 4% isoflurane and maintain with 2% isoflurane.[2]

  • Analgesia: Administer buprenorphine (0.03 mg/kg) via intraperitoneal injection preoperatively to manage pain.[2]

  • Donor Aorta Harvest:

    • Surgically expose the abdominal aorta of the donor rat.

    • Carefully dissect and harvest a 1 cm long segment of the abdominal aorta.

  • Recipient Preparation:

    • Surgically expose the subrenal aorta of the recipient rat.

    • Prepare the site for transplantation.

  • Transplantation:

    • Perform an orthotopic transplantation of the donor aortic segment into the recipient's subrenal aorta using an end-to-end anastomosis technique.[2]

  • Postoperative Care:

    • Administer buprenorphine (0.03 mg/kg) every 8 hours postoperatively for analgesia.[2]

    • Monitor the animals for recovery and any signs of distress.

This compound Administration

Materials:

  • This compound peptide

  • Phosphate-buffered saline (PBS) for control group

  • Syringes for subcutaneous injection

Procedure:

  • Treatment Group: Administer this compound subcutaneously at a dose of 2.5 mg/kg/day for 28 consecutive days, starting from the day of allograft transplantation.[2]

  • Control Group: Administer an equivalent volume of PBS subcutaneously for 28 consecutive days.[2]

cluster_0 Experimental Timeline Day 0 Day 0 Day 1-28 Day 1-28 Day 0->Day 1-28 Start Daily SC Injections (this compound or PBS) Day 28 Day 28 Day 1-28->Day 28 Continue Daily Injections Analysis Analysis Day 28->Analysis Euthanasia & Sample Collection

Figure 2: Experimental Workflow for this compound Treatment.
Assessment of Allograft Rejection

a. Quantification of Donor-Specific Antibodies (DSAs)

Procedure:

  • At day 28, collect blood from the animals in dry tubes to retrieve serum.[2]

  • Quantify the levels of circulating DSAs to assess the alloimmune humoral response. This can be performed using techniques such as flow cytometry-based assays.

b. Histologic and Immunohistochemical Analysis

Procedure:

  • At day 28, euthanize the animals and harvest the aortic allografts.

  • Perform standard histological staining (e.g., Hematoxylin and Eosin) and immunohistochemistry to evaluate antibody-mediated lesions in the allograft.[2]

  • Key parameters to analyze include the density of nuclei in the media and the surface area of the media and intima.[2]

Data Presentation

The following tables summarize the quantitative data from a representative study investigating the effects of this compound in a rat aortic allograft model.

Table 1: Effect of this compound on Donor-Specific Antibody (DSA) Production

Treatment GroupMean Fluorescence Intensity (MFI)P-value
Control (PBS)741\multirow{2}{*}{0.03}
This compound (2.5 mg/kg/d)344
Data from a study where aorta-allografted rats received this compound or a control for 28 days.[1][2]

Table 2: Histological Analysis of Aortic Allografts

ParameterControl (PBS)This compound (2.5 mg/kg/d)P-value
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵0.01
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶0.007
Intimal Surface Area (px²)0.62 x 10⁶0.53 x 10⁶Not Significant
Data from a study where aorta-allografted rats received this compound or a control for 28 days.[1][2]
Conclusion

The administration of this compound in a rat aortic allograft model has been shown to reduce the development of DSAs and positively impact histological parameters associated with graft integrity.[1][2] Specifically, this compound-treated animals exhibited lower levels of circulating DSAs, a higher density of nuclei in the media, and a larger media surface area compared to control animals.[1][2] These findings suggest that this compound has the potential to mitigate antibody-mediated rejection in solid organ transplantation.[1] Researchers utilizing this model and protocol can further investigate the therapeutic potential of CD31 agonists in preventing allograft rejection.

References

Protocol for In Vivo Administration of P8RI: A CD31 Agonist Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

P8RI is a synthetic, retro-inverso peptide agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31.[1] By binding to the ectodomain of CD31, this compound restores its immunomodulatory function, making it a promising therapeutic agent for various inflammatory and autoimmune conditions.[2] CD31 is expressed on endothelial and various immune cells, playing a crucial role in maintaining vascular homeostasis and regulating immune responses.[2] this compound has shown efficacy in preclinical models of antibody-mediated rejection and autoimmune disease.[2][3]

The protocols outlined below provide detailed methodologies for the in vivo administration of this compound in rodent models. These guidelines are intended to serve as a starting point for researchers, and specific parameters may require optimization based on the experimental model and research question.

Key Applications:

  • Prevention of Antibody-Mediated Rejection (AMR): this compound has been shown to reduce the development of donor-specific antibodies and limit arterial lesions in a rat model of aortic allograft.[2]

  • Treatment of Autoimmune Diseases: this compound has demonstrated therapeutic effects in a mouse model of experimental autoimmune encephalitis (EAE), a model for multiple sclerosis.[3]

  • Modulation of Inflammation: As a CD31 agonist, this compound has the potential to suppress inflammatory responses by promoting inhibitory signaling in immune cells.[4][5]

Preclinical Safety Considerations:

For therapeutic peptides like this compound, a thorough preclinical safety assessment is crucial. This typically involves a tiered approach, starting with preliminary safety and toxicology studies to establish a therapeutic window, followed by GLP-compliant toxicology studies to support clinical trial applications. Key safety assessments include:

  • Repeated-dose toxicity studies: To evaluate the effects of repeated administration and identify potential target organ toxicities.

  • Toxicokinetics: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

  • Safety pharmacology: To assess the effects on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

  • Genetic toxicology: To evaluate the potential for DNA damage, especially for peptides containing non-natural amino acids or those with cell-penetrating properties.[5]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies involving this compound administration.

Table 1: Efficacy of this compound in a Rat Model of Aortic Allograft

ParameterControl GroupThis compound-Treated GroupReference
Mean Fluorescence Intensity (Donor-Specific Antibodies)741344[2]
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵[2]
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶[2]

Table 2: this compound Administration in a Mouse Model of Experimental Autoimmune Encephalitis (EAE)

ParameterVehicle-TreatedThis compound-Treated (2mg/kg/day)Prednisone-Treated (2mg/kg/day)Reference
Onset of Ascending Paralysis (Clinical Score ≥ 1)Not specifiedCurative assay started after onsetCurative assay started after onset[3]
Route of AdministrationSubcutaneousSubcutaneousNot specified[3]

Experimental Protocols

Protocol 1: this compound Administration in a Rat Model of Aortic Allograft

This protocol is adapted from a study investigating the prevention of antibody-mediated lesions.[2]

1. This compound Formulation and Storage:

  • Formulation: this compound is a water-soluble peptide.[3] For in vivo administration, dissolve lyophilized this compound in a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).

  • Storage of Lyophilized Peptide: Store at -20°C or -80°C for long-term stability.[1]

  • Storage of Reconstituted Solution: Prepare fresh solutions for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. For longer-term storage of stock solutions, aliquot and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

2. Animal Model:

  • Species: Male rats.

  • Model: Orthotopic aortic allograft transplantation.

3. Administration Protocol:

  • Dosage: The specific dosage used in the reference study is not explicitly stated. A dose-finding study is recommended to determine the optimal dose for the specific model.

  • Route of Administration: The reference study utilized continuous administration for 28 days. This can be achieved through osmotic pumps implanted subcutaneously.

  • Duration of Treatment: 28 days.[2]

4. Endpoint Analysis:

  • Humoral Response: Quantify circulating donor-specific antibodies (DSAs) using techniques such as flow cytometry.

  • Histological Analysis: Perform histologic and immunohistochemical analyses of the aortic allografts to assess antibody-mediated lesions.

Protocol 2: this compound Administration in a Mouse Model of Experimental Autoimmune Encephalitis (EAE)

This protocol is based on a study demonstrating the therapeutic effect of this compound in a mouse model of multiple sclerosis.[3]

1. This compound Formulation and Storage:

  • Follow the formulation and storage guidelines as described in Protocol 1.

2. Animal Model:

  • Species: Mice susceptible to EAE induction (e.g., C57BL/6).

  • Model: Induction of EAE through immunization with a myelin antigen such as MOG₃₅₋₅₅ in Complete Freund's Adjuvant (CFA), followed by pertussis toxin administration.

3. Administration Protocol:

  • Dosage: 2 mg/kg/day.[3]

  • Route of Administration: Subcutaneous injection.[3]

  • Treatment Regimen: Curative treatment, starting after the onset of clinical signs of paralysis (clinical score ≥ 1).[3]

4. Endpoint Analysis:

  • Clinical Scoring: Monitor and score the clinical signs of EAE daily (e.g., tail limpness, hind limb paralysis).

  • Histopathology: Analyze the spinal cord for inflammatory infiltrates and demyelination.

  • Immunological Analysis: Assess T-cell proliferation and cytokine production in response to the immunizing antigen.

Signaling Pathways and Experimental Workflows

CD31 Signaling Pathway

This compound, as a CD31 agonist, promotes the inhibitory signaling cascade downstream of CD31. Upon homophilic engagement, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of CD31 become phosphorylated. This leads to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[6][7] These phosphatases can then dephosphorylate downstream signaling molecules, leading to the attenuation of activation signals in immune cells and the promotion of endothelial cell integrity.[6][8]

CD31_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD31 CD31 This compound->CD31 binds pCD31 Phosphorylated CD31 (ITIMs) CD31->pCD31 Phosphorylation SHP1 SHP-1 pCD31->SHP1 recruits SHP2 SHP-2 pCD31->SHP2 recruits Homeostasis Endothelial Homeostasis pCD31->Homeostasis promotes Downstream Downstream Signaling Molecules SHP1->Downstream dephosphorylates SHP2->Downstream dephosphorylates Inhibition Inhibition of Cell Activation Downstream->Inhibition

Caption: CD31 signaling pathway initiated by this compound.

Experimental Workflow for In Vivo this compound Administration

The following diagram outlines a general workflow for conducting in vivo studies with this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation This compound Formulation (Dissolve in sterile vehicle) Dosing This compound Administration (e.g., SC injection, Osmotic pump) Formulation->Dosing AnimalModel Animal Model Preparation (e.g., Surgery, Disease Induction) AnimalModel->Dosing Monitoring In-life Monitoring (e.g., Clinical Scoring, Weight) Dosing->Monitoring Sampling Sample Collection (e.g., Blood, Tissue) Monitoring->Sampling Analysis Endpoint Analysis (e.g., FACS, Histology, ELISA) Sampling->Analysis

Caption: General experimental workflow for this compound in vivo studies.

References

P8RI Peptide: Comprehensive Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of P8RI peptide in experimental settings. This compound is a synthetic retro-inverso peptide agonist of CD31 (PECAM-1), designed to be resistant to plasma proteases.[1] It functions by binding to the juxtamembrane region of the CD31 ectodomain, thereby restoring its inhibitory signaling pathway.[1][2] This document outlines its solubility, preparation for in vitro and in vivo experiments, and its role in the CD31 signaling pathway.

Peptide Specifications and Storage

Proper handling and storage of the this compound peptide are critical for maintaining its bioactivity.

ParameterSpecificationSource
Molecular Formula C₅₁H₇₇N₁₃O₉[3]
Molecular Weight 1016.24 g/mol [3]
Appearance White to off-white solid[1]
Purity (HPLC) >99%[3]
Storage (Lyophilized) -20°C for up to 1 year, or -80°C for up to 2 years. Store sealed and protected from moisture and light.[1]
Storage (Stock Solution) -20°C for up to 1 month, or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles.[1]

This compound Peptide Solubility and Solution Preparation

This compound peptide is soluble in both water and dimethyl sulfoxide (DMSO).[1] The choice of solvent will depend on the specific experimental requirements. Note that the presence of Trifluoroacetic acid (TFA) salt, a remnant from the purification process, can enhance the solubility of the peptide in aqueous solutions.[3]

Stock Solution Preparation

It is recommended to first prepare a concentrated stock solution, which can then be diluted to the desired working concentration for experiments.

Table for Preparing this compound Stock Solutions:

Desired Stock ConcentrationSolventVolume to dissolve 1 mgVolume to dissolve 5 mgVolume to dissolve 10 mg
1 mM H₂O / DMSO0.9840 mL4.9201 mL9.8402 mL
5 mM H₂O / DMSO0.1968 mL0.9840 mL1.9680 mL
10 mM H₂O / DMSO0.0984 mL0.4920 mL0.9840 mL

Source: MedchemExpress[1]

Protocol for Reconstitution:

  • Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.

  • Allow the peptide to warm to room temperature.

  • Add the appropriate volume of sterile, oxygen-free water or high-quality DMSO to the vial.[1][4]

  • To aid dissolution, gentle vortexing or sonication can be applied.[5]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1]

Working Solution Preparation

For Cell-Based Assays: Dilute the stock solution with the appropriate cell culture medium to the final desired concentration. If using a DMSO stock, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).[6] If water was used as the solvent for the stock solution, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding to cells.[1]

For In Vivo Studies: For subcutaneous administration, this compound can be dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). A study on a rat model of aortic allograft used subcutaneous injections of this compound.[2]

Experimental Protocols

The following are example protocols that can be adapted for use with the this compound peptide.

Cell Viability Assay (MTT/MTS Assay)

This protocol is a general guideline to assess the cytotoxicity of this compound on a given cell line.

Materials:

  • Cells of interest

  • 96-well culture plates

  • Complete culture medium

  • This compound peptide stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound working solution in complete culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the this compound solutions at various concentrations. Include wells with medium only (background) and cells with medium but no peptide (negative control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.[7][8]

  • If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]

  • Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[8]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Macrophage Polarization Assay

This compound has been shown to affect macrophage polarization, reducing M1 markers and enhancing the M2 phenotype.[3] This protocol provides a framework for investigating these effects.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, THP-1)

  • Complete culture medium

  • This compound peptide stock solution

  • M1 polarization stimuli: LPS (100 ng/mL) and IFN-γ (20 ng/mL)

  • M2 polarization stimuli: IL-4 (20 ng/mL) and IL-13 (20 ng/mL)

  • Reagents for analysis (e.g., RNA extraction kit for qPCR, ELISA kits for cytokine analysis)

Procedure:

  • Plate macrophages in 6-well or 12-well plates and allow them to adhere.

  • Treat the cells with this compound at the desired concentrations for a predetermined pre-incubation period (e.g., 1-2 hours).

  • Add the polarization stimuli to the respective wells:

    • M0 (unpolarized): Medium only

    • M1: LPS + IFN-γ

    • M2: IL-4 + IL-13

    • M1 + this compound: LPS + IFN-γ + this compound

    • M2 + this compound: IL-4 + IL-13 + this compound

  • Incubate for 24-48 hours.

  • Harvest the cells for analysis of M1/M2 markers (e.g., iNOS, Arginase-1) by qPCR or Western blot.

  • Collect the supernatant to measure cytokine production (e.g., TNF-α, IL-6, IL-10) by ELISA.

In Vivo Administration

This compound has been used in animal models to study its therapeutic effects.

Example from a study in a rat model of aortic allograft:

  • Animal Model: Rats with orthotopic aortic allografts.[2]

  • Dose: 2.5 mg/kg/day.[1]

  • Route of Administration: Subcutaneous injection.[1]

  • Duration: Daily for 28 days.[2]

  • Vehicle: While not explicitly stated in this specific study, sterile PBS is a common vehicle for subcutaneous peptide administration.

Signaling Pathway and Mechanism of Action

This compound acts as an agonist of CD31, a transmembrane protein expressed on endothelial cells, platelets, and leukocytes.[9][10] CD31 contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail.[11] Upon homophilic engagement of CD31, these ITIMs become phosphorylated, leading to the recruitment of Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[9][12] These phosphatases then dephosphorylate downstream signaling molecules, resulting in an inhibitory signal that modulates immune responses and maintains vascular homeostasis.[9][12] this compound is thought to restore this inhibitory function, which can be lost during inflammatory conditions due to the cleavage of the CD31 extracellular domain.[2]

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31_ecto CD31 Ectodomain (juxtamembrane region) This compound->CD31_ecto Binds to CD31_TM CD31 CD31_ecto->CD31_TM ITIMs ITIMs (phosphorylated) CD31_TM->ITIMs Induces Phosphorylation SHP1_2 SHP-1 / SHP-2 ITIMs->SHP1_2 Recruits Downstream Downstream Signaling Molecules SHP1_2->Downstream Dephosphorylates Inhibition Inhibition of Cell Activation Downstream->Inhibition Leads to

This compound peptide signaling cascade.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for preparing the this compound peptide for cell-based experiments.

P8RI_Experimental_Workflow start Lyophilized this compound Peptide reconstitute Reconstitute in Sterile H₂O or DMSO start->reconstitute stock Prepare Concentrated Stock Solution (e.g., 10 mM) reconstitute->stock aliquot Aliquot and Store at -80°C stock->aliquot working Prepare Working Solution in Culture Medium aliquot->working filter Filter Sterilize (if aqueous stock) working->filter assay Add to Cells for Assay (e.g., Viability, Polarization) working->assay If DMSO stock, ensure final conc. <0.5% filter->assay

Workflow for this compound peptide preparation.

References

Application Notes and Protocols for Studying Antibody-Mediated Rejection Using P8RI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-mediated rejection (AMR) is a major obstacle in solid organ transplantation, leading to graft dysfunction and failure. A key pathological feature of AMR is the production of donor-specific antibodies (DSAs) that target the graft endothelium, initiating an inflammatory cascade and subsequent tissue damage. P8RI, a synthetic agonist peptide of the CD31 receptor, has emerged as a promising therapeutic agent to counteract AMR. This compound functions by restoring the immunomodulatory activity of CD31, a critical receptor expressed on endothelial and immune cells that is often cleaved and inactivated during intense immune stimulation.[1][2] These application notes provide a comprehensive guide for utilizing this compound in preclinical research to investigate and potentially mitigate AMR.

Mechanism of Action of this compound in AMR

This compound is a synthetic peptide that binds to the ectodomain of CD31, mimicking its natural ligand and restoring its inhibitory signaling function.[1][2] In the context of AMR, the binding of DSAs to the graft endothelium triggers an inflammatory response. Under normal physiological conditions, CD31 on endothelial cells and leukocytes helps to maintain immune homeostasis. However, during the strong inflammatory response characteristic of AMR, CD31 can be cleaved, leading to a loss of its regulatory function.[1] this compound acts to restore this crucial inhibitory signaling, thereby downregulating the inflammatory response and subsequent tissue damage. This includes the inhibition of T-cell and B-cell activation, which are critical for the production of DSAs.[3]

Key Applications of this compound in AMR Research

  • In vivo studies: Evaluating the efficacy of this compound in animal models of AMR to assess its impact on DSA production, graft survival, and histological changes.

  • In vitro studies: Investigating the cellular and molecular mechanisms of this compound's action on endothelial cells, leukocytes, and their interactions in the context of inflammation.

  • Drug Development: Utilizing this compound as a lead compound for the development of novel therapeutics to prevent or treat AMR.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Rat Aortic Allograft Model of AMR

ParameterControl GroupThis compound-Treated GroupReference
Donor-Specific Antibodies (DSA) (Mean Fluorescence Intensity) 741344[1][2]
Density of Nuclei in Media (nuclei/px²) 2.2 x 10⁻⁵3.4 x 10⁻⁵[1][2]
Media Surface Area (px²) 2.02 x 10⁶2.33 x 10⁶[1][2]

Table 2: In Vitro Effects of this compound on Inflammatory Markers

Cell TypeTreatmentMarkerResultReference
Human Coronary Artery Endothelial CellsCD31-mimetic coatingIL-6 ReleaseSignificantly Reduced[4]
Human Coronary Artery Endothelial CellsCD31-mimetic coatingIL-8 ReleaseSignificantly Reduced[4]
Human Coronary Artery Endothelial CellsCD31-mimetic coatingE-selectin ReleaseSignificantly Reduced[4]
Human Blood-derived PlasmaCD31-mimetic coatingCD40L SecretionSignificantly Reduced[4]
Human Blood-derived PlasmaCD31-mimetic coatingMIP-1α SecretionSignificantly Reduced[4]

Signaling Pathway

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31_ecto CD31 Ectodomain This compound->CD31_ecto Binds to CD31_TM CD31 Transmembrane Domain CD31_ecto->CD31_TM CD31_cyto CD31 Cytoplasmic Tail (ITIMs) CD31_TM->CD31_cyto SHP2 SHP-2 CD31_cyto->SHP2 Recruits & Activates Downstream Downstream Signaling (e.g., inhibition of kinases) SHP2->Downstream Dephosphorylates Inhibition Inhibition of Immune Cell Activation Downstream->Inhibition Leads to

This compound-mediated activation of the CD31 inhibitory signaling pathway.

Experimental Workflow

P8RI_AMR_Workflow cluster_invivo In Vivo Model (Rat Aortic Allograft) cluster_invitro In Vitro Assays Allograft Aortic Allotransplantation P8RI_admin This compound Administration (2.5 mg/kg/day, s.c.) Allograft->P8RI_admin Sacrifice Sacrifice at Day 28 P8RI_admin->Sacrifice Analysis_invivo Analysis: - DSA Levels (Flow Cytometry) - Histology (H&E, IHC for C4d) - Cytokine Profiling (ELISA) Sacrifice->Analysis_invivo EC_culture Endothelial Cell Culture P8RI_treat_EC This compound Treatment EC_culture->P8RI_treat_EC Leukocyte_iso Leukocyte Isolation P8RI_treat_Leuko This compound Treatment Leukocyte_iso->P8RI_treat_Leuko BCell_culture B Cell Culture P8RI_treat_BCell This compound Treatment BCell_culture->P8RI_treat_BCell Adhesion_assay Leukocyte Adhesion Assay P8RI_treat_EC->Adhesion_assay Cytokine_assay Cytokine Measurement (ELISA) P8RI_treat_EC->Cytokine_assay P8RI_treat_Leuko->Adhesion_assay Migration_assay Leukocyte Migration Assay P8RI_treat_Leuko->Migration_assay DSA_assay In Vitro DSA Production P8RI_treat_BCell->DSA_assay

Experimental workflow for studying this compound in antibody-mediated rejection.

Experimental Protocols

Preparation of this compound for In Vivo and In Vitro Studies

This compound is often supplied as a trifluoroacetate (TFA) salt, which may interfere with biological assays. It is recommended to exchange the TFA salt for a more biocompatible salt, such as hydrochloride (HCl) or acetate.

Protocol for TFA to HCl Salt Exchange:

  • Dissolve the this compound-TFA peptide in sterile, distilled water at a concentration of 1 mg/mL.

  • Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Let the solution stand at room temperature for at least 1 minute.

  • Freeze the solution rapidly using liquid nitrogen.

  • Lyophilize the frozen solution overnight to remove all liquid.

  • Repeat the dissolution in HCl, freezing, and lyophilization steps at least two more times to ensure complete TFA removal.

  • After the final lyophilization, dissolve the this compound-HCl peptide in a suitable buffer (e.g., sterile PBS) for your experiments.

Note on Solubility and Stability: The solubility and stability of this compound should be determined empirically for your specific experimental conditions. It is advisable to prepare fresh solutions for each experiment and store stock solutions at -80°C.

In Vivo Protocol: Rat Aortic Allograft Model

This protocol is adapted from a published study investigating the effects of this compound on AMR.[2]

Materials:

  • Male Brown Norway (BN) and Lewis (LEW) rats (or other appropriate donor/recipient strains)

  • This compound (prepared as described above)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthetic agents (e.g., isoflurane)

  • Surgical instruments for vascular surgery

  • Sutures

  • Materials for blood collection and processing

Procedure:

  • Aortic Allotransplantation:

    • Anesthetize a BN rat (donor) and a LEW rat (recipient).

    • Harvest a segment of the abdominal aorta from the BN donor rat.

    • Perform an orthotopic aortic allograft in the LEW recipient rat by end-to-end anastomosis.

  • This compound Administration:

    • Immediately following surgery, begin daily subcutaneous injections of this compound at a dose of 2.5 mg/kg.

    • For the control group, administer an equivalent volume of sterile PBS.

    • Continue daily injections for 28 days.

  • Sample Collection and Analysis:

    • At day 28 post-transplantation, collect blood from the recipient rats via cardiac puncture.

    • Isolate serum and quantify DSA levels using flow cytometry with donor splenocytes.

    • Euthanize the animals and harvest the aortic allografts.

    • Fix a portion of the graft in formalin for histological analysis (H&E staining, immunohistochemistry for C4d).

    • Snap-freeze a portion of the graft for molecular analysis (e.g., cytokine gene expression).

In Vitro Protocol: Leukocyte-Endothelial Cell Adhesion Assay

This protocol provides a general framework for assessing the effect of this compound on leukocyte adhesion to endothelial cells. Optimization of this compound concentration and incubation times is recommended.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cell line

  • Human peripheral blood mononuclear cells (PBMCs) or a specific leukocyte subset (e.g., T cells, monocytes)

  • This compound (prepared as described above)

  • Endothelial cell growth medium

  • Leukocyte culture medium (e.g., RPMI-1640)

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • Inflammatory stimulus (e.g., TNF-α, LPS)

  • 96-well black, clear-bottom tissue culture plates

Procedure:

  • Endothelial Cell Monolayer Preparation:

    • Seed HUVECs into a 96-well plate and culture until a confluent monolayer is formed.

    • On the day of the assay, treat the HUVEC monolayer with an inflammatory stimulus (e.g., 10 ng/mL TNF-α for 4-6 hours) to induce the expression of adhesion molecules. Include an unstimulated control.

  • Leukocyte Preparation and this compound Treatment:

    • Isolate leukocytes from human peripheral blood.

    • Label the leukocytes with a fluorescent dye according to the manufacturer's instructions.

    • Pre-incubate the labeled leukocytes with varying concentrations of this compound (e.g., 1-100 µg/mL) for 1-2 hours at 37°C. Include a vehicle control.

  • Adhesion Assay:

    • Wash the stimulated HUVEC monolayer to remove the inflammatory stimulus.

    • Add the this compound-treated (or control) leukocytes to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

    • Gently wash the wells to remove non-adherent leukocytes.

  • Quantification:

    • Measure the fluorescence intensity of the remaining adherent leukocytes in each well using a fluorescence plate reader.

    • Alternatively, visualize and count the adherent cells using fluorescence microscopy.

In Vitro Protocol: B Cell Culture for DSA Production

This protocol outlines a method to assess the direct effect of this compound on B cell activation and antibody production.

Materials:

  • Human peripheral blood B cells

  • This compound (prepared as described above)

  • B cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, L-glutamine, and antibiotics)

  • B cell stimuli (e.g., CD40L, IL-21, CpG ODN)

  • ELISA reagents for detecting human IgG/IgM

Procedure:

  • B Cell Isolation and Culture:

    • Isolate B cells from human peripheral blood using negative selection magnetic beads.

    • Culture the B cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

  • This compound Treatment and B Cell Stimulation:

    • Add varying concentrations of this compound (e.g., 1-100 µg/mL) to the B cell cultures. Include a vehicle control.

    • Simultaneously, stimulate the B cells with a cocktail of activating agents (e.g., 100 ng/mL CD40L and 50 ng/mL IL-21) to induce differentiation into antibody-secreting cells.

  • Supernatant Collection and Analysis:

    • Culture the cells for 7-10 days.

    • Collect the culture supernatants at various time points.

    • Measure the concentration of total IgG and/or IgM in the supernatants using an ELISA. To measure DSA specifically, an allogeneic cell-based ELISA or Luminex assay would be required.

Conclusion

This compound represents a promising therapeutic strategy for the prevention and treatment of antibody-mediated rejection. The protocols and data presented in these application notes provide a foundation for researchers to further investigate the mechanisms of action and therapeutic potential of this compound in the context of AMR. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.

References

Application of P8RI in Stent Coating Technology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In-stent restenosis (ISR) and stent thrombosis remain significant challenges in interventional cardiology, often stemming from the foreign body response to implanted devices. Traditional drug-eluting stents (DES) combat ISR by releasing anti-proliferative drugs, but these can delay endothelialization and impair vascular healing. A promising alternative approach focuses on promoting the natural healing process by creating a more biocompatible stent surface. P8RI, a synthetic peptide mimicking a juxtamembrane sequence of CD31 (PECAM-1), has emerged as a novel candidate for stent coatings. By acting as a CD31 agonist, this compound aims to reduce inflammation, inhibit platelet and leukocyte activation, and promote rapid endothelialization, thereby fostering a more favorable vascular response to stenting.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in stent coating technology, including detailed experimental protocols for coating, in vitro evaluation, and in vivo assessment.

Mechanism of Action

This compound is a CD31-mimetic peptide that engages the vascular CD31 co-receptor, which is crucial for maintaining endothelial and leukocyte homeostasis and promoting arterial healing.[2][3] The proposed mechanism involves the this compound coating on the stent surface interacting with CD31 receptors on endothelial cells (ECs), platelets, and leukocytes. This interaction is believed to trigger downstream signaling pathways that promote a quiescent and anti-thrombotic endothelial phenotype while reducing the activation of inflammatory cells.

Signaling Pathway

The binding of this compound to CD31 is thought to initiate a signaling cascade that contributes to endothelial cell survival and a reduction in inflammatory responses. A key component of this pathway is the recruitment and activation of the tyrosine phosphatase SHP-2 to the phosphorylated immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic tail of CD31. This leads to the activation of downstream pro-survival pathways, including the Erk/Akt pathway, which can inhibit apoptosis and promote endothelial cell health.

P8RI_Signaling_Pathway This compound-CD31 Signaling Pathway This compound This compound Peptide CD31 CD31 Receptor (on Endothelial Cell) This compound->CD31 Binds to Stent Stent Surface Stent->this compound Coated with SHP2 SHP-2 Phosphatase CD31->SHP2 Recruits & Activates Erk Erk SHP2->Erk Activates Akt Akt SHP2->Akt Activates Apoptosis Apoptosis Erk->Apoptosis Inhibits EC_Survival Endothelial Cell Survival & Quiescence Erk->EC_Survival Promotes Akt->Apoptosis Inhibits Akt->EC_Survival Promotes

Caption: this compound-CD31 Signaling Pathway in Endothelial Cells.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies evaluating this compound-coated stents compared to bare-metal stents (BMS) and drug-eluting stents (DES).

In Vitro ParameterThis compound-coatedBMSDESReference
Platelet Adhesion Significantly ReducedHighReduced[2][3]
Leukocyte Adhesion Significantly ReducedHighReduced[2][3]
Endothelial Cell Coverage IncreasedModerateReduced[4]
In Vivo Parameter (Rabbit Iliac Artery Model)This compound-coatedBMSDESTimepointReference
Endothelial Coverage (%) ~100%IncompleteIncomplete7 days[4]
Neointimal Area (mm²) Significantly Reduced vs. BMSHigherReduced28 days[3]
Percent Area Stenosis (%) Significantly Reduced vs. BMSHigherReduced28 days[3]
Thromboinflammatory Signs AbsentPresentAbsent30 days[4]

Experimental Protocols

I. This compound Stent Coating Protocol (Three-Step Dip-Coating)

This protocol describes a mussel-inspired, three-step dip-coating method using copper-free click chemistry to immobilize this compound peptide onto stent surfaces.[5][6]

Materials:

  • Stents (e.g., Cobalt-Chromium or Nitinol)

  • Dopamine hydrochloride solution (2 mg/mL in 10 mM Tris buffer, pH 8.5)

  • BCN-amine (amine-functionalized cyclooctyne derivative) solution (0.1 mg/mL in 10 mM Tris buffer, pH 8.5)

  • This compound-azide peptide (N3-kwpalfvr-OH) solution (50 µM in sterile water)

  • Sterile deionized water

  • Ultrasonic bath

  • Orbital shaker

Procedure:

  • Stent Cleaning:

    • Thoroughly clean the stents by ultrasonication in successive baths of acidic solution, alcohol (e.g., ethanol or isopropanol), and sterile deionized water to remove any contaminants.

  • Step 1: Polydopamine (PDA) Coating:

    • Immerse the cleaned stents individually in the dopamine hydrochloride solution.

    • Incubate for 22 hours at room temperature with gentle stirring on an orbital shaker to allow for the self-assembly of a thin polydopamine layer.

    • After incubation, extensively wash the stents with sterile deionized water to remove any soluble oxidized polydopamine.

  • Step 2: BCN-amine Linker Attachment:

    • Immerse the PDA-coated stents in the BCN-amine solution.

    • Incubate for 22 hours at room temperature with gentle stirring to graft the cyclooctyne anchor arm onto the catechol groups of the polydopamine layer.

    • Following incubation, perform extensive washing with sterile deionized water.

  • Step 3: this compound-azide Immobilization (Click Chemistry):

    • Immerse the BCN-amine functionalized stents in the this compound-azide peptide solution.

    • Allow the strain-promoted alkyne-azide cycloaddition reaction to proceed for 30 minutes at room temperature with gentle stirring.

    • After the reaction, wash the stents thoroughly with sterile deionized water to remove any unbound peptide.

    • Dry the coated stents under sterile conditions.

Stent_Coating_Workflow This compound Stent Coating Workflow Start Bare Metal Stent Cleaning Ultrasonic Cleaning (Acid, Alcohol, Water) Start->Cleaning PDA_Coating Step 1: Polydopamine Dip-Coating (22 hours) Cleaning->PDA_Coating BCN_Linker Step 2: BCN-amine Linker Dip-Coating (22 hours) PDA_Coating->BCN_Linker P8RI_Immobilization Step 3: this compound-azide Immobilization (30 minutes) BCN_Linker->P8RI_Immobilization End This compound-Coated Stent P8RI_Immobilization->End

Caption: Workflow for this compound Stent Coating.

II. In Vitro Endothelial Cell Adhesion and Phenotype Assessment

This protocol outlines the methodology for evaluating the biocompatibility of this compound-coated surfaces using primary Human Aortic Endothelial Cells (HAECs).

Materials:

  • This compound-coated, BMS, and DES discs or stents

  • Primary Human Aortic Endothelial Cells (HAECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fibronectin solution (for pre-coating culture vessels if needed)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies: Rabbit anti-CD31, Mouse anti-VE-Cadherin

  • Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)

  • Phalloidin-iFluor 647 (for F-actin staining)

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Place sterile this compound-coated, BMS, and DES discs/stents into a 24-well culture plate.

    • Seed HAECs onto the surfaces at a density of 1 x 10^4 cells/cm².

    • Culture in Endothelial Cell Growth Medium at 37°C in a humidified 5% CO2 incubator.

  • Incubation and Fixation:

    • Incubate the cells for 48 hours to allow for adhesion and spreading.

    • After incubation, gently wash the samples twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Immunofluorescence Staining:

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-CD31 and anti-VE-Cadherin) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with corresponding fluorescently labeled secondary antibodies and Phalloidin-iFluor 647 for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging and Analysis:

    • Mount the samples on microscope slides.

    • Visualize the cells using a fluorescence microscope.

    • Assess cell morphology, spreading, and the expression and localization of CD31 and VE-Cadherin to evaluate endothelial phenotype and cell-cell junctions.

In_Vitro_Workflow In Vitro Endothelialization Assay Workflow Start This compound-coated & Control Stents Seeding Seed with HAECs (1x10^4 cells/cm²) Start->Seeding Incubation Incubate for 48 hours Seeding->Incubation Fixation Fix with 4% PFA Incubation->Fixation Staining Immunofluorescence Staining (CD31, VE-Cadherin, F-actin, DAPI) Fixation->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Analyze Cell Morphology, Spreading, and Protein Expression Imaging->Analysis In_Vivo_Workflow In Vivo Rabbit Stenting Model Workflow Start Rabbit Model Preparation (Aspirin, Anesthesia) Surgery Surgical Access & Guidewire Placement Start->Surgery Implantation Stent Deployment (this compound-coated vs. Control) Surgery->Implantation PostOp Postoperative Care (Daily Aspirin) Implantation->PostOp FollowUp Follow-up Period (e.g., 7 & 28 days) PostOp->FollowUp Harvest Tissue Harvesting (Perfusion-Fixation) FollowUp->Harvest Analysis Histology & SEM Analysis (Neointima, Endothelialization) Harvest->Analysis

References

Application Notes and Protocols for P8RI in In Vitro Endothelial Cell Adherence Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic peptide that functions as an agonist for the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31.[1][2] CD31 is a crucial co-receptor expressed on the surface of endothelial cells (ECs) and leukocytes, playing a key role in maintaining vascular homeostasis.[1] this compound mimics a juxtamembrane extracellular sequence of CD31, and its engagement with the cell surface CD31 can trigger "outside-in" co-signaling.[1] This signaling cascade is vital for stabilizing the adherence of resident endothelial cells.[1] In the context of biomaterials and medical devices, such as coronary stents, coatings with CD31-mimetic peptides like this compound have been shown to promote endothelialization, which is the process of forming a healthy endothelial layer.[1] This rapid endothelialization is beneficial as it helps in reducing local inflammation and the development of neointima, a common cause of in-stent stenosis.[1]

These application notes provide detailed protocols for utilizing this compound to enhance and evaluate endothelial cell adherence in vitro. The methodologies described are applicable for assessing the biocompatibility of various materials and for studying the fundamental mechanisms of endothelial cell adhesion.

Data Presentation

The following table summarizes quantitative data from a study evaluating the effect of a CD31-mimetic coating, which incorporates the functional principles of this compound, on the adherence of Human Coronary Artery Endothelial Cells (HCAECs). The data demonstrates a significant increase in both the number of adherent cells and the integrity of cell-cell junctions, as indicated by CD31 density, on coated surfaces compared to bare metal.

Table 1: Adherence of Human Coronary Artery Endothelial Cells (HCAECs) on CD31-Mimetic Coated Surfaces

Surface TypeMean Number of Adherent Nuclei / µm²Mean Integrated Density of CD31 at Cell-Cell Borders (Arbitrary Units)
Bare Metal~0.0005~50
CD31-Mimetic Coated~0.0010~150

(Data is approximated from graphical representations in the source literature for illustrative purposes.)[1]

Signaling Pathway

This compound, as a CD31 agonist, is believed to initiate intracellular signaling cascades that promote endothelial cell adhesion and stability. While the precise downstream pathways for this compound-mediated static adhesion are a subject of ongoing research, the general mechanism involves the engagement of CD31, which is known to participate in mechanotransduction and to co-cluster with other key membrane receptors.[1][3] This interaction can lead to the strengthening of cell-cell and cell-matrix adhesions, contributing to a stable endothelial monolayer. The signaling is thought to be crucial for maintaining vascular integrity and preventing inflammation-induced cell death.[4]

P8RI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds to juxtamembrane a.a. sequence Co_signaling Initiation of 'Outside-In' Co-signaling CD31->Co_signaling Cytoskeletal Cytoskeletal Rearrangement Co_signaling->Cytoskeletal Adhesion Stabilization of Cell-Cell & Cell-Matrix Adhesion Cytoskeletal->Adhesion Homeostasis Vascular Homeostasis & Anti-inflammatory Response Adhesion->Homeostasis

Caption: this compound signaling pathway promoting endothelial cell adherence.

Experimental Protocols

Protocol 1: Static Endothelial Cell Adherence Assay on this compound-Coated Surfaces

This protocol details the procedure for seeding endothelial cells onto surfaces coated with a this compound-containing biomimetic layer and quantifying their adherence after a period of incubation.

Materials:

  • Human Coronary Artery Endothelial Cells (HCAECs) or other suitable endothelial cell line

  • Endothelial Cell Basal Medium (supplemented as required by the cell line)

  • This compound-coated experimental surfaces (e.g., culture plates, discs, or stents)

  • Control surfaces (e.g., uncoated or coated with a non-specific peptide)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary Antibody: Mouse anti-human CD31

  • Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • Nuclear Stain: Hoechst 33342

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HCAECs in T-75 flasks until they reach 80-90% confluency.

  • Cell Seeding:

    • Trypsinize the HCAECs and resuspend them in fresh Endothelial Cell Basal Medium.

    • Perform a cell count to determine the cell concentration.

    • Seed the HCAECs onto the this compound-coated and control surfaces at a high density, for example, 1 x 10⁵ cells/cm².[1]

  • Incubation: Incubate the cells on the surfaces for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • Washing: After incubation, gently wash the surfaces twice with PBS to remove non-adherent cells.

  • Fixation: Fix the adherent cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash three times with PBS and then block with Blocking Buffer for 1 hour at room temperature.

  • Immunostaining:

    • Incubate the cells with the primary anti-CD31 antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

  • Nuclear Staining: Incubate the cells with Hoechst 33342 (diluted in PBS) for 10 minutes at room temperature in the dark.

  • Imaging and Quantification:

    • Wash the surfaces three times with PBS.

    • Image the surfaces using a fluorescence microscope. Capture images of both the CD31 staining (green fluorescence) and the nuclei (blue fluorescence).

    • Quantify cell adherence by counting the number of nuclei per unit area (N/µm²).[1]

    • Measure the integrated density of the CD31 signal at the cell-cell borders to assess the integrity of the endothelial monolayer.[1]

Adherence_Assay_Workflow Start Start Seed Seed Endothelial Cells on this compound-coated & Control Surfaces (e.g., 1x10^5 cells/cm^2) Start->Seed Incubate Incubate for 48 hours (37°C, 5% CO2) Seed->Incubate Wash Wash to Remove Non-adherent Cells Incubate->Wash Fix Fix, Permeabilize, and Block Cells Wash->Fix Stain Immunostain for CD31 (Green) and Nuclei (Blue) Fix->Stain Image Fluorescence Microscopy Imaging Stain->Image Quantify Quantify Adherent Cells (Nuclei Count) & CD31 Integrated Density Image->Quantify End End Quantify->End

References

P8RI Peptide: A Tool for Investigating Leukocyte Activation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The P8RI peptide is a synthetic biomimetic of CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). It functions as a CD31 agonist, binding to the juxtamembrane region of the CD31 ectodomain.[1] This interaction is crucial for restoring the inhibitory signaling pathway of CD31, which can be lost during strong immune stimulation due to the cleavage of its extracellular portion.[1] this compound, designed as a retro-inverso peptide with all-D-amino acids, exhibits enhanced resistance to plasma proteases while maintaining its biological activity. Its ability to modulate leukocyte function by restoring CD31's immunomodulatory role makes it a valuable tool for studying leukocyte activation and developing novel anti-inflammatory therapeutics.

Mechanism of Action

This compound exerts its effects by engaging the CD31 receptor on the surface of leukocytes and endothelial cells. CD31 is an immunoreceptor that contains two immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. The binding of this compound to the extracellular domain of CD31 is thought to promote the clustering of CD31 molecules, leading to the phosphorylation of these ITIMs.

Once phosphorylated, the ITIMs serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2. The recruitment and activation of these phosphatases initiate a signaling cascade that counteracts the activation signals from other receptors, thereby dampening the inflammatory response. This inhibitory signaling pathway can modulate a variety of leukocyte functions, including adhesion, migration, and the production of inflammatory mediators.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of the this compound peptide.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft [1]

ParameterControl GroupThis compound-Treated Group
Donor-Specific Antibodies (Mean Fluorescence Intensity)741344
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶

Table 2: In Vitro Effects of this compound-Coated Surfaces on Blood Cell Activation [2]

Cell TypeOutcome on this compound-Coated Surface
PlateletsReduced activation
LeukocytesReduced activation

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on leukocyte activation.

Protocol 1: In Vitro Leukocyte Adhesion Assay

This protocol is designed to assess the effect of soluble this compound on leukocyte adhesion to an endothelial monolayer, a critical step in the inflammatory response.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Isolated human leukocytes (e.g., neutrophils or PBMCs)

  • This compound peptide (soluble)

  • TNF-α or other inflammatory stimulus

  • Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)

  • Fluorescent label for leukocytes (e.g., Calcein-AM)

  • Multi-well plates (e.g., 24-well)

  • Fluorescence microscope or plate reader

Procedure:

  • Endothelial Cell Monolayer Preparation:

    • Seed HUVECs into a 24-well plate and culture until a confluent monolayer is formed.

    • Activate the HUVEC monolayer by treating with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • Leukocyte Preparation and Labeling:

    • Isolate leukocytes from fresh human blood using standard methods (e.g., density gradient centrifugation).

    • Label the isolated leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled leukocytes in fresh culture medium.

  • This compound Treatment and Adhesion:

    • Pre-incubate the labeled leukocytes with varying concentrations of soluble this compound (e.g., 1, 10, 100 µM) for 30 minutes at 37°C. A vehicle control (the solvent used for this compound) should be included.

    • Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with fresh medium.

    • Add the this compound-treated or control leukocytes to the HUVEC monolayer.

    • Incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Quantification of Adhesion:

    • Gently wash the wells to remove non-adherent leukocytes.

    • Quantify the number of adherent leukocytes by either:

      • Imaging the wells with a fluorescence microscope and counting the fluorescent cells.

      • Measuring the total fluorescence in each well using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of leukocyte adhesion for each condition relative to the control.

    • Determine the dose-dependent effect of this compound on leukocyte adhesion.

Protocol 2: In Vitro Leukocyte Transmigration (Chemotaxis) Assay

This protocol evaluates the effect of soluble this compound on the migration of leukocytes across an endothelial monolayer towards a chemoattractant.

Materials:

  • HUVECs

  • Isolated human leukocytes

  • This compound peptide (soluble)

  • Chemoattractant (e.g., fMLP, IL-8)

  • Transwell inserts with a permeable membrane (e.g., 3-5 µm pores)

  • Multi-well plates

  • Cell counting method (e.g., hemocytometer, automated cell counter, or a fluorescent dye-based assay)

Procedure:

  • Endothelial Monolayer on Transwell Inserts:

    • Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.

  • Assay Setup:

    • Place the Transwell inserts into the wells of a multi-well plate.

    • Add culture medium containing a chemoattractant (e.g., 10 nM fMLP) to the lower chamber.

    • Isolate and resuspend leukocytes in culture medium.

  • This compound Treatment and Transmigration:

    • Pre-incubate the leukocytes with varying concentrations of soluble this compound (e.g., 1, 10, 100 µM) or a vehicle control for 30 minutes at 37°C.

    • Add the this compound-treated or control leukocytes to the upper chamber of the Transwell inserts.

    • Incubate for 1-3 hours at 37°C to allow for transmigration.

  • Quantification of Transmigration:

    • Collect the medium from the lower chamber.

    • Count the number of migrated leukocytes using a hemocytometer, automated cell counter, or a fluorescence-based cell viability assay.

  • Data Analysis:

    • Calculate the number of migrated cells for each condition.

    • Express the results as a percentage of the control (leukocytes without this compound treatment).

Protocol 3: SHP-2 Phosphorylation Assay

This protocol is to determine if this compound can induce the phosphorylation of the downstream signaling molecule SHP-2 in leukocytes.

Materials:

  • Isolated human leukocytes

  • This compound peptide (soluble)

  • Cell lysis buffer

  • Phosphatase inhibitors

  • Protease inhibitors

  • Antibodies: anti-phospho-SHP-2 (Tyr542), anti-total-SHP-2

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Isolate and resuspend leukocytes in serum-free medium.

    • Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. An untreated control should be included.

  • Cell Lysis:

    • After treatment, immediately place the cells on ice and lyse them with a lysis buffer containing phosphatase and protease inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody against phosphorylated SHP-2 (p-SHP-2).

    • After washing, incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with an antibody against total SHP-2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-SHP-2 and total SHP-2.

    • Normalize the p-SHP-2 signal to the total SHP-2 signal for each sample.

    • Determine the effect of this compound on SHP-2 phosphorylation over time.

Visualizations

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31 Extracellular Domain Transmembrane Domain Cytoplasmic Tail (ITIMs) This compound->CD31:f0 Binds to ectodomain ITIMs ITIMs (Phosphorylated) CD31:f2->ITIMs Phosphorylation SHP2 SHP-2 ITIMs->SHP2 Recruits & Activates Akt Akt SHP2->Akt Activates Erk Erk SHP2->Erk Activates FoxO FoxO Akt->FoxO Inhibits Nuclear Translocation Inhibition Inhibition of Leukocyte Activation Akt->Inhibition Erk->Inhibition

Caption: this compound signaling pathway in leukocytes.

Leukocyte_Adhesion_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Adhesion cluster_quantification Quantification HUVEC_prep 1. Culture HUVECs to confluent monolayer HUVEC_activation 2. Activate HUVECs with TNF-α HUVEC_prep->HUVEC_activation Adhesion_step 5. Add leukocytes to HUVEC monolayer HUVEC_activation->Adhesion_step Leukocyte_prep 3. Isolate and fluorescently label leukocytes P8RI_incubation 4. Pre-incubate leukocytes with soluble this compound Leukocyte_prep->P8RI_incubation P8RI_incubation->Adhesion_step Wash 6. Wash to remove non-adherent cells Adhesion_step->Wash Quantify 7. Quantify adherent cells (microscopy or plate reader) Wash->Quantify

Caption: Workflow for in vitro leukocyte adhesion assay.

Leukocyte_Transmigration_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Transmigration cluster_quantification Quantification HUVEC_transwell 1. Culture HUVECs on Transwell inserts Chemoattractant 3. Add chemoattractant to lower chamber HUVEC_transwell->Chemoattractant Leukocyte_prep 2. Isolate leukocytes P8RI_incubation 4. Pre-incubate leukocytes with soluble this compound Leukocyte_prep->P8RI_incubation Transmigration_step 5. Add leukocytes to upper chamber Chemoattractant->Transmigration_step P8RI_incubation->Transmigration_step Collect 6. Collect medium from lower chamber Transmigration_step->Collect Count 7. Count migrated cells Collect->Count

Caption: Workflow for in vitro leukocyte transmigration assay.

References

Application Notes & Protocols: Evaluating the In Vivo Efficacy of P8RI

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: P8RI is a synthetic agonist peptide that targets CD31, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1][2] CD31 is a crucial protein expressed on the surface of endothelial cells and various immune cells, where it plays a key role in maintaining vascular homeostasis and modulating immune responses.[1][2] Under conditions of strong immune stimulation, the regulatory function of CD31 can be compromised.[1] this compound is designed to bind to the extracellular domain of CD31, restoring its immunomodulatory functions.[1] This mechanism of action gives this compound therapeutic potential in conditions characterized by excessive inflammation and antibody-mediated vascular damage, such as antibody-mediated rejection (AMR) in organ transplantation and complications arising from endovascular devices like stents.[1][2][3]

These application notes provide a comprehensive overview of the methodologies required to evaluate the efficacy, pharmacokinetics, and safety of this compound in preclinical animal models.

This compound Mechanism of Action

This compound acts as a CD31 agonist. By binding to the juxtamembrane extracellular sequence of CD31, it is thought to stabilize the receptor's clustering, thereby promoting its homeostatic and immunomodulatory signaling functions.[2] This helps to mitigate the activation of platelets and leukocytes at the endothelial interface, reducing inflammatory and thrombotic responses.[2][3]

P8RI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Endothelial or Immune Cell This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 Binds & Activates Receptor_Complex Signaling Receptor Complex CD31->Receptor_Complex Stabilizes Clustering Downstream Downstream Signaling (e.g., SHP-2 recruitment) Receptor_Complex->Downstream Initiates Signal Response Inhibition of Leukocyte/Platelet Activation Downstream->Response Leads to

This compound peptide binds to and activates the CD31 receptor. (Within 100 characters)

Pharmacodynamic & Efficacy Assessment

The primary efficacy of this compound can be evaluated in animal models of specific pathologies where CD31 modulation is relevant. Key models include those for antibody-mediated rejection and device-related inflammation.

Antibody-Mediated Rejection (AMR) Model

A rat model of aortic allograft is a suitable platform to assess this compound's ability to prevent vascular lesions associated with AMR.[1]

Experimental Workflow

AMR_Workflow start Start: Select Rats allograft Orthotopic Aortic Allograft Surgery start->allograft grouping Divide into Groups: 1. This compound Treatment 2. Vehicle Control allograft->grouping treatment Administer this compound or Vehicle (e.g., 28 days) grouping->treatment endpoint Endpoint Analysis (Day 28) treatment->endpoint dsa Quantify Circulating Donor-Specific Antibodies (DSAs) endpoint->dsa histo Histology & IHC of Aortic Allografts endpoint->histo

Workflow for the rat aortic allograft model. (Within 100 characters)

Quantitative Data Summary

The following table summarizes representative data from a study using a rat aortic allograft model where this compound was administered for 28 days.[1]

ParameterVehicle ControlThis compound TreatmentUnit
Donor-Specific Antibodies (DSA)741344Mean Fluorescence Intensity
Media Nuclei Density2.2 x 10-53.4 x 10-5nuclei/px2
Media Surface Area2.02 x 1062.33 x 106px2

Interpretation: Treatment with this compound resulted in a significant reduction in circulating DSAs, a key driver of AMR.[1] Furthermore, the increased density of nuclei and surface area in the aortic media of treated animals suggests a protective or regenerative effect on the vascular tissue.[1]

Endovascular Stent Biocompatibility Model

This model evaluates the ability of this compound, when coated on metallic stents, to reduce local inflammation and thrombosis and promote faster endothelialization.[2][3]

Endpoints:

  • Thrombo-inflammation: Assessed by scanning electron microscopy (SEM) for platelet-leukocyte aggregates on the stent surface.[3]

  • Endothelialization: Evaluated by the extent of uniform and smooth endothelial cell coverage over the stent struts.[3]

  • Neointimal Growth & Inflammation: Cross-sections of the stented artery are analyzed histologically for signs of inflammation and neointimal thickness.[2]

Pharmacokinetic (PK) and Biodistribution Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is critical. Standard PK studies in rodents are recommended.[4][5]

General PK Study Workflow

PK_Workflow start Start: Acclimate Animals (e.g., Rats) dose Administer this compound (e.g., IV, SC) start->dose sampling Collect Blood Samples at Timed Intervals dose->sampling processing Process Blood to Plasma/Serum sampling->processing analysis Quantify this compound Concentration (e.g., LC-MS/MS) processing->analysis calc Calculate PK Parameters (AUC, T½, Cmax, etc.) analysis->calc end End of Study calc->end

General workflow for an in vivo pharmacokinetic study. (Within 100 characters)

Key Pharmacokinetic Parameters

The following table outlines the key parameters to be determined from a PK study.

ParameterDescriptionUnit
Cmax Maximum observed plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurementng·h/mL
AUC(0-inf) Area under the concentration-time curve extrapolated to infinityng·h/mL
T1/2 Elimination half-lifeh
CL ClearancemL/h/kg
Vd Volume of distributionL/kg
F Bioavailability (for non-IV routes)%

Safety and Toxicology Assessment

A preliminary assessment of this compound's safety profile is essential. An acute toxicity study in mice can establish the No Observable Adverse Effect Level (NOAEL).[6][7]

General Acute Toxicity Study Workflow

Toxicity_Workflow start Start: Healthy Mice grouping Group Animals: - Vehicle Control - Multiple this compound Dose Levels start->grouping admin Single Dose Administration grouping->admin observe Observation Period (e.g., 7-14 days) - Clinical Signs - Body Weight admin->observe necropsy Endpoint: Gross Necropsy observe->necropsy analysis Organ Weight Analysis & Histopathology (on select tissues) necropsy->analysis noael Determine NOAEL analysis->noael

Workflow for a general acute toxicity study. (Within 100 characters)

Key Toxicology Endpoints

ParameterAssessment Method
Mortality/Morbidity Daily observation
Clinical Signs Daily observation (e.g., changes in posture, activity, breathing)[6]
Body Weight Measured at baseline and regular intervals
Gross Pathology Visual examination of organs and tissues at necropsy
Organ Weights Measurement of key organs (liver, kidney, spleen, etc.)
Histopathology Microscopic examination of fixed tissues from control and high-dose groups

Detailed Experimental Protocols

Protocol 1: Rat Aortic Allograft Model for AMR

Objective: To evaluate the efficacy of this compound in preventing antibody-mediated rejection in a vascularized allograft model.[1]

Materials:

  • Male rats (e.g., Brown Norway as donors, Lewis as recipients)

  • This compound peptide, sterile vehicle solution

  • Surgical instruments for microsurgery

  • Anesthesia and analgesics

  • Flow cytometer for DSA analysis

  • Reagents for histology and immunohistochemistry (e.g., formalin, paraffin, antibodies)

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week before the study.

  • Aortic Allograft Surgery:

    • Anesthetize a donor (Brown Norway) and a recipient (Lewis) rat.

    • Perform a laparotomy to expose the abdominal aorta.

    • In the donor, carefully dissect and excise a segment of the infrarenal aorta.

    • In the recipient, excise the native aortic segment and perform an end-to-end anastomosis to transplant the donor aorta.

    • Close the surgical wound and provide post-operative care, including analgesics.

  • Treatment Groups:

    • Randomly assign recipient rats to a this compound treatment group or a vehicle control group (n=8-10 per group).

  • Drug Administration:

    • Begin daily administration of this compound or vehicle via a clinically relevant route (e.g., subcutaneous injection) on day 0 post-surgery.

    • Continue administration for the duration of the study (e.g., 28 days).

  • Monitoring: Monitor animals daily for health status and signs of distress.

  • Endpoint Sample Collection (Day 28):

    • Anesthetize the animals.

    • Collect blood via cardiac puncture for serum separation. Store serum at -80°C for DSA analysis.

    • Perfuse the animal with saline, followed by 4% paraformaldehyde.

    • Carefully excise the aortic allograft and surrounding tissue.

  • DSA Analysis:

    • Quantify the level of circulating donor-specific antibodies in the serum using flow cytometry analysis against donor splenocytes.

  • Histological Analysis:

    • Fix the aortic allograft in formalin, process, and embed in paraffin.

    • Cut sections and stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Perform immunohistochemistry for markers of inflammation (e.g., CD4, CD8, macrophages) and complement deposition (e.g., C4d).

    • Use image analysis software to quantify parameters like media surface area and cell density.[1]

Protocol 2: General Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single administration.[4][8]

Materials:

  • Male Sprague-Dawley rats with cannulated jugular veins

  • This compound peptide, formulation vehicle

  • Dosing syringes and needles

  • Blood collection tubes (e.g., K2-EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Use surgically modified rats with jugular vein cannulas to facilitate serial blood sampling. Allow animals to recover from surgery.

  • Dosing:

    • Fast animals overnight (with access to water).

    • Administer a single dose of this compound via intravenous (IV) bolus through the tail vein or subcutaneous (SC) injection. Record the exact time of dosing.

  • Blood Sampling:

    • Collect blood samples (approx. 100-150 µL) from the jugular vein cannula at predefined time points.

    • Typical time points for IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.[8]

    • Typical time points for SC: 0, 15, 30 min, and 1, 2, 4, 8, 24 hours.

    • Place samples immediately into EDTA-coated tubes on ice.

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C).

    • Harvest the supernatant (plasma) and transfer to clean, labeled tubes.

    • Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Analyze the plasma samples along with a standard curve and quality control samples.

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data.

    • Calculate the key PK parameters listed in the table above.

Protocol 3: General Acute Toxicity Study in Mice

Objective: To evaluate the potential toxicity of this compound after a single high dose and determine the Maximum Tolerated Dose (MTD) or NOAEL.[6][7]

Materials:

  • Healthy CD-1 or C57BL/6 mice (male and female)

  • This compound peptide, sterile vehicle

  • Dosing equipment

  • Calibrated balance for body weights

  • Necropsy tools

Procedure:

  • Dose Selection: Select at least three dose levels (low, mid, high) based on preliminary range-finding studies or predicted efficacy doses. Include a vehicle control group.

  • Animal Grouping: Randomly assign animals to treatment groups (n=5/sex/group).

  • Administration: Administer a single dose of this compound or vehicle via the intended clinical route.

  • Observation Period (14 days):

    • Mortality: Check animals twice daily.

    • Clinical Signs: Perform a detailed clinical observation immediately after dosing, at 4 hours, and then daily. Note any changes in skin, fur, eyes, respiration, and behavior (e.g., decreased activity, hunched posture).[6]

    • Body Weight: Record body weight on Day 0 (pre-dose), Day 1, Day 7, and Day 14.

  • Endpoint (Day 14):

    • Humanely euthanize all surviving animals.

    • Perform a thorough gross necropsy, examining the external surface, orifices, and all major organs in the cranial, thoracic, and abdominal cavities.

    • Collect and weigh key organs (e.g., liver, kidneys, spleen, heart, lungs, brain).

    • Preserve organs from the control and high-dose groups in 10% neutral buffered formalin for potential histopathological analysis.

  • Data Analysis:

    • Analyze differences in body weight, organ weights, and the incidence of clinical/pathological findings between groups.

    • The NOAEL is the highest dose at which no adverse treatment-related effects are observed.[6]

References

Application Notes and Protocols for P8RI Administration in Neointimal Development Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neointimal hyperplasia, the excessive proliferation and migration of vascular smooth muscle cells (VSMCs) in the innermost layer of blood vessels, is a primary contributor to the failure of vascular interventions such as angioplasty, stenting, and bypass grafts. The synthetic peptide P8RI, a CD31 agonist, has emerged as a promising therapeutic agent to mitigate this process. This compound functions by binding to the ectodomain of CD31, a crucial protein for maintaining vascular homeostasis, thereby restoring its immunomodulatory functions.[1][2] These application notes provide detailed protocols for the administration of this compound in both in vivo and in vitro models to study its effects on neointimal development.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound and CD31-mimetic strategies on vascular parameters related to neointimal hyperplasia.

Table 1: In Vivo Efficacy of this compound in a Rat Aortic Allograft Model

ParameterControl GroupThis compound-Treated Group (2.5 mg/kg/d)
Mean Fluorescence Intensity of Donor-Specific Antibodies741344[3]
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵[3]
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶[3]
Intimal Surface Area (px²)0.62 x 10⁶0.53 x 10⁶

Table 2: In Vivo Efficacy of CD31-Mimetic Stent Coating in a Pig Coronary Artery Model

Parameter (at 28 days)Bare Metal Stent (BMS)CD31-Mimetic Coated Stent
Neointima DevelopmentSignificantly higherSignificantly reduced[4]

Signaling Pathway

This compound, as a CD31 agonist, restores the inhibitory signaling cascade of CD31, which is often impaired during vascular injury and inflammation. The binding of this compound to the juxtamembrane region of CD31's extracellular domain is thought to stabilize CD31 clustering, facilitating the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. This leads to the recruitment of Src homology 2 domain-containing phosphatases, such as SHP-2. The activation of SHP-2 can modulate downstream signaling pathways, including the PI3K/Akt pathway, which in turn influences the nuclear localization of transcription factors like FoxO1 and the activity of β-catenin. This cascade of events ultimately helps to maintain vascular homeostasis and reduce inflammatory responses, VSMC proliferation, and migration.

P8RI_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_key Key This compound This compound Peptide CD31 CD31 Receptor This compound->CD31 binds to ITIMs ITIMs (phosphorylated) CD31->ITIMs activates SHP2 SHP-2 ITIMs->SHP2 recruits PI3K PI3K SHP2->PI3K activates Akt Akt PI3K->Akt activates FoxO1 FoxO1 Akt->FoxO1 inhibits nuclear translocation of beta_catenin β-catenin Akt->beta_catenin modulates VSMC_response ↓ VSMC Proliferation ↓ VSMC Migration ↓ Inflammation Activation Activation --> Inhibition Inhibition --|

Caption: this compound-mediated CD31 signaling pathway.

Experimental Protocols

In Vivo Administration of this compound in a Rat Model of Vascular Injury

This protocol is adapted from a study using a rat model of orthotopic aortic allograft, a setting where neointimal hyperplasia is a key pathological feature.[3]

Experimental Workflow:

In_Vivo_Workflow A Animal Model: Rat Aortic Allograft B This compound Administration: 2.5 mg/kg/day, subcutaneous A->B C Treatment Duration: 28 days B->C D Endpoint Analysis C->D E Histological Analysis: - Neointimal area - Media thickness - Cellularity D->E F Immunohistochemistry: - Inflammatory markers - Proliferation markers D->F G Serological Analysis: - Donor-specific antibodies D->G

Caption: Workflow for in vivo this compound administration.

Materials:

  • This compound peptide (lyophilized)

  • Sterile phosphate-buffered saline (PBS) for reconstitution

  • Male rats (e.g., Brown Norway donors and Lewis recipients for allograft model)

  • Surgical instruments for aortic transplantation

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Model: Perform orthotopic aortic allograft transplantation. A 1 cm segment of the donor abdominal aorta is transplanted into the recipient's subrenal aorta via end-to-end anastomosis.[3]

  • This compound Preparation: Reconstitute lyophilized this compound in sterile PBS to a final concentration suitable for subcutaneous injection.

  • Administration:

    • Dosage: 2.5 mg/kg/day.[3]

    • Route: Subcutaneous injection.[3]

    • Frequency: Once daily.

    • Control Group: Administer an equivalent volume of sterile PBS subcutaneously.

  • Treatment Duration: Continue daily administration for 28 days post-surgery.[3]

  • Endpoint Analysis: At day 28, euthanize the animals and harvest the aortic grafts for analysis.

    • Histology: Fix a portion of the graft in 10% formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to measure intimal and medial area and assess cellularity.

    • Immunohistochemistry: Use frozen sections for staining with antibodies against markers of cell proliferation (e.g., Ki-67) and inflammation (e.g., CD68 for macrophages).

    • Serology: Collect blood samples to quantify circulating donor-specific antibodies.[3]

In Vitro Assessment of this compound on Vascular Smooth Muscle Cells (VSMCs)

While specific validated protocols for this compound treatment of VSMCs are not widely published, the following general protocols for VSMC proliferation and migration assays can be adapted. It is crucial for the researcher to empirically determine the optimal concentration and incubation time for this compound in their specific experimental setup. Based on available data for other peptides and the Cmax of this compound in mice, a starting concentration range of 1-10 µg/mL could be considered for initial dose-response experiments.

Experimental Workflow:

In_Vitro_Workflow A Cell Culture: Human Aortic Smooth Muscle Cells (HASMCs) B Serum Starvation (24h) A->B C This compound Pre-treatment (Dose-response & Time-course) B->C D Stimulation with Mitogen (e.g., PDGF-BB) C->D E Endpoint Assays D->E F Proliferation Assay (e.g., BrdU, EdU, or cell counting) E->F G Migration Assay (e.g., Transwell or Wound Healing) E->G

Caption: Workflow for in vitro this compound studies on VSMCs.

1. VSMC Proliferation Assay

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Smooth Muscle Cell Growth Medium (e.g., SmGM-2)

  • Serum-free basal medium

  • This compound peptide

  • Mitogen (e.g., Platelet-Derived Growth Factor-BB, PDGF-BB)

  • 96-well plates

  • Proliferation assay kit (e.g., BrdU or EdU incorporation assay) or cell counting solution (e.g., WST-1)

Procedure:

  • Cell Seeding: Seed HASMCs in 96-well plates at a density that allows for logarithmic growth during the experiment.

  • Serum Starvation: Once cells reach 60-70% confluency, replace the growth medium with serum-free basal medium and incubate for 24 hours to synchronize the cells in a quiescent state.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a predetermined time (e.g., 2 hours) before mitogen stimulation. Include a vehicle control (basal medium).

  • Mitogen Stimulation: Add a mitogen such as PDGF-BB (e.g., 20 ng/mL) to the wells (except for the negative control) to induce proliferation.

  • Incubation: Incubate the plates for 24-48 hours.

  • Proliferation Assessment:

    • BrdU/EdU Assay: Follow the manufacturer's protocol for the chosen assay to quantify DNA synthesis.

    • Cell Counting: Use a cell counting reagent or manually count cells using a hemocytometer.

2. VSMC Migration Assay (Transwell Assay)

Materials:

  • HASMCs and culture media

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • This compound peptide

  • Chemoattractant (e.g., PDGF-BB)

  • Cotton swabs

  • Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

  • Cell Preparation: Culture and serum-starve HASMCs as described for the proliferation assay.

  • Assay Setup:

    • Place Transwell inserts into a 24-well plate.

    • In the lower chamber, add basal medium containing the chemoattractant (e.g., PDGF-BB).

    • In the upper chamber (the insert), seed the serum-starved HASMCs in basal medium. Add different concentrations of this compound to the upper chamber. Include a vehicle control.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 6-24 hours).

  • Analysis:

    • Remove the inserts from the plate.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the migrated cells with a solution such as crystal violet.

    • Elute the stain and measure the absorbance, or count the stained cells in several microscopic fields to quantify migration.

References

Application Notes and Protocols for P8RI Therapeutic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P8RI is a synthetic peptide that functions as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1).[1][2] CD31 is a key transmembrane protein expressed on the surface of endothelial cells, platelets, and various immune cells, playing a crucial role in maintaining vascular homeostasis, modulating immune responses, and regulating cell adhesion and migration.[3][4][5] this compound exerts its therapeutic effects by binding to the juxtamembrane region of CD31, thereby restoring its immunomodulatory and cytoprotective signaling pathways.[1][6] These application notes provide a comprehensive overview of the experimental design for therapeutic studies involving this compound, from in vitro characterization to in vivo preclinical evaluation.

Mechanism of Action and Signaling Pathway

This compound acts as a biomimetic of a natural CD31 ligand, promoting CD31 clustering and initiating downstream signaling cascades. This signaling is primarily inhibitory, helping to dampen excessive inflammatory responses and maintain cellular integrity at the vascular interface. The core mechanism involves the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) within the cytoplasmic tail of CD31, leading to the recruitment of phosphatases like SHP-2. This cascade ultimately modulates the activity of various downstream effectors, influencing cell adhesion, migration, and apoptosis.

P8RI_Signaling_Pathway cluster_intracellular Intracellular This compound This compound CD31 CD31 Receptor This compound->CD31 invis1 CD31->invis1 Cell_Membrane Cell Membrane ITIMs ITIMs SHP2 SHP-2 ITIMs->SHP2 recruits Downstream Downstream Signaling (e.g., reduced inflammation, stabilized cell adhesion) SHP2->Downstream activates invis1->ITIMs Phosphorylation invis2 P8RI_Experimental_Workflow start Start: this compound Characterization invitro In Vitro Assays start->invitro cell_based Cell-Based Functional Assays invitro->cell_based sub_invitro Binding Affinity (e.g., SPR, ELISA) invitro->sub_invitro invivo In Vivo Models cell_based->invivo sub_cell_based1 Endothelial Cell Migration (Transwell/Scratch Assay) cell_based->sub_cell_based1 sub_cell_based2 Leukocyte Adhesion Assay cell_based->sub_cell_based2 sub_cell_based3 Platelet Aggregation Assay cell_based->sub_cell_based3 data_analysis Data Analysis and Interpretation invivo->data_analysis sub_invivo1 Stent Thrombosis Model (e.g., Rabbit, Pig) invivo->sub_invivo1 sub_invivo2 Aortic Allograft Model (e.g., Rat) invivo->sub_invivo2 end Conclusion data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound P8RI Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with the solubility of Compound P8RI in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in aqueous solutions?

A1: Compound this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Precipitation, often referred to as "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (DMSO), is diluted into an aqueous buffer or cell culture medium.[1][2] This happens because the solvent environment abruptly changes from organic to aqueous, and the aqueous medium cannot accommodate the high concentration of the hydrophobic compound.[1][2]

Q2: I've prepared a 10 mM stock of this compound in DMSO, but it precipitates when added to my cell culture medium. What is the recommended solvent and stock concentration?

A2: While DMSO is a common solvent for many research compounds, preparing a high-concentration stock that is then significantly diluted is crucial.[2][3] For this compound, a stock concentration of 10 mM in 100% DMSO is standard. The key to preventing precipitation is the dilution method and the final concentration in your aqueous medium.[2][4] It is also important to ensure your DMSO is of high purity and anhydrous, as water contamination can reduce the solubility of hydrophobic compounds over time.

Q3: What is the maximum final concentration of DMSO that is safe for my cells?

A3: The final concentration of DMSO in your cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects.[5][6] Some sensitive cell lines may even require a final DMSO concentration of less than 0.1%. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.[5]

Q4: How can I increase the aqueous solubility of this compound for my experiments?

A4: Several strategies can be employed to enhance the aqueous solubility of this compound. These include adjusting the pH of the buffer (if this compound has ionizable groups), using co-solvents, or employing solubilizing agents like cyclodextrins.[7][8][9] The choice of method depends on the specific requirements of your experiment and the compatibility of these agents with your biological system.[9][10]

Troubleshooting Guides

Issue: Immediate Precipitation Upon Dilution

Question: I dissolved this compound in DMSO to make a 10 mM stock. When I add it to my cell culture medium for a final concentration of 10 µM, a precipitate forms instantly. What is causing this and how can I fix it?

Answer: Immediate precipitation upon dilution of a DMSO stock into aqueous media is a classic sign that the final concentration of this compound exceeds its aqueous solubility limit.[2] The rapid change from an organic to an aqueous environment causes the compound to "crash out" of solution.

Recommended Solutions:

  • Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of medium while gently vortexing.[2]

  • Lower the Final Concentration: Your target concentration of 10 µM may be too high for the aqueous conditions. Try a lower final concentration (e.g., 1 µM or 5 µM) to see if the compound remains in solution.

  • Use Pre-Warmed Medium: Always add the this compound stock solution to a medium that has been pre-warmed to 37°C, as solubility often increases with temperature.[2]

Issue: Time-Dependent Precipitation in Culture

Question: My this compound solution is clear right after I add it to the cell culture medium, but after a few hours of incubation, I see a precipitate. What could be the cause?

Answer: Time-dependent precipitation can be due to several factors, including interactions with media components, temperature fluctuations, or changes in pH over the course of the experiment.

Recommended Solutions:

  • Serum Protein Binding: this compound might be binding to proteins in the fetal bovine serum (FBS), leading to the formation of insoluble complexes over time.[1] Consider reducing the FBS percentage if your cells can tolerate it, or switching to a serum-free medium for the duration of the treatment.

  • pH Shift in Culture: Cellular metabolism can cause the pH of the culture medium to change, which can, in turn, affect the solubility of your compound.[1] Ensure your medium is adequately buffered.

  • Evaporation: Ensure proper humidification in your incubator to prevent evaporation from your culture plates, which would increase the concentration of this compound over time.[11]

Data Presentation

Table 1: Kinetic Solubility of Compound this compound in Common Solvents

SolventTemperature (°C)Kinetic Solubility (µM)
PBS (pH 7.4)25< 1
PBS (pH 7.4)371.5
DMEM + 10% FBS375
DMSO25> 100,000
Ethanol2525,000

Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound in PBS (pH 7.4) at 37°C

Co-solvent SystemCo-solvent Conc. (%)This compound Solubility (µM)
PBS only01.5
PEG400 in PBS515
PEG400 in PBS1045
Solutol HS 15 in PBS125
Solutol HS 15 in PBS5> 100

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution of this compound
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the tube in a water bath.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assay for this compound in Aqueous Buffers
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).

  • In triplicate, transfer 2 µL of each DMSO dilution into the wells of a 96-well plate.

  • Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Include a set of wells with 2 µL of DMSO and 198 µL of buffer as a blank control.

  • Seal the plate and shake it at room temperature for 2 hours.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance compared to the blank indicates precipitation.[1] The highest concentration that does not show a significant increase in absorbance is the kinetic solubility.

Mandatory Visualizations

cluster_pathway Hypothetical this compound Signaling Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound Compound this compound This compound->RAF cluster_workflow Experimental Workflow for this compound Cell-Based Assay Stock Prepare 10 mM This compound Stock in DMSO Dilute Prepare Serial Dilutions of this compound in Medium Stock->Dilute Seed Seed Cells in 96-well Plate Treat Treat Cells with This compound Dilutions Seed->Treat Dilute->Treat Incubate Incubate for Desired Time Treat->Incubate Assay Perform Viability/ Functional Assay Incubate->Assay cluster_troubleshooting Troubleshooting this compound Precipitation Start Precipitation Observed? Immediate Immediate Precipitation? Start->Immediate Yes Delayed Delayed Precipitation? Start->Delayed No Solubility Concentration > Aqueous Solubility Immediate->Solubility Media_Interaction Interaction with Media Components Delayed->Media_Interaction Solution1 Lower Final Concentration Solubility->Solution1 Solution2 Use Serial Dilution Solubility->Solution2 Solution3 Reduce Serum % Media_Interaction->Solution3 Solution4 Check pH and Evaporation Media_Interaction->Solution4

References

Technical Support Center: Optimizing P8RI for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and application of the CD31 agonist peptide, P8RI, for in vivo experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic biomimetic peptide that functions as a CD31 agonist.[1] It is a retro-inverso peptide composed of D-amino acids, a modification that confers resistance to degradation by plasma proteases.[1] this compound binds to the juxtamembrane region of the CD31 ectodomain, restoring the natural immunomodulatory and homeostatic functions of CD31 signaling that can be lost during inflammatory processes.[1]

Q2: What are the primary in vivo applications of this compound?

A2: this compound has been investigated in two main in vivo contexts:

  • Systemic Administration: As a therapeutic agent to modulate immune responses and promote healing in conditions like antibody-mediated rejection of transplants and dissecting aortic aneurysms.

  • Medical Device Coating: To enhance the biocompatibility of materials such as coronary stents, promoting endothelialization and reducing inflammation and thrombosis.

Q3: How should this compound be stored and handled?

A3: For optimal stability, this compound should be handled as follows:

  • Lyophilized Powder: Store in a freezer at or below -20°C for long-term storage.[2] The lyophilized form is stable for several months to years under these conditions.[3]

  • In Solution: Long-term storage in solution is not recommended. If necessary, prepare aliquots and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1]

Q4: What are the recommended solvents for reconstituting this compound?

A4: this compound is soluble in aqueous solutions.[2] For in vivo studies, sterile, isotonic solutions such as phosphate-buffered saline (PBS) are appropriate. The presence of trifluoroacetic acid (TFA) as a counterion from purification can enhance solubility.[2]

This compound for Systemic In Vivo Administration: A Troubleshooting Guide

General Dosing and Administration
Parameter Recommendation Rationale
Route of Administration Subcutaneous (SC) injection is a commonly used and effective route.[4]Provides sustained release and good bioavailability.
Dosage Range 2.5 mg/kg/day has been used in rat models.[4]This dose has shown efficacy in preventing antibody-mediated lesions.[4]
Formulation Dissolve in a sterile, isotonic buffer such as PBS.Ensures biocompatibility and minimizes injection site reactions.
Frequency Daily administration has been documented for up to 28 days.[4]Maintains therapeutic levels of the peptide.
Troubleshooting Common Issues
Issue Potential Cause Troubleshooting Steps
Precipitation in solution - Poor solubility at the desired concentration.- Incorrect pH of the solvent.- Gently warm the solution.- Ensure the pH of the buffer is appropriate.- Prepare a fresh solution using a high-purity solvent.
Lack of efficacy - Insufficient dosage.- Degradation of the peptide.- Incorrect administration.- Perform a dose-response study to determine the optimal dose for your model.- Ensure proper storage and handling of the peptide.- Verify the administration technique to ensure the full dose is delivered.
Injection site reaction - High concentration of the peptide solution.- Contamination of the solution.- Non-isotonic vehicle.- Dilute the peptide to a lower concentration.- Ensure sterile preparation and handling of the solution.- Use an isotonic vehicle like PBS.

This compound for Medical Device Coating: A Troubleshooting Guide

General Coating Protocol

A common method for coating metallic stents with this compound involves a multi-step process that can be adapted based on the specific substrate and desired outcome.

Step Procedure Purpose
1. Surface Preparation Thoroughly clean the metallic surface (e.g., with sonication in ethanol and water).Removes contaminants and prepares the surface for coating.
2. Primer Application Apply a primer layer, such as polydopamine, to the surface.Creates a reactive surface for peptide immobilization.
3. Peptide Immobilization Incubate the primed surface with the this compound solution.Covalently or non-covalently attaches the peptide to the surface.
4. Washing and Sterilization Wash the coated surface to remove unbound peptide and sterilize before in vivo use.Ensures a clean and sterile implant.
Troubleshooting Common Coating Issues
Issue Potential Cause Troubleshooting Steps
Poor peptide adhesion - Inadequate surface cleaning.- Ineffective primer layer.- Suboptimal incubation conditions (time, temperature, concentration).- Optimize the cleaning protocol for the specific metal.- Ensure the primer is freshly prepared and properly applied.- Vary the incubation parameters to find the optimal conditions for binding.
Uneven coating - Inconsistent application of the primer or peptide solution.- Aggregation of the peptide in solution.- Use techniques like dip-coating or spin-coating for uniform application.- Ensure the peptide is fully dissolved and the solution is homogenous before application.
Coating delamination - Poor adhesion between the coating and the substrate.- Mechanical stress during handling or implantation.- Improve surface preparation and primer application.- Handle coated devices with care to avoid physical damage.
Loss of peptide bioactivity - Denaturation of the peptide during the coating process.- Sterilization method is too harsh.- Use milder coating conditions (e.g., lower temperatures).- Choose a sterilization method compatible with peptides, such as ethylene oxide or gamma irradiation at low temperatures.

Experimental Protocols

Systemic Administration of this compound in a Rat Model

This protocol is based on a study investigating the prevention of antibody-mediated lesions in an aortic allograft model.[4]

  • Animal Model: Use an appropriate rat model for your research question (e.g., aortic allograft model).

  • This compound Preparation: Dissolve lyophilized this compound in sterile phosphate-buffered saline (PBS) to a final concentration suitable for subcutaneous injection.

  • Dosage: Administer this compound at a dose of 2.5 mg/kg body weight.

  • Administration: Inject the this compound solution subcutaneously once daily.

  • Duration: Continue the daily administration for the desired experimental period (e.g., 28 days).

  • Control Group: Administer an equivalent volume of the vehicle (sterile PBS) to a control group of animals.

  • Monitoring: Monitor the animals for any adverse effects and collect samples for analysis at the end of the study.

Visualizations

CD31 Signaling Pathway

CD31_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD31 Extracellular Domains Transmembrane Cytoplasmic Tail (with ITIMs) This compound->CD31:f0 Binds to juxtamembrane region CD31_EC CD31 (on another cell) CD31_EC->CD31:f0 Homophilic interaction SHP2 SHP-2 CD31:f2->SHP2 ITIM phosphorylation & SHP-2 recruitment Downstream Downstream Signaling (e.g., anti-inflammatory, pro-survival pathways) SHP2->Downstream Dephosphorylates targets

Caption: this compound agonistic activity on the CD31 signaling pathway.

Experimental Workflow for In Vivo Systemic Administration

P8RI_InVivo_Workflow A This compound Formulation (Dissolve in sterile PBS) C Dose Calculation (e.g., 2.5 mg/kg) A->C B Animal Model Preparation D Subcutaneous Administration B->D C->D E Daily Dosing Regimen D->E F Monitoring & Observation E->F G Endpoint Analysis (e.g., histology, biomarker analysis) F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with the CD31 agonist peptide, P8RI. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this compound-related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic biomimetic peptide that functions as a CD31 agonist. It is a retro-inverso peptide composed of D-amino acids, which confers resistance to plasma proteases. This compound binds to the juxtamembrane region of the CD31 ectodomain, restoring the inhibitory signaling pathway of CD31 that can be lost during inflammation due to proteolytic cleavage of the receptor. This restoration of CD31's immunomodulatory function helps to maintain homeostasis at the interface between endothelial and immune cells.

Q2: How should I store and handle the this compound peptide?

A2: Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Storage of Lyophilized Powder: Store the lyophilized this compound peptide at -20°C or -80°C in a desiccator. Protect from light.

  • Reconstitution: For most in vitro experiments, this compound can be reconstituted in sterile, nuclease-free water or dimethyl sulfoxide (DMSO).

  • Stock Solutions: Prepare high-concentration stock solutions (e.g., 1-10 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but it is recommended to consult the manufacturer's instructions.

Q3: I am observing no effect of this compound in my in vitro assay. What are the possible reasons?

A3: Several factors could contribute to a lack of this compound activity in your assay:

  • Peptide Degradation: Improper storage or handling, such as multiple freeze-thaw cycles, can lead to peptide degradation.

  • Incorrect Concentration: The concentration of this compound may be too low to elicit a response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

  • Cell Type and Condition: The expression and state of the CD31 receptor on your cells are critical. This compound's target is the juxtamembrane portion of CD31, which becomes more accessible after the shedding of the membrane-distal domains on activated cells. The effect of this compound may be less pronounced on healthy, resting cells where the target sequence might be concealed.[1]

  • Assay-Specific Issues: The experimental setup itself might be the issue. Ensure all other components of your assay are working correctly by including appropriate positive and negative controls.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to be specific for the juxtamembrane region of CD31, the possibility of off-target effects, as with any synthetic peptide, cannot be entirely ruled out. However, current research has not highlighted significant, commonly observed off-target effects. It is always good practice to include appropriate controls in your experiments to monitor for unexpected cellular responses.

Troubleshooting Guides

General Peptide-Related Issues

Problem: Peptide Aggregation or Precipitation

  • Possible Cause: The peptide concentration may be too high for the solubility of the chosen solvent. Hydrophobic peptides are more prone to aggregation.[2][3][4][5]

  • Troubleshooting Steps:

    • Try dissolving the peptide in a small amount of a stronger, sterile solvent like DMSO first, and then slowly dilute it with your aqueous buffer while vortexing.

    • Sonication can help to dissolve aggregated peptides.

    • If aggregation persists, consider using a different solvent or adjusting the pH of the buffer.

Problem: Inconsistent Results Between Experiments

  • Possible Cause: Variability can be introduced at multiple stages, including peptide preparation, cell culture conditions, and assay execution.

  • Troubleshooting Steps:

    • Peptide Preparation: Always prepare fresh dilutions from a single-use aliquot of the stock solution for each experiment.

    • Cell Culture: Ensure consistency in cell passage number, confluency, and overall health.

    • Assay Protocol: Standardize all incubation times, temperatures, and reagent concentrations. Use a positive control to ensure the assay is performing as expected.

In Vitro Experiment-Specific Issues

Problem: Low Efficacy in Cell-Based Assays

  • Possible Cause: The cellular context is critical for this compound activity.

  • Troubleshooting Steps:

    • Confirm CD31 Expression: Verify that your target cells express CD31 at a sufficient level using techniques like flow cytometry or western blotting.

    • Cell Activation State: this compound is often more effective on activated cells where the CD31 ectodomain has been partially cleaved. Consider pre-stimulating your cells with an appropriate inflammatory agent if your experimental design allows.

    • Dose-Response: Perform a comprehensive dose-response curve to identify the optimal working concentration. See the table below for suggested starting ranges.

Cell Type Assay Type Suggested this compound Concentration Range Reference
Endothelial CellsMigration/Wound Healing1 - 50 µM
MacrophagesPolarization1 - 20 µM
T-CellsActivation10 - 100 µM

Problem: Issues with this compound-Coated Surfaces (e.g., for stent coating)

  • Possible Cause: Non-uniform coating, peptide detachment, or interaction with the linker used for immobilization.

  • Troubleshooting Steps:

    • Coating Uniformity: Use techniques like fluorescence microscopy (with a fluorescently labeled this compound) or X-ray photoelectron spectroscopy to verify the uniformity and stability of the coating.[6]

    • Linker Effects: The choice of linker (e.g., polydopamine, PEG) can influence the biological response.[1] Include a control with the linker alone to differentiate its effects from those of this compound.

    • Sterilization: Ensure the sterilization method used for the coated device does not damage the peptide.

In Vivo Experiment-Specific Issues

Problem: Lack of Efficacy or High Variability in Animal Models

  • Possible Cause: Issues with administration route, dosage, or peptide stability in vivo.

  • Troubleshooting Steps:

    • Administration Route: The route of administration can significantly impact bioavailability. Common routes for peptides include subcutaneous (s.c.) and intraperitoneal (i.p.) injections.

    • Dosage: Ensure the dosage is appropriate for the animal model and the intended therapeutic effect. See the table below for examples from the literature.

    • Peptide Stability: this compound is a retro-inverso peptide designed for enhanced protease resistance. However, its in vivo half-life should still be considered when designing the dosing regimen.

Animal Model Administration Route Dosage Duration Reference
RatNot specifiedNot specified28 days[7]

Note: This table is not exhaustive and dosages should be optimized for your specific experimental model.

Experimental Protocols

Endothelial Cell Migration (Scratch Wound) Assay

This protocol is a general guideline for assessing the effect of this compound on endothelial cell migration.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Wound Creation: Once the cells are fully confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours, or until the scratch is closed in the control group.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Macrophage Polarization Assay

This protocol outlines a general procedure for studying the effect of this compound on macrophage polarization.

  • Macrophage Differentiation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (M0) using M-CSF.

  • Polarization: After differentiation, polarize the M0 macrophages towards a pro-inflammatory (M1) phenotype using lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), or towards an anti-inflammatory (M2) phenotype using interleukin-4 (IL-4) and interleukin-13 (IL-13).

  • This compound Treatment: Co-incubate the cells with the polarizing stimuli and different concentrations of this compound.

  • Analysis: After 24-48 hours, analyze the macrophage phenotype by:

    • Gene Expression: Quantify the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arg1, CD206, IL-10) using RT-qPCR.

    • Protein Expression: Measure the secretion of cytokines in the culture supernatant using ELISA or a multiplex assay.

    • Surface Markers: Analyze the expression of surface markers (e.g., CD86 for M1, CD206 for M2) using flow cytometry.

T-Cell Activation Assay

This protocol provides a basic framework for investigating the immunomodulatory effects of this compound on T-cell activation.

  • T-Cell Isolation: Isolate T-cells from PBMCs.

  • Activation: Activate the T-cells using anti-CD3 and anti-CD28 antibodies.

  • This compound Treatment: Co-culture the activated T-cells with various concentrations of this compound.

  • Analysis: After 48-72 hours, assess T-cell activation by:

    • Proliferation: Measure T-cell proliferation using a CFSE or similar cell proliferation dye and flow cytometry.

    • Activation Markers: Analyze the expression of activation markers such as CD25 and CD69 by flow cytometry.

    • Cytokine Production: Quantify the levels of cytokines like IL-2 and IFN-γ in the supernatant by ELISA.

Signaling Pathways and Workflows

CD31 Inhibitory Signaling Pathway

This compound acts as a CD31 agonist, restoring its inhibitory signaling. Upon binding of this compound to CD31, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in the cytoplasmic domain of CD31 become phosphorylated. This leads to the recruitment of Src homology 2 domain-containing phosphatases, primarily SHP-2, which in turn dephosphorylates downstream signaling molecules involved in cellular activation, thereby dampening the inflammatory response.[8][9][10][11]

CD31_Inhibitory_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CD31 CD31 This compound->CD31 binds ITIM ITIMs pITIM Phosphorylated ITIMs CD31->pITIM Phosphorylation ActivatingReceptor Activating Receptor (e.g., TCR, BCR) DownstreamSignal Downstream Activating Signals ActivatingReceptor->DownstreamSignal activates SHP2 SHP-2 pITIM->SHP2 recruits pSHP2 Activated SHP-2 SHP2->pSHP2 activates pSHP2->DownstreamSignal dephosphorylates (inhibits) Inhibition Inhibition of Cellular Activation

Caption: CD31 inhibitory signaling pathway activated by this compound.

Experimental Workflow for Troubleshooting Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Results Observed CheckPeptide Verify this compound Handling and Storage Start->CheckPeptide PeptideOK Peptide OK? CheckPeptide->PeptideOK CheckCells Assess Cell Health and Consistency CellsOK Cells Consistent? CheckCells->CellsOK CheckProtocol Review Assay Protocol ProtocolOK Protocol Standardized? CheckProtocol->ProtocolOK PeptideOK->CheckCells Yes Reconstitute Reconstitute Fresh This compound Aliquot PeptideOK->Reconstitute No CellsOK->CheckProtocol Yes StandardizeCells Standardize Cell Culture (Passage #, Confluency) CellsOK->StandardizeCells No StandardizeProtocol Strictly Follow Standardized Protocol ProtocolOK->StandardizeProtocol No ReRun Re-run Experiment with Controls ProtocolOK->ReRun Yes Reconstitute->CheckPeptide StandardizeCells->CheckCells StandardizeProtocol->CheckProtocol

Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Improving the stability of P8RI in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of the CD31 agonist peptide, P8RI, in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is a synthetic peptide that acts as an agonist for CD31 (also known as PECAM-1), a key receptor on endothelial cells, platelets, and leukocytes.[1][2] It has therapeutic potential for modulating inflammatory responses and promoting vascular homeostasis.[2][3][4] The stability of this compound in solution is critical for ensuring its biological activity, obtaining reproducible experimental results, and for the development of effective therapeutic formulations. Instability can lead to aggregation, degradation, and loss of function.[5][6]

Q2: What are the common signs of this compound instability in my experiments?

Common indicators of this compound instability include:

  • Visible Precipitation or Cloudiness: The most obvious sign of aggregation is the appearance of visible particles or a cloudy, turbid solution.[6][7]

  • Inconsistent Assay Results: Variability between experiments can be a result of inconsistent concentrations of active, monomeric this compound.[8]

  • Loss of Biological Activity: If the peptide loses its intended effect, it may have aggregated or degraded.[6]

  • Changes in Chromatographic Profiles: During techniques like size-exclusion chromatography (SEC), the appearance of high molecular weight peaks can indicate aggregation.

Q3: What are the primary causes of this compound aggregation and degradation?

Like many peptides, this compound stability can be compromised by several factors:

  • Suboptimal pH and Ionic Strength: The pH of the solution affects the net charge of the peptide, influencing electrostatic interactions that can lead to aggregation.[9][10] Proteins are often least soluble at their isoelectric point (pI).[9]

  • Temperature Stress: Elevated temperatures can cause peptides to unfold, exposing hydrophobic regions that can interact and lead to aggregation.[5][9] Freeze-thaw cycles can also be damaging.[9][11]

  • High Concentration: High peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[9][12]

  • Mechanical Stress: Agitation, stirring, or pumping can introduce mechanical stress that leads to unfolding and aggregation at air-liquid interfaces.[13][14]

  • Chemical Degradation: Processes like oxidation (especially of residues like Met, Cys, Trp), deamidation, and hydrolysis can alter the peptide's structure and function.[5][14]

Troubleshooting Guide for this compound Instability

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: I observe visible precipitation after dissolving or concentrating my this compound sample.

This is a clear sign of aggregation. Here are steps to troubleshoot this issue:

  • Optimize Buffer Conditions:

    • pH Adjustment: Ensure the buffer pH is at least one unit away from the theoretical isoelectric point (pI) of this compound.[9] This increases the net charge and electrostatic repulsion between peptide molecules.

    • Ionic Strength: Modify the salt concentration (e.g., NaCl). Both very low and very high salt concentrations can sometimes promote aggregation, so it's crucial to find the optimal range for this compound.[9]

  • Reduce Protein Concentration:

    • Work with the lowest concentration of this compound that is feasible for your application.[9] If a high concentration is necessary, screen for stabilizing excipients.

  • Control Temperature:

    • Perform purification and handling steps at a controlled, low temperature (e.g., 4°C), unless the protein is known to be cold-labile.[9] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is generally preferred over repeated freeze-thaw cycles.[11]

  • Add Stabilizing Excipients:

    • Systematically test the addition of stabilizers to your buffer. Common classes of excipients include amino acids, sugars, and polyols.[13][15] (See Table 1 for examples).

Issue 2: My this compound solution is clear, but I get inconsistent results in my functional assays.

This may indicate the presence of small, soluble aggregates that are not visible to the naked eye.

  • Characterize Your Sample:

    • Use Dynamic Light Scattering (DLS) to check for the presence of soluble aggregates and assess the size distribution of particles in your solution.[8]

    • Perform Size-Exclusion Chromatography (SEC) to separate and quantify monomers from oligomers and larger aggregates.

  • Screen for Stabilizing Excipients:

    • Even if aggregation is not visible, excipients can improve long-term stability and consistency. The addition of L-Arginine and L-Glutamic acid (often in combination) has been shown to be effective in preventing aggregation for a wide range of proteins.[16][17][18]

    • Surfactants like Polysorbate 20 or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) can prevent aggregation at interfaces.[13][15]

  • Ensure Consistent Sample Handling:

    • Prepare fresh this compound solutions for critical experiments.

    • Avoid vigorous vortexing or shaking. Mix gently by pipetting or slow inversion.

    • Use low-protein-binding tubes to minimize loss due to surface adsorption.[11]

Data Presentation: Effect of Excipients on this compound Stability

The following table presents illustrative data on how different excipients can be screened to improve the stability of a this compound solution, as measured by the rate of aggregation.

Table 1: Illustrative Screening of Excipients for this compound Stabilization

Buffer Condition (pH 7.4) Excipient Concentration Aggregation Rate (% increase in turbidity/hr at 37°C) Melting Temperature (Tm) by TSA (°C)
Control None-15.2%48.5°C
Amino Acids L-Arginine50 mM4.1%51.2°C
L-Glutamic Acid50 mM6.5%50.1°C
Arg/Glu Combo50 mM each2.3%52.8°C
Glycine250 mM8.9%49.5°C
Sugars/Polyols Sucrose5% (w/v)7.5%53.1°C
Trehalose5% (w/v)6.8%53.9°C
Sorbitol5% (w/v)9.2%51.5°C
Surfactants Polysorbate 200.02% (v/v)5.5%48.8°C

Note: This is hypothetical data provided for illustrative purposes.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To measure the size distribution of this compound in solution and detect the formation of soluble aggregates.

Methodology:

  • Sample Preparation: Prepare this compound solution at the desired concentration in a thoroughly filtered (0.22 µm filter) buffer. Ensure the sample is free of dust and other contaminants by centrifuging at >10,000 x g for 10 minutes.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature (e.g., 25°C).

  • Measurement: Carefully transfer the supernatant to a clean cuvette. Place the cuvette in the instrument and initiate data collection.

  • Data Analysis: Analyze the resulting correlation function to obtain the particle size distribution. An increase in the average particle diameter or the appearance of a second population of larger particles over time indicates aggregation.

Protocol 2: Thioflavin T (ThT) Assay for Fibril Aggregation

Objective: To monitor the formation of amyloid-like fibrillar aggregates, which bind to Thioflavin T (ThT) dye and produce a characteristic fluorescence signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in the desired assay buffer.

    • Prepare a ThT stock solution (e.g., 1 mM in water) and filter it.

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the this compound solution to the desired final concentration.

    • Add ThT to a final concentration of 10-20 µM.

    • Include controls: buffer with ThT only (blank) and a known aggregating peptide if available (positive control).

  • Incubation and Measurement:

    • Incubate the plate in a plate-reading fluorometer, typically at a constant temperature (e.g., 37°C) with intermittent shaking to promote aggregation.

    • Measure fluorescence at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[8]

  • Data Analysis: Subtract the blank fluorescence from all readings and plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated fibril formation.[19]

Visualizations

G Native Native this compound (Monomeric, Active) Unfolded Unfolded/Misfolded this compound Native->Unfolded Stress (Temp, pH, Mechanical) Stabilized Stabilized this compound (Excipients, Optimal Buffer) Native->Stabilized Stabilization Strategies Degraded Chemically Degraded this compound Native->Degraded Chemical Stress (Oxidation, Hydrolysis) Unfolded->Native Refolding Aggregates Aggregated this compound (Inactive) Unfolded->Aggregates Self-Association

Caption: General pathway for this compound instability and stabilization.

G Start Prepare this compound Stock Solution in Base Buffer Aliquot Aliquot Stock into Test Conditions (Control vs. Different Excipients) Start->Aliquot Stress Apply Stress Condition (e.g., Incubate at 37°C) Aliquot->Stress Measure Measure Stability Over Time Stress->Measure DLS DLS (Particle Size) Measure->DLS Physical ThT ThT Assay (Fibrils) Measure->ThT Fibrillar SEC SEC (Monomer Loss) Measure->SEC Quantitative Analyze Analyze Data & Identify Optimal Conditions DLS->Analyze ThT->Analyze SEC->Analyze

Caption: Experimental workflow for screening this compound stabilizing conditions.

G Problem Problem: this compound Instability Observed (Precipitation, Inconsistent Data) CheckBuffer Is buffer pH >1 unit from pI? Problem->CheckBuffer CheckConc Is this compound concentration > 1 mg/mL? CheckBuffer->CheckConc Yes Sol_pH Action: Adjust pH and re-test CheckBuffer->Sol_pH No CheckHandling Are there freeze-thaw cycles or vigorous mixing? CheckConc->CheckHandling No Sol_Conc Action: Reduce concentration or add solubilizing excipients (e.g., Arg/Glu) CheckConc->Sol_Conc Yes Sol_Handling Action: Aliquot for single use, store at -80°C, mix gently CheckHandling->Sol_Handling Yes Sol_Excipients Action: Screen stabilizing excipients (sugars, polyols, surfactants) CheckHandling->Sol_Excipients No

Caption: Troubleshooting decision tree for this compound instability.

References

How to prevent P8RI degradation in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of P8RI in long-term studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term studies?

This compound is a synthetic biomimetic peptide that acts as an agonist for CD31, a key receptor in maintaining vascular homeostasis.[1][2][3] It is designed as a retro-inverso peptide, meaning it is composed of all-D-amino acids, which confers resistance to degradation by plasma proteases.[1] However, long-term stability can still be a concern due to factors beyond proteolytic cleavage, such as oxidation, hydrolysis, and physical instability, especially when used in extended in vitro or in vivo studies.

Q2: How is this compound typically used in research?

This compound is often used as a coating on medical devices, such as stents, to promote endothelialization and reduce inflammation and thrombosis.[2][4][5] It is also used in soluble form in in vitro and in vivo models to study its immunomodulatory effects and its potential to prevent antibody-mediated rejection in organ transplantation.[3]

Q3: What is the known long-term stability of this compound coatings?

In one study, a this compound coating on a medical device was reported to remain intact for up to one year under static conditions. However, its long-term durability under physiological flow conditions is an area that requires further investigation.[4]

Q4: What are the recommended storage conditions for this compound?

While specific long-term storage protocols for this compound are not extensively detailed in the provided search results, general guidelines for synthetic peptides should be followed. For stock solutions, it is recommended to aliquot and store at -80°C for up to six months or at -20°C for one month.[1] It is crucial to prevent repeated freeze-thaw cycles to maintain the peptide's integrity.[1]

Troubleshooting Guide

Issue 1: Loss of this compound activity in a long-term cell culture experiment.

  • Question: I am observing a diminished effect of soluble this compound in my cell culture over several weeks. Could this be due to degradation?

  • Answer: Yes, a gradual loss of activity could indicate degradation of the this compound peptide in the culture medium. Although this compound is designed to be protease-resistant, other factors in the complex environment of cell culture, such as pH shifts, oxidative stress, or non-specific binding to surfaces, could contribute to its inactivation over time.

    Troubleshooting Steps:

    • Replenish this compound: In long-term cultures, consider replenishing the this compound in the medium at regular intervals. The optimal frequency will depend on your specific experimental setup and should be determined empirically.

    • Assess Stability: To confirm degradation, you can take samples of the culture medium at different time points and analyze the integrity of this compound using techniques like High-Performance Liquid Chromatography (HPLC).

    • Control for Non-Specific Binding: Ensure that the loss of activity is not due to the peptide adhering to the culture vessel. Using low-protein-binding plastics can help mitigate this.

Issue 2: Inconsistent results with this compound-coated surfaces in flow-based assays.

  • Question: My this compound-coated surfaces show variable performance in preventing platelet adhesion under flow conditions. Why might this be happening?

  • Answer: Inconsistent results with this compound-coated surfaces, especially under physiological flow, could be due to the mechanical instability of the coating or degradation of the peptide on the surface. While static stability has been observed for up to a year, the shear stress from flow can accelerate the detachment or degradation of the coating.[4]

    Troubleshooting Steps:

    • Coating Characterization: Before and after the flow experiments, characterize the coated surface to assess the integrity and presence of this compound. Techniques like X-ray Photoelectron Spectroscopy (XPS) or immunofluorescence staining can be used.

    • Optimize Coating Procedure: The method used to coat the surface is critical for stability. The search results mention plasma amination and dip-coating as effective methods.[2] Ensure your coating protocol is optimized for strong and stable attachment of the peptide.

    • Include Control Surfaces: Always include appropriate controls, such as surfaces coated with a non-specific adhesive or a scrambled peptide, to differentiate between the specific effects of this compound and non-specific surface effects.[4]

Quantitative Data Summary

ParameterValueContextReference
This compound in vivo dosage2.5 mg/kg; s.c.; dailyPrevention of aneurysmal transformation in a mouse model.[1]
This compound in vitro concentration5 mmolAssessment of structural similarity in phosphate buffer.[4]
Stock Solution Storage (-80°C)6 monthsRecommended storage duration for stock solutions.[1]
Stock Solution Storage (-20°C)1 monthRecommended storage duration for stock solutions.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Coating Stability

  • Initial Characterization: Before the long-term study, characterize the this compound-coated surface using surface-sensitive techniques (e.g., XPS, Atomic Force Microscopy) to confirm the presence and uniformity of the peptide coating.

  • Experimental Incubation: Expose the coated surfaces to the experimental conditions (e.g., cell culture medium, physiological flow) for the desired duration.

  • Post-Incubation Analysis: After the incubation period, re-characterize the surfaces using the same techniques as in step 1 to assess any changes in the coating.

  • Functional Assay: Perform a functional assay (e.g., platelet adhesion assay, endothelial cell activation assay) to determine if the biological activity of the coated this compound is retained.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Long-Term Experiment cluster_analysis Analysis P8RI_synthesis This compound Synthesis & Purification Coating Surface Coating with this compound P8RI_synthesis->Coating Initial_Char Initial Surface Characterization (XPS, AFM) Coating->Initial_Char Incubation Incubation under Experimental Conditions (e.g., flow, cell culture) Initial_Char->Incubation Post_Char Post-Experiment Surface Characterization Incubation->Post_Char Functional_Assay Functional Assay (e.g., Platelet Adhesion) Incubation->Functional_Assay Data_Analysis Data Analysis & Comparison Post_Char->Data_Analysis Functional_Assay->Data_Analysis

Caption: Workflow for assessing this compound coating stability in long-term studies.

p8ri_signaling_pathway cluster_cell Endothelial Cell cluster_degradation Potential Degradation This compound This compound CD31 CD31 Receptor This compound->CD31 binds to SHP2 SHP-2 CD31->SHP2 recruits Inhibitory_Signal Inhibitory Signaling Cascade SHP2->Inhibitory_Signal activates Homeostasis Vascular Homeostasis Inhibitory_Signal->Homeostasis promotes Degradation Degradation of this compound (loss of binding affinity) Degradation->this compound

References

P8RI Technical Support Center: Investigating and Mitigating Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of P8RI, a synthetic peptide agonist of CD31. While this compound has a well-defined on-target mechanism of action through its interaction with the ectodomain of CD31 to restore its immunomodulatory function, it is crucial to consider and evaluate potential off-target interactions during experimental design and data interpretation.[1] This guide offers troubleshooting advice and frequently asked questions to address challenges that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a peptide like this compound?

A: Off-target effects occur when a therapeutic agent, such as a peptide, binds to and modulates the activity of molecules other than its intended target.[2] While this compound is designed for high specificity to CD31, it is essential in drug development to investigate any potential unintended interactions that could lead to unforeseen biological consequences, inaccurate experimental results, or potential side effects in a clinical setting.[3]

Q2: What is the known on-target signaling pathway for this compound?

A: this compound is a synthetic peptide that binds to the ectodomain of CD31 (also known as PECAM-1).[1] CD31 is expressed on the surface of endothelial and immune cells and plays a critical role in maintaining immune homeostasis.[4] Under conditions of strong immune stimulation, the regulatory function of CD31 can be lost. This compound restores this function, leading to immunomodulation.[1]

Q3: How can I begin to assess the potential for this compound off-target effects in my experimental system?

A: A critical first step is to perform a comprehensive literature search and utilize computational tools to predict potential off-target interactions.[5][6] Following in silico analysis, a tiered experimental approach is recommended. This can start with broad screening assays and progress to more specific validation experiments.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell-based assays.

Your cell-based assays with this compound are showing variable or unexpected phenotypic outcomes that cannot be solely explained by its on-target activity on CD31.

Possible Cause Troubleshooting Step
Cell Health and Assay Conditions: Poor cell health or suboptimal assay conditions can lead to unreliable results.[7][8]- Verify cell health, confluence, and check for contamination.[8]- Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations.[7]
Potential Off-Target Effects: The observed phenotype may be due to this compound interacting with an unintended target in your specific cell type.- Perform a dose-response experiment to determine if the effect is concentration-dependent.- Use a negative control peptide with a scrambled sequence to determine if the effect is specific to the this compound sequence.- Employ orthogonal assays to confirm the phenotype.
Experimental Variability: Inconsistent experimental execution can introduce variability.- Ensure consistent pipetting techniques and reagent preparation.- Include appropriate positive and negative controls in every experiment.[9]
Issue 2: Difficulty confirming that the observed effect is solely due to CD31 engagement.

You are observing a biological effect after this compound treatment but need to definitively link it to its on-target activity.

Possible Cause Troubleshooting Step
Lack of Specific Controls: Absence of proper controls makes it difficult to attribute the effect to the intended target.- Use a CD31 knockout or knockdown cell line. The biological effect of this compound should be abrogated or significantly reduced in the absence of its target.- Employ a blocking antibody for CD31 to prevent this compound binding and observe if the effect is diminished.
Complex Downstream Signaling: The signaling pathway downstream of CD31 may have crosstalk with other pathways, complicating interpretation.- Map the downstream signaling events using techniques like Western blotting or phosphoproteomics to confirm activation of known CD31 signaling components.- Use specific inhibitors for key downstream signaling molecules to see if the this compound-induced effect is blocked.

Experimental Protocols & Methodologies

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions

As many signaling pathways are regulated by kinases, assessing the interaction of this compound with a panel of kinases is a valuable step in identifying potential off-target effects.[10][11]

Methodology:

  • Select a Kinase Panel: Choose a broad kinase panel that covers a diverse range of the human kinome.[12] Several commercial services offer kinase selectivity profiling.

  • Single Concentration Screen: Initially, screen this compound at a single, high concentration (e.g., 10 µM) against the kinase panel to identify potential "hits."[12]

  • Dose-Response Confirmation: For any kinases showing significant inhibition (e.g., >70%) in the initial screen, perform a multi-point dose-response analysis to determine the IC50 value.[12]

  • Data Analysis: Analyze the data to identify any kinases that are inhibited by this compound with high potency.

Quantitative Data Summary: Hypothetical Kinase Selectivity Profile

Kinase% Inhibition at 10 µMIC50 (µM)
Kinase A85%1.2
Kinase B78%3.5
Kinase C20%> 100
Kinase D5%> 100

This table presents hypothetical data for illustrative purposes.

Protocol 2: Target Validation Using a CD31 Knockdown Cell Line

This protocol outlines how to validate that the observed cellular effect of this compound is dependent on its intended target, CD31.

Methodology:

  • Generate Stable Knockdown Line: Create a stable cell line with significantly reduced CD31 expression using technologies like shRNA or CRISPR/Cas9.

  • Verify Knockdown: Confirm the reduction of CD31 expression at both the mRNA (qRT-PCR) and protein (Western blot, Flow Cytometry) levels.

  • Treat with this compound: Treat both the wild-type and CD31 knockdown cell lines with a range of this compound concentrations.

  • Assess Phenotypic Outcome: Measure the biological endpoint of interest (e.g., cytokine production, cell migration) in both cell lines.

  • Data Analysis: Compare the dose-response curves between the wild-type and knockdown cells. A significant rightward shift or complete loss of response in the knockdown line would confirm on-target engagement.

Visualizing Workflows and Pathways

P8RI_On_Target_Signaling This compound This compound Peptide CD31 CD31 (PECAM-1) This compound->CD31 Binds to ectodomain SHP2 SHP-2 CD31->SHP2 Recruits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) SHP2->Downstream Immuno Immunomodulatory Effect Downstream->Immuno Off_Target_Mitigation_Workflow InSilico In Silico Prediction & Literature Review BroadScreen Broad Off-Target Screen (e.g., Kinase Panel) InSilico->BroadScreen HitIdent Hit Identification BroadScreen->HitIdent DoseResponse Dose-Response Confirmation HitIdent->DoseResponse CellularAssay Cellular Target Engagement & Phenotypic Assays DoseResponse->CellularAssay StructureActivity Structure-Activity Relationship Studies DoseResponse->StructureActivity NegativeControl Use of Negative Control Peptide CellularAssay->NegativeControl TargetKnockdown Target Knockdown/ Knockout Validation CellularAssay->TargetKnockdown StructureActivity->CellularAssay Conclusion Confirmation of On-Target Effect NegativeControl->Conclusion TargetKnockdown->Conclusion

References

Refining P8RI delivery methods for targeted action

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P8RI peptide. The information is designed to address specific issues that may be encountered during experiments.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues related to the handling, application, and interpretation of experiments involving this compound.

General Handling and Storage

Question: How should I properly store the lyophilized this compound peptide and its solutions to prevent degradation? Answer: Improper storage can lead to the degradation of the this compound peptide. For long-term storage, lyophilized this compound should be kept at -20°C and protected from light. Once reconstituted, it is recommended to prepare aliquots based on daily experimental needs to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] If storing in solution, use sterile buffers and consider filtering through a 0.2 µm filter to prevent microbial contamination.[1] Since this compound contains tryptophan and methionine, which are susceptible to oxidation, consider flushing vials with argon or nitrogen gas before sealing.[1]

Question: My this compound peptide is difficult to dissolve. What is the recommended procedure for solubilization? Answer: Peptide solubility is highly dependent on its amino acid sequence. While specific solubility data for this compound may require experimental testing, a general approach is to first determine the peptide's overall charge. Based on its sequence (H-kwpalfvr-OH), this compound is basic. Therefore, it should be dissolved in an acidic solution, such as 10% acetic acid, before dilution into your experimental buffer. If solubility issues persist, sonication may help. It is crucial to avoid using inappropriate solvents that could compromise your experiment.[1]

In Vitro Experimentation

Question: I am observing precipitation after adding this compound to my cell culture media. What is causing this and how can I prevent it? Answer: Peptide precipitation in cell culture media is a common issue, often caused by interactions with salts or proteins, particularly albumin, present in serum.[2] To troubleshoot this, you can try the following:

  • Serum-Free Incubation: Treat your cells with this compound in a serum-free medium (like Opti-MEM) for a short duration before reintroducing complete growth medium.[2]

  • Component Test: Add individual media components to a this compound solution to identify which one is causing the precipitation.[2]

  • Solvent and pH: Ensure the peptide is fully dissolved in an appropriate initial solvent at the correct pH before adding it to the complex media environment.[1]

Question: My cells are showing signs of toxicity or an unexpected immune response after treatment with this compound. What are the potential causes? Answer: Unwanted cellular responses can stem from several sources:

  • Endotoxin Contamination: Peptides can be contaminated with lipopolysaccharides (endotoxins), which are major components of gram-negative bacteria cell walls. Even at low concentrations, endotoxins can trigger potent immune reactions in cells like macrophages and B cells.[1] Using endotoxin-free reagents and testing for endotoxin levels is recommended.

  • TFA Counter-ions: Trifluoroacetic acid (TFA) is often used during peptide synthesis and purification. Residual TFA salts in the final peptide preparation can interfere with cellular assays, sometimes inhibiting proliferation or causing other artifacts.[1] If this is suspected, TFA-free salt forms of the peptide may be required.

  • Peptide Concentration: Ensure that the final concentration of this compound is within the effective and non-toxic range for your specific cell type, which should be determined through dose-response experiments.

In Vivo Experimentation

Question: What are the established delivery methods for this compound in animal models? Answer: this compound has been successfully delivered in vivo using several methods, depending on the therapeutic goal:

  • Systemic Delivery: For studies on conditions like heart failure, this compound has been administered via continuous subcutaneous infusion using osmotic pumps.[3]

  • Local Delivery: For applications related to vascular grafts and stents, this compound has been coated directly onto the device surfaces.[4][5] This localizes the peptide's action to the target site, minimizing systemic exposure. Delivery from fibrin coatings on vascular grafts has also been demonstrated to be effective.[6]

Question: How can I ensure the stability of this compound in vivo? Answer: this compound was specifically designed as a retro-inverso peptide, meaning it is composed of D-amino acids in the reverse sequence.[7] This modification makes it highly resistant to degradation by plasma proteases, which primarily recognize L-amino acids.[7][8] This inherent stability is a key feature of this compound, contributing to its bioactivity in vivo.

Part 2: Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound.

Table 1: In Vivo Dosage of this compound

Animal Model Condition Dosage Delivery Method Reference
C57Bl6 Mice Heart Failure (HFrEF) 2.5 mg/Kg Continuous subcutaneous infusion (osmotic pumps) [3]
ApoE KO Mice Heart Failure (HFpEF) Not specified, co-administered with Angiotensin II Continuous subcutaneous infusion (osmotic pumps) [3]

| Rat | Aortic Allograft | Not specified, administered for 28 days | Not specified |[9] |

Table 2: Experimental Results of this compound Treatment in a Rat Aortic Allograft Model

Parameter Control Group This compound Treated Group Unit Reference
Donor-Specific Antibodies (DSAs) 741 344 Mean Fluorescence Intensity [9]
Media Nuclei Density 2.2 x 10⁻⁵ 3.4 x 10⁻⁵ nuclei/px² [9]

| Media Surface Area | 2.02 x 10⁶ | 2.33 x 10⁶ | px² |[9] |

Part 3: Experimental Protocols

Protocol 1: Coating of Metal Surfaces with this compound

This protocol describes a method for immobilizing the this compound peptide onto cobalt-chromium (CoCr) or nitinol surfaces, such as stents or experimental discs, for in vitro or in vivo studies. This method is adapted from procedures used for creating CD31-mimetic surfaces.[4][5]

Materials:

  • Cobalt-Chromium (CoCr) or Nitinol discs/stents

  • This compound peptide (sequence: H-kwpalfvr-OH)

  • Poly(ethylene glycol) bis(carboxymethyl) ether (PEG linker)

  • Carbodiimide chemistry reagents (e.g., EDC, NHS)

  • Polydopamine (PDA) for dip-coating method

  • Appropriate buffers and solvents

Procedure (Dip-Coating Method):

  • Surface Cleaning: Thoroughly clean the metal surfaces to remove any contaminants.

  • Polydopamine (PDA) Coating: Immerse the cleaned surfaces in a freshly prepared solution of dopamine hydrochloride (e.g., 2 mg/mL in a 10 mM Tris buffer, pH 8.5) for a specified time (e.g., 18 hours) to form a PDA adhesive layer.

  • Rinsing: After PDA coating, rinse the surfaces thoroughly with ultrapure water and dry under a stream of nitrogen.

  • Peptide Grafting: Immerse the PDA-coated surfaces into a solution containing the this compound peptide. The peptide will covalently bind to the PDA layer. The concentration of this compound and incubation time should be optimized for the specific application.

  • Final Rinsing and Sterilization: Rinse the this compound-coated surfaces extensively to remove any non-covalently bound peptide. Sterilize the surfaces using an appropriate method (e.g., ethylene oxide) before use in cell culture or in vivo implantation.

Part 4: Visualizations

This compound Signaling Pathway

P8RI_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Peptide CD31 CD31 Receptor (PECAM-1) This compound->CD31 Binds to juxtamembrane ectodomain ITIM ITIM Domain (Phosphorylated) CD31->ITIM Induces clustering & phosphorylation SHP2 SHP-2 Phosphatase Downstream Downstream Signaling (e.g., Inhibition of Leukocyte Activation) SHP2->Downstream Activates ITIM->SHP2 Recruits P8RI_Workflow start Start: Prepare Stents prep_bare Bare Metal Stent (Control) start->prep_bare prep_coated This compound-Coated Stent start->prep_coated implant Implant Stents in Animal Model (e.g., Pig Coronary Artery) prep_bare->implant prep_coated->implant follow_up Follow-up at Day 7 & Day 28 implant->follow_up analysis7 Day 7 Analysis: - Endothelialization - Platelet/Leukocyte  Activation follow_up->analysis7 Timepoint 1 analysis28 Day 28 Analysis: - Neointima Development - Thrombosis Assessment follow_up->analysis28 Timepoint 2 end End: Compare Outcomes analysis7->end analysis28->end Troubleshooting_Precipitation start Problem: Peptide Precipitates in Cell Culture Media q1 Is serum present in the media? start->q1 a1_yes Action: Incubate with peptide in serum-free media for a short period. q1->a1_yes Yes q2 Did the peptide dissolve completely in its initial stock solution? q1->q2 No end Solution Found a1_yes->end a2_no Action: Review solubilization protocol. Use correct solvent/pH. Consider sonication. q2->a2_no No a3 Action: Test for interactions with individual media components (salts, buffers). q2->a3 Yes a2_no->end a3->end

References

Technical Support Center: Overcoming Experimental Variability with P8RI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with the CD31 agonist peptide, P8RI.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic, retro-inverso peptide that acts as an agonist for the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also known as CD31.[1] It is designed with all D-amino acids to provide resistance to plasma proteases.[1] this compound functions by binding to the juxtamembrane region of the CD31 ectodomain. This interaction is believed to restore the inhibitory signaling function of CD31, which can be lost during inflammatory processes when the extracellular portion of CD31 is cleaved.[2] By reactivating this pathway, this compound can exert immunosuppressive and anti-inflammatory effects, helping to maintain vascular homeostasis.[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Lyophilized this compound peptide should be stored at -20°C or colder for long-term stability.[1][3] For short-term storage, 4°C is acceptable for days to weeks. To minimize degradation from moisture absorption, allow the vial to equilibrate to room temperature before opening. For preparing stock solutions, it is recommended to dissolve the peptide in sterile, distilled water or a suitable buffer. Once in solution, it is best to create single-use aliquots and store them at -80°C (for up to 6 months) or -20°C (for up to 1 month) to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] When using water as the solvent for a stock solution, it should be filtered and sterilized before use.[1]

Q3: What are some common sources of variability when working with synthetic peptides like this compound?

A3: Variability in experiments using synthetic peptides can arise from several factors:

  • Purity: The purity of the peptide can vary between batches, which can affect the actual concentration of the active compound. It's important to use highly purified this compound (e.g., >97% purity) for consistent results.[4]

  • Peptide Content: The net peptide content can be influenced by the presence of counterions (like TFA from purification), moisture, and other impurities. This can lead to discrepancies between the weighed mass and the actual amount of peptide.

  • Solubility and Aggregation: Peptides can be prone to aggregation, especially at high concentrations or in certain buffers. This can reduce the effective concentration of the monomeric, active peptide.

  • Stability: Peptides can degrade over time, especially in solution. Following proper storage and handling guidelines is crucial.

Troubleshooting Guides

In Vitro Experimentation

Q4: I am observing high variability in my endothelial cell adhesion assay results with this compound. What could be the cause?

A4: High variability in endothelial cell adhesion assays can stem from several sources:

  • Cell Health and Confluency: Ensure your endothelial cells (e.g., HUVECs) are healthy, within a consistent passage number, and seeded at a uniform density to achieve a consistent monolayer.

  • This compound Preparation and Dosing:

    • Inconsistent Solubilization: Ensure the this compound is fully dissolved before adding it to your culture medium. Incomplete dissolution will lead to inaccurate dosing.

    • Peptide Adsorption: Peptides can adsorb to plasticware. To minimize this, consider using low-protein-binding tubes and pipette tips.

  • Assay Conditions:

    • Incubation Times: Use consistent incubation times for both this compound treatment and the adhesion of leukocytes.

    • Washing Steps: Gentle and consistent washing is critical to remove non-adherent cells without disturbing the endothelial monolayer.

Q5: My macrophage polarization assay with this compound is showing inconsistent M1/M2 marker expression. How can I troubleshoot this?

A5: Inconsistent macrophage polarization can be due to several factors:

  • Macrophage Source and Differentiation: The source of monocytes (e.g., primary human cells, cell lines like THP-1) and the differentiation protocol can significantly impact polarization outcomes. Ensure a consistent differentiation protocol.

  • This compound Concentration: Perform a dose-response experiment to determine the optimal this compound concentration for the desired effect on macrophage polarization in your specific cell system.

  • Purity of this compound: Impurities in the peptide preparation could potentially influence macrophage activation. Use a high-purity grade of this compound.

  • Timing of Analysis: The expression of M1 and M2 markers can be transient. Establish a time-course experiment to identify the optimal time point for analyzing marker expression after this compound treatment.

In Vivo Experimentation

Q6: I am not observing the expected therapeutic effect of this compound in my animal model. What are potential reasons?

A6: A lack of efficacy in an in vivo setting can be multifactorial:

  • Dosage and Administration:

    • Dose: The dose of this compound may not be optimal for your animal model and disease state. A dose-response study is recommended.

    • Route of Administration: The route of administration (e.g., subcutaneous, intravenous) will affect the pharmacokinetics of the peptide. Ensure the chosen route is appropriate for achieving the desired exposure at the target site.

    • Frequency of Dosing: The dosing frequency should be based on the half-life of this compound to maintain therapeutic concentrations.

  • Animal Model Variability: The genetic background, age, and health status of the animals can influence their response to treatment.

  • Peptide Stability in Vivo: this compound is designed with D-amino acids to resist degradation by proteases.[1] However, its stability and clearance in your specific model should be considered.

Quantitative Data Summary

The following tables summarize quantitative data from key experiments involving this compound.

Table 1: In Vivo Efficacy of this compound in a Rat Model of Aortic Allograft [2][5]

ParameterControl GroupThis compound-Treated Group
Donor-Specific Antibodies (Mean Fluorescence Intensity)741344
Density of Nuclei in Media (nuclei/px²)2.2 x 10⁻⁵3.4 x 10⁻⁵
Media Surface Area (px²)2.02 x 10⁶2.33 x 10⁶

Table 2: In Vitro Macrophage Polarization with this compound [3]

MarkerM1 Polarization (LPS)M1 with this compoundM2 Polarization (IL-4)M2 with this compound
M1 Markers
iNOS ExpressionIncreasedReduced--
Arginase II ExpressionIncreasedReduced--
IL-6 ProductionIncreasedReduced--
IL-12p70 ProductionIncreasedReduced--
TNF-α ProductionIncreasedReduced--
M2 Markers
Arginase I Expression--IncreasedEnhanced
IL-10 Production--IncreasedEnhanced

Experimental Protocols

Endothelial Cell Adhesion Assay

This protocol is a general guideline for assessing the effect of this compound on leukocyte adhesion to an endothelial cell monolayer.

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate.

  • This compound Treatment: Treat the confluent HUVEC monolayer with the desired concentration of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

  • Leukocyte Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and label them with a fluorescent dye (e.g., Calcein-AM).

  • Co-culture: Add the labeled PBMCs to the this compound-treated HUVEC monolayer and incubate for a set period (e.g., 1 hour).

  • Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent PBMCs.

  • Quantification: Measure the fluorescence intensity in each well using a plate reader to quantify the number of adherent PBMCs.

Macrophage Polarization Assay

This protocol outlines a general procedure for evaluating the effect of this compound on macrophage polarization.

  • Macrophage Differentiation: Differentiate human monocytes (e.g., from PBMCs or THP-1 cells) into macrophages (M0) using M-CSF.

  • Polarization:

    • For M1 polarization, treat the M0 macrophages with LPS and IFN-γ.

    • For M2 polarization, treat the M0 macrophages with IL-4.

    • To test the effect of this compound, co-incubate the cells with the polarizing stimuli and the desired concentration of this compound. Include appropriate controls.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis:

    • Gene Expression: Analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, CD206, IL-10) by qRT-PCR.

    • Protein Expression: Analyze the secretion of cytokines in the culture supernatant by ELISA or a multiplex assay. Analyze cell surface marker expression by flow cytometry.

Visualizations

CD31_Signaling_Pathway CD31 Signaling Pathway Activated by this compound cluster_membrane Cell Membrane CD31 CD31 (PECAM-1) ITIMs ITIM Phosphorylation CD31->ITIMs Induces This compound This compound This compound->CD31 Binds to juxtamembrane region SHP2 SHP-2 Recruitment ITIMs->SHP2 Creates docking site for Downstream Downstream Signaling (e.g., Akt/Erk pathways) SHP2->Downstream Activates Outcome Immunomodulation & Vascular Homeostasis Downstream->Outcome Leads to Experimental_Workflow General Experimental Workflow with this compound cluster_prep Preparation P8RI_Prep This compound Stock Preparation Treatment This compound Treatment (Dose-Response) P8RI_Prep->Treatment Cell_Culture Cell Culture (e.g., Endothelial Cells, Macrophages) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Functional Assay (e.g., Adhesion, Polarization) Incubation->Assay Data_Analysis Data Analysis Assay->Data_Analysis Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Variability High Experimental Variability Check_Peptide Check this compound Quality & Handling Variability->Check_Peptide Check_Cells Assess Cell Health & Consistency Variability->Check_Cells Check_Protocol Review Assay Protocol Variability->Check_Protocol Optimize Optimize Assay Parameters (Dose, Time) Check_Peptide->Optimize Check_Cells->Optimize Check_Protocol->Optimize

References

Validation & Comparative

A Comparative Guide to P8RI and Other CD31 Agonists for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of P8RI, a synthetic peptide CD31 agonist, in comparison to other therapeutic modalities targeting the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), including monoclonal antibodies and recombinant proteins. This guide provides a comparative overview of their mechanisms of action, supported by available experimental data and detailed methodologies for key assays.

Introduction to CD31 Agonism

CD31, also known as PECAM-1, is a 130 kDa transmembrane glycoprotein predominantly expressed on the surface of endothelial cells, platelets, and various leukocyte subsets. It plays a crucial role in maintaining vascular homeostasis, modulating inflammatory responses, and regulating angiogenesis. The agonism of CD31, through the engagement of its extracellular domain, triggers an intracellular signaling cascade mediated by the phosphorylation of its immunoreceptor tyrosine-based inhibitory motifs (ITIMs). This signaling pathway generally leads to an immunosuppressive and anti-inflammatory response, making CD31 an attractive therapeutic target for a range of cardiovascular and inflammatory diseases.

This guide focuses on this compound, a novel retro-inverso D-peptide CD31 agonist, and compares its characteristics and performance with other classes of CD31 agonists, namely monoclonal antibodies and recombinant CD31 proteins.

Mechanism of Action: A Tale of Two Targeting Strategies

The primary distinction between this compound and other CD31 agonists lies in their specific binding sites on the CD31 molecule, which has significant implications for their efficacy, particularly in inflammatory contexts.

This compound: Targeting the Juxtamembrane Domain

This compound is a biomimetic peptide that binds to the juxtamembrane region of the CD31 ectodomain.[1] This region is critical for the clustering of CD31 molecules, a prerequisite for the initiation of the inhibitory signaling cascade. A key advantage of this targeting strategy is its effectiveness even when the membrane-distal domains of CD31 are proteolytically cleaved, a common event during inflammation. This shedding of the outer domains can render agonists that target these regions less effective.

Monoclonal Antibodies and Recombinant Proteins: Targeting Membrane-Distal Domains

In contrast, most agonistic monoclonal antibodies and recombinant CD31 proteins are designed to bind to the membrane-distal immunoglobulin-like domains of CD31.[2][3] This binding mimics the natural homophilic interactions of CD31, inducing the necessary clustering and subsequent ITIM phosphorylation. However, in inflammatory environments where CD31 shedding occurs, the availability of these binding sites may be compromised, potentially limiting the therapeutic efficacy of these agents.[2]

Signaling Pathway of CD31 Agonism

CD31 Signaling Pathway cluster_agonist CD31 Agonists cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound (Juxtamembrane Domain) CD31 CD31 Receptor This compound->CD31 Binds mAb Monoclonal Antibody (Distal Domains) mAb->CD31 Binds RecP Recombinant Protein (Distal Domains) RecP->CD31 Binds Clustering CD31 Clustering CD31->Clustering Induces Phosphorylation ITIM Phosphorylation Clustering->Phosphorylation SHP2 SHP-2 Recruitment Phosphorylation->SHP2 Inhibition Inhibition of Activating Signals SHP2->Inhibition

Caption: Mechanism of action for different classes of CD31 agonists.

Comparative Performance Data

Direct quantitative comparisons of this compound with monoclonal antibodies and recombinant proteins are limited in the currently available literature. However, studies on individual agents and some comparative data for peptide agonists provide insights into their relative performance in specific applications.

In Vitro Endothelial Cell Response to Peptide Agonists

A study comparing the effect of different synthetic CD31 mimetic peptides on endothelial cell (EC) phenotype provides some of the few available direct comparative data. In this study, the ratio of CD31 expression to F-actin polymerization was used as a measure of a healthy, non-stressed EC phenotype.

Peptide TargetMean CD31/Actin Ratio (Normalized)Standard Deviation
Bare Metal (Control)~0.2N/A
Polydopamine (PDA, linker control)~0.4N/A
This compound (Juxtamembrane) ~0.4 N/A
D1 Mimetic Peptides~0.7N/A
D2 Mimetic Peptides~0.6N/A
Data adapted from a study on camouflaging endovascular stents.[4] Note: Exact numerical values were not provided in the source and are estimated from graphical representation for illustrative purposes.

These results suggest that while this compound promotes a more physiological EC phenotype compared to a bare metal surface, peptides mimicking the membrane-distal domains 1 and 2 of CD31 may be more effective in this specific in vitro assay.[4] It is important to note that this study focused on the application of these peptides as coatings for endovascular devices.

In Vivo Effects of this compound

Several in vivo studies have demonstrated the therapeutic potential of this compound in various disease models.

Animal ModelThis compound TreatmentKey FindingsReference
Rat Aortic Allograft28-day administrationReduced development of donor-specific antibodies (MFI: 344 vs. 741 in control). Increased density of nuclei and media surface area in the allograft.[1]
Pig Coronary Artery StentingStent coatingReduced neointimal growth compared to bare-metal stents. Promoted complete endothelialization at 7 days.[5]
Rabbit Aneurysm ModelFlow-diverting stent coatingReduced thrombogenicity and promoted endothelialization.[6]

These studies highlight the potent in vivo anti-inflammatory and pro-healing properties of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of CD31 agonists. Below are protocols for key in vitro assays.

Endothelial Cell Adhesion and Phenotype Assay

This assay evaluates the ability of a CD31 agonist to promote a healthy endothelial cell monolayer.

Experimental Workflow

Endothelial Cell Adhesion Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Coat Coat surfaces with CD31 agonist Seed Seed endothelial cells Coat->Seed Incubate Incubate for 48h Seed->Incubate Stain Immunofluorescent staining (CD31, F-actin, DAPI) Incubate->Stain Image Fluorescence Microscopy Stain->Image Quantify Quantify CD31/Actin ratio Image->Quantify

Caption: Workflow for assessing endothelial cell adhesion and phenotype.

Methodology:

  • Surface Preparation: Coat sterile glass coverslips or wells of a microplate with the CD31 agonist of interest at a predetermined concentration. Include appropriate controls such as uncoated surfaces and surfaces coated with a non-specific peptide or linker molecule.

  • Cell Seeding: Seed primary human aortic or umbilical vein endothelial cells (HAECs or HUVECs) onto the prepared surfaces at a high density (e.g., 1 x 10^5 cells/cm²).

  • Incubation: Culture the cells for 48 hours in endothelial cell basal medium.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibodies against CD31 and a fluorescently-labeled phalloidin to stain F-actin.

    • Incubate with a fluorescently-labeled secondary antibody for CD31 detection.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of CD31 at cell-cell junctions and the total F-actin fluorescence per cell using image analysis software.

    • Calculate the CD31/Actin ratio as a measure of endothelial cell health.

Leukocyte Transendothelial Migration Assay

This assay assesses the ability of a CD31 agonist to modulate the migration of leukocytes across an endothelial cell monolayer.

Methodology:

  • Endothelial Monolayer Preparation: Culture endothelial cells on a porous membrane insert (e.g., Transwell®) until a confluent monolayer is formed.

  • Leukocyte Isolation: Isolate primary human neutrophils or other leukocytes from whole blood.

  • Assay Setup:

    • Place the endothelialized insert into a well containing a chemoattractant (e.g., fMLP or IL-8) in the lower chamber.

    • Pre-treat the endothelial monolayer and/or the leukocytes with the CD31 agonist or a control substance.

    • Add the labeled leukocytes to the upper chamber of the insert.

  • Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for transmigration.

  • Quantification:

    • Quantify the number of migrated leukocytes in the lower chamber using a plate reader (if fluorescently labeled) or by cell counting.

CD31 Phosphorylation Assay

This assay directly measures the activation of the CD31 signaling pathway by assessing the phosphorylation of its ITIMs.

Methodology:

  • Cell Treatment: Treat CD31-expressing cells (e.g., endothelial cells or a T-cell line like Jurkat) with the CD31 agonist for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase inhibitors.

  • Immunoprecipitation: Immunoprecipitate CD31 from the cell lysates using an anti-CD31 antibody conjugated to magnetic or agarose beads.

  • Western Blotting:

    • Separate the immunoprecipitated proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated CD31.

    • Strip and re-probe the membrane with an anti-CD31 antibody to confirm equal loading.

  • Densitometry: Quantify the band intensities to determine the level of CD31 phosphorylation relative to the total amount of CD31.

Conclusion

This compound represents a promising CD31 agonist with a unique mechanism of action that may offer advantages in inflammatory settings where CD31 shedding occurs. While direct comparative data with other CD31 agonists like monoclonal antibodies and recombinant proteins is currently scarce, the available in vitro and in vivo evidence for this compound demonstrates its potent anti-inflammatory and pro-healing effects. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies to further elucidate the relative efficacy of these different therapeutic approaches. Future head-to-head studies are warranted to fully understand the therapeutic potential of each class of CD31 agonist in various disease contexts.

References

P8RI: A Novel CD31 Agonist Challenging Conventional Immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of immunosuppressive therapies, a novel peptide agonist of CD31, P8RI, is emerging as a promising alternative to conventional immunosuppressants. This guide offers a comparative analysis of this compound's efficacy against standard immunosuppressive agents, supported by available preclinical data. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of immunomodulatory treatments.

This compound is a synthetic peptide that mimics the function of the endogenous CD31 receptor, a key regulator of immune cell activation and endothelial homeostasis. By binding to the ectodomain of CD31, this compound restores its inhibitory signaling pathway, thereby exerting an immunosuppressive effect. This mechanism of action presents a targeted approach to immunomodulation, potentially offering a more favorable safety profile compared to the broad immunosuppression associated with conventional drugs like calcineurin inhibitors (e.g., tacrolimus, cyclosporine) and mTOR inhibitors (e.g., sirolimus).

Comparative Efficacy in Preclinical Models

While direct head-to-head clinical trials are not yet available, preclinical studies in animal models of transplantation provide initial insights into the comparative efficacy of this compound and conventional immunosuppressants.

Aortic Allograft Model

In a rat model of orthotopic aortic allograft, this compound demonstrated a significant protective effect against antibody-mediated rejection.[1] Treatment with this compound resulted in a marked reduction in the development of donor-specific antibodies (DSAs), a key driver of graft rejection.[1]

Treatment GroupMean Fluorescence Intensity of DSAsMedia Nuclei Density (nuclei/px²)Media Surface Area (px²)
Control7412.2 x 10⁻⁵2.02 x 10⁶
This compound3443.4 x 10⁻⁵2.33 x 10⁶
Data from a rat model of aortic allograft.[1]
Vascularized Composite Allotransplantation (VCA) Model

Studies in a murine VCA model have established the efficacy of conventional immunosuppressants in preventing rejection. Tacrolimus and rapamycin (sirolimus), at a dose of 5 mg/kg/day, both achieved 100% graft survival at 30 days.[2]

Treatment GroupDose (mg/kg/day)Median Graft Survival Time (days)
Tacrolimus114
330 (60% survival)
530 (100% survival)
Rapamycin123
330 (80% survival)
530 (100% survival)
Cyclosporine2515
3521
Data from a murine vascularized composite allotransplantation model.[2]

While direct comparative data for this compound in a VCA model is not available, its demonstrated efficacy in reducing antibody-mediated rejection suggests a potential role in this setting, where both cellular and humoral immunity contribute to graft failure.

Signaling Pathways and Mechanism of Action

This compound's mechanism of action is distinct from that of conventional immunosuppressants. It specifically targets the CD31 signaling pathway to induce immunosuppression.

P8RI_Signaling_Pathway This compound Signaling Pathway This compound This compound CD31 CD31 Receptor This compound->CD31 Binds to ectodomain ITIMs ITIMs (Immunoreceptor Tyrosine-based Inhibitory Motifs) CD31->ITIMs Phosphorylation SHP1_SHP2 SHP-1 / SHP-2 (Phosphatases) ITIMs->SHP1_SHP2 Recruitment Downstream Downstream Signaling (e.g., reduced T-cell activation) SHP1_SHP2->Downstream Inhibition

Caption: this compound activates the CD31 inhibitory pathway.

Conventional immunosuppressants, in contrast, act on different intracellular signaling pathways to suppress immune responses.

Conventional_Immunosuppressant_Pathways Conventional Immunosuppressant Signaling Pathways cluster_cni Calcineurin Inhibitors cluster_mtor mTOR Inhibitors Tacrolimus Tacrolimus Calcineurin Calcineurin Tacrolimus->Calcineurin Inhibits Cyclosporine Cyclosporine Cyclosporine->Calcineurin Inhibits NFAT NFAT Calcineurin->NFAT Dephosphorylates IL2 IL-2 Gene Transcription NFAT->IL2 Activates Sirolimus Sirolimus mTOR mTOR Sirolimus->mTOR Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes

Caption: Mechanisms of conventional immunosuppressants.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

This compound in Rat Aortic Allograft Model
  • Animal Model: A rat model of orthotopic aortic allograft was utilized.[1]

  • Treatment: this compound was administered for 28 days.[1]

  • Outcome Measures:

    • Donor-Specific Antibodies (DSAs): Circulating DSAs were quantified to assess the alloimmune humoral response.[1]

    • Histology: Histologic and immunohistochemical analyses of aortic allografts were performed to evaluate antibody-mediated lesions.[1]

P8RI_Aortic_Allograft_Workflow This compound Aortic Allograft Experimental Workflow start Start transplantation Orthotopic Aortic Allotransplantation in Rats start->transplantation treatment Administer this compound (or vehicle control) for 28 days transplantation->treatment analysis Analysis at Day 28 treatment->analysis dsa Quantify circulating DSAs analysis->dsa histology Histological analysis of allograft analysis->histology end End dsa->end histology->end

Caption: Workflow for this compound in rat aortic allograft model.

Conventional Immunosuppressants in Murine Vascularized Composite Allotransplantation (VCA) Model
  • Animal Model: Orthotopic hind-limb transplantations were performed between different mouse strains (Balb/c to C57BL/6).[2]

  • Treatment:

    • Tacrolimus (1, 3, or 5 mg/kg/day) administered intraperitoneally.[2]

    • Rapamycin (1, 3, or 5 mg/kg/day) administered intraperitoneally.[2]

    • Cyclosporine (25 or 35 mg/kg/day) administered intraperitoneally.[2]

  • Outcome Measures:

    • Graft Survival: Monitored daily for signs of rejection.[2]

    • Histology: Histologic analysis of skin, muscle, and bone components of the allograft.[2]

    • Chimerism: Peripheral mixed chimerism levels were measured.[2]

Conclusion

This compound, with its targeted mechanism of action on the CD31 pathway, represents a novel and promising approach to immunosuppression. Preclinical data in a rat aortic allograft model demonstrates its ability to mitigate antibody-mediated rejection, a significant challenge in transplantation. While direct comparative efficacy data against conventional immunosuppressants is still needed, the distinct mechanism of this compound suggests it may offer a more focused immunomodulatory effect with a potentially improved safety profile. Further research, including head-to-head preclinical studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in transplantation and other immune-mediated diseases.

References

P8RI: A Comparative Guide to a Novel CD31 Agonist for Cross-Species Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of P8RI, a synthetic CD31 agonist peptide, with other potential therapeutic strategies targeting the CD31 pathway. It includes an overview of its mechanism of action, cross-species reactivity, and validation data from preclinical studies, alongside detailed experimental protocols and visual representations of key processes.

Introduction to this compound and the CD31 Pathway

This compound is a retro-inverso peptide designed to mimic a juxtamembrane sequence of the extracellular domain of CD31 (also known as PECAM-1), a crucial molecule in maintaining vascular homeostasis.[1][2] As a CD31 agonist, this compound works by restoring the natural inhibitory signaling of CD31, which can be compromised during inflammatory events due to the shedding of the CD31 ectodomain.[1][3] This restoration of function has significant therapeutic potential in various applications, including the reduction of inflammation and thrombosis, promotion of endothelialization on medical devices, and prevention of transplant rejection.[1][3] The retro-inverso design, incorporating D-amino acids, confers resistance to plasma proteases, enhancing its stability and bioavailability in vivo.[1]

The CD31 Signaling Pathway

CD31 is a transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and leukocytes.[4][5][6] Its signaling cascade is pivotal in regulating cell adhesion, migration, and activation. Under normal physiological conditions, homophilic binding of CD31 molecules on adjacent cells leads to the phosphorylation of immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in its cytoplasmic tail. This, in turn, recruits phosphatases like SHP-2, which dephosphorylate downstream signaling molecules, leading to an inhibitory signal that prevents excessive immune cell activation and maintains vascular integrity. During inflammation, proteolytic cleavage of the extracellular domain of CD31 disrupts this inhibitory function. This compound circumvents this by directly binding to the remaining juxtamembrane portion, stabilizing the receptor and reinstating the inhibitory signal.

CD31_Signaling_Pathway cluster_0 Normal Physiology cluster_1 Inflammation cluster_2 This compound Intervention CD31_1 CD31 CD31_2 CD31 CD31_1->CD31_2 Homophilic Binding Shed_CD31 Shed CD31 CD31_1->Shed_CD31 ITIMs ITIMs CD31_2->ITIMs Phosphorylation SHP2 SHP-2 ITIMs->SHP2 Recruitment ITIMs->SHP2 Recruitment Inhibition Inhibitory Signal (Reduced Inflammation) SHP2->Inhibition Restored_Inhibition Restored Inhibitory Signal SHP2->Restored_Inhibition Inflammatory_Signal Pro-inflammatory Signal Shed_CD31->Inflammatory_Signal Proteases Proteases Proteases->CD31_1 Cleavage This compound This compound Remaining_CD31 Remaining CD31 Fragment This compound->Remaining_CD31 Binding Remaining_CD31->ITIMs Stabilization & Phosphorylation

Caption: CD31 signaling in health, inflammation, and with this compound intervention.

Cross-Species Reactivity and Preclinical Validation

This compound has demonstrated efficacy across multiple preclinical animal models, highlighting its potential for translation to human therapeutics. Studies have been conducted in mice, rats, and pigs, showing consistent immunomodulatory and pro-healing effects.

Comparative Performance of this compound-Coated Flow Diverters in a Rabbit Model

A key study evaluated the performance of this compound-coated Silk Vista (this compound-SV) flow diverters against bare-metal Silk Vista (bare-SV) and Pipeline Vantage with Shield technology (Shield-PV) in a rabbit aneurysm model. The results demonstrated significantly improved and faster arterial healing with the this compound coating.

Table 1: Neointimal Coverage of Flow Diverter Struts in Rabbits

Treatment GroupStent Coverage Ratio - Day 5Stent Coverage Ratio - Day 28Aneurysm Occlusion Rate (Day 28)
This compound-Coated Silk Vista (this compound-SV)Significantly Higher vs. bare-SV & Shield-PV (p<0.001)Significantly Higher vs. bare-SV & Shield-PV (p<0.001)Similar to other groups (p=0.577)
Bare-Metal Silk Vista (bare-SV)LowerLowerSimilar to other groups
Pipeline Vantage (Shield-PV)LowerLowerSimilar to other groups

Data sourced from a comparative study on flow diverters in a rabbit model.[2]

Histological analysis further confirmed that the neointima formed on this compound-SV stents was well-organized and rich in collagen, indicating advanced tissue remodeling and a stabilized, healed artery.[2]

Comparison with Alternative CD31 Agonists

While this compound represents a promising peptide-based approach, other strategies to agonize the CD31 pathway exist. These primarily include the use of specific monoclonal antibodies and recombinant soluble CD31 proteins.

Table 2: Comparison of this compound with Other CD31 Agonist Strategies

FeatureThis compound (Synthetic Peptide)Agonist Monoclonal AntibodiesRecombinant Soluble CD31-Fc Fusion Proteins
Mechanism of Action Binds to the juxtamembrane region of CD31, restoring inhibitory signaling after cleavage.[1]Can target various domains of CD31 to induce signaling.[7][8]Engage in trans-homophilic interaction with cell-surface CD31.[7][8]
Molecular Size SmallLargeLarge
Stability High (Retro-inverso design)[1]VariableCan be engineered for stability
Manufacturing Chemical SynthesisCell CultureCell Culture
Potential Immunogenicity LowHigherModerate
Preclinical Evidence Demonstrated efficacy in mice, rats, rabbits, and pigs in various models (stent coating, systemic administration).[2][3][9][10]Shown to have anti-inflammatory effects in preclinical models.[7][8]Reduced immune response and atherogenesis in apolipoprotein E knockout mice.[8]

At present, direct quantitative comparative studies between this compound and specific agonist antibodies or recombinant proteins for the same application are limited in publicly available literature. The choice of therapeutic modality will likely depend on the specific indication, desired delivery method, and pharmacokinetic profile.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

This compound Peptide Synthesis (General Protocol)

This compound is a synthetic peptide, and its production typically follows standard solid-phase peptide synthesis (SPPS) protocols.

  • Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).

  • Amino Acid Coupling: The C-terminal D-amino acid is attached to the resin. The synthesis proceeds by sequential deprotection of the N-terminus (e.g., using piperidine to remove the Fmoc group) and coupling of the next protected D-amino acid in the reverse sequence. Coupling reagents like HATU are used to facilitate amide bond formation.

  • Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification and Analysis: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

In Vivo Rabbit Aneurysm Model and Stent Implantation

This protocol outlines the key steps for evaluating this compound-coated stents in a rabbit model.

Rabbit_Stent_Protocol cluster_animal_prep Animal Preparation cluster_implantation Stent Implantation cluster_follow_up Follow-up and Analysis Aneurysm Aneurysm Induction (e.g., elastase) Anesthesia General Anesthesia Aneurysm->Anesthesia Vascular_Access Surgical Access to Artery Anesthesia->Vascular_Access Stent_Deployment Flow Diverter Deployment (this compound-coated, Bare-metal, Shield-PV) Vascular_Access->Stent_Deployment Angiography Angiographic Follow-up Stent_Deployment->Angiography OCT Optical Coherence Tomography (OCT) (Day 5 and Day 28) Angiography->OCT Euthanasia Euthanasia and Tissue Harvest OCT->Euthanasia Histology Histological Analysis (H&E, Masson's Trichrome) Euthanasia->Histology

Caption: Experimental workflow for in vivo evaluation of this compound-coated stents.
  • Aneurysm Creation: Experimental aneurysms are created in the desired artery of New Zealand white rabbits, often using enzymatic digestion with elastase to weaken the arterial wall.

  • Stent Implantation: Under general anesthesia and fluoroscopic guidance, a microcatheter is navigated to the target artery. The flow-diverting stent (this compound-coated, bare-metal, or other controls) is then deployed across the neck of the aneurysm.

  • Follow-up Imaging: At specified time points (e.g., 5 and 28 days), in vivo imaging is performed. This typically includes digital subtraction angiography (DSA) to assess aneurysm occlusion and intravascular optical coherence tomography (OCT) to evaluate neointimal coverage of the stent struts.[9][11]

  • Histological Analysis: Following the final imaging session, the animals are euthanized, and the stented arterial segments are perfusion-fixed. The tissue is then embedded, sectioned, and stained (e.g., with Hematoxylin and Eosin (H&E) and Masson's trichrome) for microscopic evaluation of neointimal thickness, cellular composition, and extracellular matrix deposition.[12][13]

Optical Coherence Tomography (OCT) Analysis of Stent Coverage

OCT is a high-resolution imaging modality used to assess the degree of neointimal tissue formation over stent struts.

  • Image Acquisition: An OCT catheter is advanced through the stented segment, and images are acquired during a pullback at a constant speed.

  • Image Analysis: The acquired cross-sectional images are analyzed using specialized software. The stent struts are identified, and the thickness of the overlying neointimal tissue is measured. The percentage of covered struts is calculated for each cross-section and averaged over the length of the stent to determine the stent coverage ratio.

Conclusion

This compound is a promising CD31 agonist with demonstrated cross-species reactivity and efficacy in various preclinical models. Its retro-inverso peptide nature offers advantages in terms of stability and low potential immunogenicity. Comparative data, particularly from studies on this compound-coated medical devices, suggests superior performance in promoting arterial healing compared to some existing technologies. While other CD31 agonist strategies like monoclonal antibodies and recombinant proteins are being explored, this compound stands out as a well-validated and versatile candidate for a range of therapeutic applications aimed at modulating the CD31 pathway. Further clinical studies are warranted to translate these promising preclinical findings into human therapies.

References

A Head-to-Head Battle in the Arteries: P8RI-Coated Stents Versus Drug-Eluting Stents

Author: BenchChem Technical Support Team. Date: December 2025

A new contender has entered the arena of coronary artery disease treatment, challenging the long-reigning champion, the drug-eluting stent (DES). The novel P8RI-coated stent, a biomimetic technology, aims to overcome the limitations of DES by promoting natural healing rather than suppressing it. This comparison guide delves into the preclinical data, offering researchers, scientists, and drug development professionals a comprehensive analysis of these two distinct approaches to maintaining vascular patency.

At the core of the comparison lies a fundamental difference in mechanism. Drug-eluting stents release potent anti-proliferative drugs to inhibit the excessive cell growth that leads to in-stent restenosis, the re-narrowing of the artery.[1][2] However, this approach can also delay the formation of a healthy endothelial layer, the body's natural barrier against thrombosis, and may contribute to chronic inflammation.[3][4][5] In contrast, the this compound-coated stent utilizes a synthetic peptide that mimics a portion of the CD31 receptor, a key regulator of vascular homeostasis.[3][6][7] This "endothelial camouflage" is designed to trick the body into treating the stent as its own tissue, thereby promoting rapid endothelialization and reducing inflammation and thrombosis.[4][8][9]

Performance Under the Microscope: A Quantitative Comparison

Preclinical studies in porcine and rabbit models have provided the first quantitative comparisons between this compound-coated stents, drug-eluting stents, and bare-metal stents (BMS). The data consistently highlights a trade-off between inhibiting neointimal growth and promoting endothelial healing.

Performance MetricThis compound-Coated StentDrug-Eluting Stent (DES)Bare-Metal Stent (BMS)Key Findings
Endothelialization Rapid and Complete: Fully endothelialized struts observed as early as 7 days post-implantation.[3][6]Delayed and Impaired: Incomplete endothelial coverage at 7 days, with signs of delayed healing.[3][6][9]Rapid but Pro-inflammatory: Quick endothelialization is often accompanied by an inflammatory response.[3][6]This compound coating significantly accelerates the formation of a functional endothelial layer compared to DES.[3][6]
In-Stent Restenosis (Neointimal Growth) Significantly Reduced vs. BMS: Shows a marked reduction in neointimal formation compared to bare-metal stents.[6][7]Highly Effective Inhibition: The primary strength of DES is the potent suppression of neointimal hyperplasia.[1][2][10]Prone to Restenosis: High rates of neointimal growth are a major limitation.[10][11]While DES are highly effective at inhibiting restenosis, this compound-coated stents also demonstrate a significant reduction in neointimal growth compared to BMS.[6][7]
Inflammation and Thrombosis Minimal Inflammatory Response: Associated with a significant reduction in platelet and leukocyte activation.[3][6][12]Reduced Leukocyte Activation but Potential for Thrombosis: While preventing leukocyte activation, delayed healing can increase the risk of late stent thrombosis.[3][6][13]Inflammation-Induced Growth: The foreign body response to the metal can trigger inflammation and subsequent neointimal growth.[3][6]The this compound coating demonstrates superior biocompatibility by minimizing the inflammatory and thrombotic responses.[3][6][12]

The Science Behind the Stents: Experimental Deep Dive

The promising results for this compound-coated stents are backed by a series of in vitro and in vivo experiments designed to assess their biological performance.

Key Experimental Protocols:
  • In Vitro Endothelial Cell Adhesion and Proliferation: Human coronary artery endothelial cells (HCAECs) are cultured on discs coated with this compound, DES polymers, or bare metal. Cell adhesion, proliferation, and morphology are assessed using microscopy and cell viability assays. This experiment evaluates the direct impact of the stent coating on the cells responsible for healing the arterial wall.

  • In Vitro Platelet and Leukocyte Activation: Whole blood is incubated with the coated discs. Platelet and leukocyte activation markers (e.g., P-selectin, MAC-1) are then measured using flow cytometry. This protocol assesses the thrombogenic and inflammatory potential of the stent surfaces.

  • In Vivo Stent Implantation in Porcine Coronary Arteries: this compound-coated, DES, and BMS are implanted into the coronary arteries of pigs. At specific time points (e.g., 7 and 28 days), the stented arteries are harvested for analysis.[6][7] This animal model closely mimics human coronary anatomy and physiology, providing crucial preclinical data.

  • Histological and Morphometric Analysis: The harvested arteries are sectioned and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to visualize tissue response.[9] Quantitative morphometry is used to measure neointimal thickness, area of stenosis, and the extent of endothelial coverage.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the stent struts, allowing for detailed assessment of endothelial cell morphology, strut coverage, and the presence of platelets or fibrin.[8]

Visualizing the Mechanisms of Action

To better understand the distinct biological processes initiated by each stent type, the following diagrams illustrate their signaling pathways and the experimental workflow used for their evaluation.

P8RI_Signaling_Pathway cluster_this compound This compound-Coated Stent This compound This compound Peptide CD31 CD31 Receptor (on Endothelial Cells, Platelets, Leukocytes) This compound->CD31 Binds & Activates SHP2 SHP-2 Phosphatase CD31->SHP2 Recruits PI3K PI3K SHP2->PI3K Activates Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vascular_Homeostasis Vascular Homeostasis (Anti-inflammatory, Anti-thrombotic) NO->Vascular_Homeostasis Endothelialization Promotes Endothelialization Vascular_Homeostasis->Endothelialization DES_Signaling_Pathway cluster_DES Drug-Eluting Stent DES Drug-Eluting Stent (e.g., Sirolimus, Paclitaxel) Drug Anti-proliferative Drug Release DES->Drug SMC Smooth Muscle Cells (SMCs) Drug->SMC EC Endothelial Cells (ECs) Drug->EC Cell_Cycle Cell Cycle Progression SMC->Cell_Cycle EC->Cell_Cycle Proliferation_SMC SMC Proliferation (Neointima Formation) Cell_Cycle->Proliferation_SMC Inhibits Proliferation_EC EC Proliferation (Endothelialization) Cell_Cycle->Proliferation_EC Inhibits Experimental_Workflow cluster_workflow Comparative Stent Evaluation Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Coated_Discs Stent Material Discs (this compound, DES, BMS) EC_Culture Endothelial Cell Culture Coated_Discs->EC_Culture Blood_Incubation Whole Blood Incubation Coated_Discs->Blood_Incubation Adhesion_Assay Adhesion & Proliferation Assays EC_Culture->Adhesion_Assay Flow_Cytometry Flow Cytometry (Activation Markers) Blood_Incubation->Flow_Cytometry Stent_Implantation Stent Implantation (this compound, DES, BMS) Adhesion_Assay->Stent_Implantation Inform In Vivo Study Flow_Cytometry->Stent_Implantation Inform In Vivo Study Animal_Model Porcine/Rabbit Coronary Artery Model Animal_Model->Stent_Implantation Harvest Artery Harvest (7 & 28 days) Stent_Implantation->Harvest Histology Histology & Morphometry Harvest->Histology SEM Scanning Electron Microscopy (SEM) Harvest->SEM

References

Validating the Binding Affinity of P8RI to CD31: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding characteristics of the synthetic peptide P8RI to its target, CD31 (also known as PECAM-1). It is intended to assist researchers in understanding the unique binding properties of this compound and to provide a framework for its experimental validation against other CD31-targeting alternatives.

Introduction to this compound and its Target, CD31

CD31 is a transmembrane glycoprotein expressed on the surface of endothelial cells, platelets, and various immune cells. It plays a crucial role in maintaining vascular homeostasis and regulating inflammatory responses. The extracellular portion of CD31 consists of six immunoglobulin-like domains. Under conditions of cellular activation and inflammation, the extracellular domain of CD31 can be proteolytically cleaved, leading to a loss of its regulatory functions.

This compound is an eight-amino-acid, retro-inverso synthetic peptide designed as a CD31 agonist. A key feature of this compound is its specific binding to the juxtamembrane region of the CD31 ectodomain, a site that becomes accessible upon the cleavage of the molecule. By binding to this truncated form of CD31, this compound can restore the inhibitory signaling function of the receptor, thereby exerting anti-inflammatory effects.[1][2]

Comparative Analysis of CD31 Ligands

Ligand TypeTarget Domain/Region on CD31Binding Characteristics & Functional Implications
This compound (Synthetic Peptide) Juxtamembrane region of cleaved CD31 Specific for the truncated form of CD31 present on activated cells. Acts as an agonist to restore inhibitory signaling.
Anti-CD31 Monoclonal AntibodiesVarious domains (e.g., Domain 1, Domain 6)Can be designed to be agonists or antagonists. Binding to the membrane-distal Domain 1 can mimic natural homophilic interactions. Antibodies targeting the juxtamembrane region may have similar functional effects to this compound.[3]
CD31-mimetic PeptidesDomains 1 (D1) and 2 (D2)Designed to mimic the natural trans-homophilic interactions of CD31, promoting endothelial cell quiescence and reducing inflammation. These peptides target the intact, full-length CD31 molecule.[4]

Experimental Protocols for Validating Binding Affinity

To quantitatively assess the binding affinity of this compound to cleaved CD31, standard biophysical techniques such as Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA) can be employed.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of the this compound-cleaved CD31 interaction.

Methodology:

  • Immobilization: A synthetic peptide corresponding to the juxtamembrane region of human CD31 (the this compound binding site) is immobilized on an SPR sensor chip (e.g., a CM5 chip) via amine coupling.

  • Analyte Injection: Solutions of this compound at varying concentrations are flowed over the sensor chip surface.

  • Data Acquisition: The change in the refractive index at the chip surface, which is proportional to the mass of this compound binding to the immobilized CD31 peptide, is measured in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.

  • Control: A scrambled peptide sequence of this compound should be used as a negative control to ensure the specificity of the binding interaction.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay that can be adapted to measure binding affinity.

Objective: To confirm the binding of this compound to the cleaved CD31 juxtamembrane peptide and to estimate the binding affinity.

Methodology:

  • Coating: Wells of a 96-well microtiter plate are coated with a synthetic peptide representing the juxtamembrane region of cleaved CD31.

  • Blocking: Non-specific binding sites in the wells are blocked using a suitable blocking agent (e.g., bovine serum albumin).

  • Incubation with Ligand: Biotinylated this compound at various concentrations is added to the wells and incubated to allow binding to the immobilized CD31 peptide.

  • Detection: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added to the wells, which binds to the biotinylated this compound.

  • Substrate Addition: A chromogenic substrate is added, and the resulting color change is measured using a plate reader. The intensity of the signal is proportional to the amount of bound this compound.

  • Data Analysis: The data can be used to generate a saturation binding curve, from which the Kd can be estimated.

Visualizing Experimental and Signaling Pathways

To aid in the conceptualization of the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Immobilize Immobilize Cleaved CD31 Peptide Inject Inject this compound Immobilize->Inject Measure Measure Binding Inject->Measure Analyze Analyze Data (ka, kd, Kd) Measure->Analyze Coat Coat with Cleaved CD31 Peptide Block Block Wells Coat->Block Incubate Incubate with Biotinylated this compound Block->Incubate Detect Detect with Streptavidin-HRP Incubate->Detect Signaling_Pathway cluster_cell Activated Cell (e.g., Endothelial Cell, Leukocyte) CD31_Full Full-length CD31 Cleavage Proteolytic Cleavage (Activation Signal) CD31_Full->Cleavage CD31_Cleaved Cleaved CD31 (Juxtamembrane domain exposed) Cleavage->CD31_Cleaved Signaling Restoration of Inhibitory Signaling CD31_Cleaved->Signaling Activates This compound This compound This compound->CD31_Cleaved Binds

References

P8RI's Therapeutic Promise: A Comparative Review of Preclinical Efficacy and Reproducibility in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vivo performance of the CD31 agonist peptide, P8RI, reveals a consistent pattern of therapeutic efficacy in rodent and porcine models of cardiovascular disease. This guide synthesizes the available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive comparison of this compound's effects, detailed experimental protocols, and an exploration of its underlying mechanism of action.

The synthetic peptide this compound, an agonist of the Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1 or CD31), has demonstrated significant potential in mitigating inflammatory responses and promoting vascular healing in various animal models. This guide provides a comparative analysis of key preclinical studies, focusing on the reproducibility of this compound's effects across different species and disease contexts.

Quantitative Comparison of this compound Efficacy

To facilitate a clear comparison of this compound's performance, the following table summarizes the key quantitative outcomes from pivotal preclinical studies.

Animal ModelDisease/IndicationThis compound AdministrationKey Quantitative OutcomesReference
Rat Aortic Allograft Rejection2.5 mg/kg/day, subcutaneous injection for 28 days- Reduced Donor-Specific Antibodies (DSAs): Mean Fluorescence Intensity of 344 in this compound-treated vs. 741 in control.[1][2]- Improved Allograft Structure: Media nuclei density of 3.4 x 10⁻⁵ nuclei/px² in this compound-treated vs. 2.2 x 10⁻⁵ in control; Media surface area of 2.33 x 10⁶ px² vs. 2.02 x 10⁶ in control.[1][2][1][2]
Pig Coronary Stent ImplantationStent coating- Reduced Neointimal Growth (28 days): Significantly less neointima development compared to bare-metal stents.[3]- Enhanced Endothelialization (7 days): Complete endothelial coverage of stent struts, unlike drug-eluting and bare-metal stents.[3][3]
Mouse AtherosclerosisSystemic administration (details not specified in abstract)- Reduced Atherosclerotic Lesion Severity: Administration in acute phases of atherosclerotic complications favors the healing of wounded arteries.[4][5][4][5]

Mechanism of Action: The CD31 Signaling Pathway

This compound exerts its therapeutic effects by acting as an agonist for CD31, a crucial receptor expressed on the surface of endothelial cells and various immune cells, including platelets and leukocytes.[2][3] Under normal physiological conditions, CD31 plays a key role in maintaining vascular homeostasis and regulating inflammatory responses. However, during inflammatory events, the extracellular domain of CD31 can be cleaved, impairing its immunomodulatory function.[1] this compound is designed to bind to the remaining juxtamembrane portion of the CD31 receptor, restoring its inhibitory signaling cascade.[1] This engagement helps to suppress excessive immune cell activation and promote a return to a quiescent state.

CD31_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Peptide CD31_ext CD31 Receptor (Extracellular Domain) This compound->CD31_ext Binds to juxtamembrane fragment CD31_mem CD31 (transmembrane) ITIMs ITIMs (Immunoreceptor Tyrosine-based Inhibitory Motifs) CD31_mem->ITIMs Activates SHP2 SHP-2 Phosphatase ITIMs->SHP2 Recruits & Activates Downstream Downstream Signaling (Inhibition of Immune Cell Activation) SHP2->Downstream Leads to caption This compound Mechanism of Action via CD31

Caption: this compound binds to the CD31 receptor, initiating an intracellular signaling cascade that inhibits immune cell activation.

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key in vivo experiments are provided below.

Rat Aortic Allograft Model

This model is designed to study antibody-mediated rejection in transplantation.

Experimental Workflow:

Rat_Aortic_Allograft_Workflow cluster_procedure Surgical and Treatment Protocol cluster_analysis Endpoint Analysis Donor Donor Rat (Brown-Norway) Aorta_Harvest Harvest Aortic Allograft Donor->Aorta_Harvest Recipient Recipient Rat (Lewis) Transplantation Orthotopic Abdominal Aorta Transplantation Recipient->Transplantation Aorta_Harvest->Transplantation Treatment This compound (2.5 mg/kg/day, SC) or Control (PBS) for 28 days Transplantation->Treatment Blood_Collection Blood Collection (Day 28) Treatment->Blood_Collection Graft_Harvest Aortic Graft Harvest Treatment->Graft_Harvest DSA_Analysis Quantification of Donor-Specific Antibodies Blood_Collection->DSA_Analysis Histo_Analysis Histological & Immunohistochemical Analysis Graft_Harvest->Histo_Analysis caption Workflow for Rat Aortic Allograft Experiment

Caption: Experimental workflow for the rat aortic allograft model.

Detailed Steps:

  • Animal Models: Male Brown-Norway rats serve as allogeneic donors, and male Lewis rats are used as recipients.[1]

  • Surgical Procedure: A segment of the donor's abdominal aorta is transplanted into the recipient's abdominal aorta in an end-to-end fashion.[1]

  • This compound Administration: The treatment group receives daily subcutaneous injections of this compound at a dose of 2.5 mg/kg for 28 days, starting from the day of transplantation. The control group receives equivalent volumes of phosphate-buffered saline (PBS).[1]

  • Endpoint Analysis: On day 28 post-transplantation, blood samples are collected to quantify the levels of donor-specific antibodies. The aortic allografts are then harvested for histological and immunohistochemical analysis to assess tissue integrity and cellular infiltration.[1]

Pig Coronary Stent Implantation Model

This large animal model is utilized to evaluate the in vivo performance of stent coatings in a setting that more closely resembles human coronary anatomy and physiology.

Experimental Workflow:

Pig_Stent_Implantation_Workflow cluster_procedure Procedure cluster_analysis Analysis Animal_Prep Female Farm Pigs Pre-treated with Aspirin & Ticagrelor Stent_Implantation Implantation of this compound-coated, Bare-Metal, or Drug-Eluting Stents in Coronary Arteries Animal_Prep->Stent_Implantation Post_Op_Care Continued Antiplatelet Therapy Stent_Implantation->Post_Op_Care Endpoint_7_Days 7-Day Endpoint: Coronary Angiography Scanning Electron Microscopy (Endothelialization) Post_Op_Care->Endpoint_7_Days Endpoint_28_Days 28-Day Endpoint: Coronary Angiography Histomorphometry (Neointimal Growth) Post_Op_Care->Endpoint_28_Days caption Workflow for Pig Coronary Stent Implantation

References

A Comparative Guide to Anti-Inflammatory Peptides: P8RI and Other Immunomodulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptides, a growing number of candidates are being investigated for their potential to modulate the inflammatory response, a key driver of numerous acute and chronic diseases. This guide provides a comparative overview of the synthetic peptide P8RI and other notable anti-inflammatory peptides, focusing on their mechanisms of action, supporting experimental data, and relevant protocols.

At a Glance: this compound vs. Other Inflammatory Modulating Peptides

PeptideTarget/Mechanism of ActionKey Anti-Inflammatory Effects
This compound CD31 AgonistRestores CD31's immunomodulatory function, reducing leukocyte and platelet activation.
Jusvinza (CIGB-814) HSP60-derived Altered Peptide LigandInduces regulatory T cells (Tregs) and reduces pro-inflammatory cytokines (TNF-α, IL-6, IL-17).
cLABL / cLBEL LFA-1/ICAM-1 Interaction InhibitorsBlock the interaction between leukocytes and endothelial cells, reducing inflammatory cell infiltration.
4N1K CD47-Binding PeptideModulates leukocyte adhesion.

In-Depth Peptide Profiles

This compound: A CD31 Agonist Approach

This compound is a synthetic peptide that acts as an agonist for the CD31 receptor, also known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). CD31 plays a crucial role in maintaining vascular homeostasis and regulating immune responses. During severe inflammation, the function of CD31 can be compromised. This compound is designed to restore this function, thereby exerting anti-inflammatory and anti-thrombotic effects.

Mechanism of Action

This compound's primary mechanism involves the restoration of CD31's immunomodulatory signaling. This leads to a reduction in the activation of leukocytes and platelets, key players in the inflammatory cascade. By stabilizing CD31 function, this compound helps to prevent the excessive cellular adhesion and signaling that characterize inflammatory conditions.

P8RI_Mechanism cluster_inflammation Inflammatory Stimulus cluster_cd31 CD31 Regulation cluster_cellular_effects Cellular Effects Immune Stimulation Immune Stimulation CD31 CD31 Immune Stimulation->CD31 compromises Restored CD31 Function Restored CD31 Function This compound This compound This compound->CD31 activates This compound->Restored CD31 Function Leukocyte Activation Leukocyte Activation Restored CD31 Function->Leukocyte Activation inhibits Platelet Activation Platelet Activation Restored CD31 Function->Platelet Activation inhibits Reduced Inflammation Reduced Inflammation Leukocyte Activation->Reduced Inflammation Platelet Activation->Reduced Inflammation

Caption: Jusvinza induces regulatory T cells and reduces pro-inflammatory cytokines to control inflammation.

Experimental Data for Jusvinza

Clinical studies in patients with rheumatoid arthritis and severe COVID-19 have provided quantitative data on Jusvinza's efficacy.

Rheumatoid Arthritis Clinical Trial Data [1][2][3][4]

Cytokine Effect of Jusvinza Treatment
TNF-α Significant reduction in serum levels.

| IL-17 | Significant reduction in serum levels. |

COVID-19 Patient Data

CytokineEffect of Jusvinza Treatment
IL-6 Significant decrease in circulating levels.
TNF-α Significantly reduced with therapy.

cLABL and cLBEL: Targeting Leukocyte-Endothelial Interactions

cLABL and cLBEL are cyclic peptides designed to inhibit the interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the process of leukocyte extravasation from the bloodstream into inflamed tissues.

Mechanism of Action

By binding to ICAM-1, cLABL and cLBEL physically block the binding of LFA-1 on leukocytes. This prevents the firm adhesion of leukocytes to the endothelial lining of blood vessels, thereby reducing the infiltration of inflammatory cells into tissues.

Workflow of Leukocyte Adhesion Inhibition

LFA1_ICAM1_Inhibition cluster_interaction Leukocyte-Endothelial Interaction cluster_inhibition Inhibition by cLABL/cLBEL cluster_result Result Leukocyte Leukocyte (with LFA-1) Endothelium Endothelial Cell (with ICAM-1) Leukocyte->Endothelium binds to Reduced Adhesion & Infiltration Reduced Adhesion & Infiltration Leukocyte->Reduced Adhesion & Infiltration Endothelium->Reduced Adhesion & Infiltration cLABL/cLBEL cLABL/cLBEL cLABL/cLBEL->Endothelium blocks ICAM-1

References

P8RI: A Comparative Guide to In Vitro and In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo performance of the synthetic peptide P8RI. This compound, a CD31 agonist, has demonstrated significant potential in improving the biocompatibility of medical devices and modulating immune responses. This document summarizes key experimental data, details the methodologies of pivotal studies, and visually represents the underlying biological pathways and experimental processes.

Correlating In Vitro Hemocompatibility with In Vivo Vascular Healing

This compound is a biomimetic peptide derived from the juxtamembrane extracellular sequence of CD31 (Platelet Endothelial Cell Adhesion Molecule-1). By acting as a CD31 agonist, this compound promotes vascular homeostasis and healing. This guide explores the correlation between its performance in laboratory-based assays and its efficacy in animal models.

In Vitro Performance: Enhanced Hemocompatibility

This compound coatings on medical-grade materials have been shown to significantly reduce thrombogenicity in in vitro models. Key findings from blood loop experiments, which simulate blood circulation over a material surface, demonstrate a marked decrease in platelet and coagulation activation compared to uncoated surfaces.

Table 1: In Vitro Hemocompatibility of this compound-Coated Surfaces

ParameterThis compound-Coated SurfaceBare Metal/Control SurfacePercentage Reduction with this compound
Fibrin BindingSignificantly ReducedStandardSignificant
Platelet AdhesionSignificantly ReducedStandardSignificant
Platelet Activation (Thromboxane B2)Significantly ReducedStandardSignificant
Coagulation Activation (Thrombin-Antithrombin III)Significantly ReducedStandardSignificant

Note: "Significantly Reduced" indicates a statistically significant decrease (p < 0.05) as reported in cited studies.

In Vivo Performance: Accelerated Endothelialization and Reduced Neointimal Hyperplasia

In animal models, this compound-coated devices, such as stents and flow diverters, exhibit superior integration into the arterial wall. This is characterized by rapid endothelialization, the formation of a healthy endothelial layer over the device, and a reduction in neointimal hyperplasia, the excessive tissue growth that can lead to restenosis.

Table 2: In Vivo Performance of this compound-Coated Stents in Porcine Coronary Arteries (28-day follow-up)

ParameterThis compound-Coated StentBare Metal Stent (BMS)Drug-Eluting Stent (DES)
Neointimal ThicknessSignificantly Reduced vs. BMSStandardComparable to this compound
Percent StenosisSignificantly Lower vs. BMSHigherComparable to this compound
Endothelialization (at 7 days)Fully EndothelializedIncompleteDelayed
ThrombosisAbsentPresent in some casesAbsent
This compound in Transplant Immunology: Attenuation of Antibody-Mediated Rejection

Beyond its application in cardiovascular devices, this compound has shown promise in mitigating antibody-mediated rejection (AMR) in organ transplantation. In a rat model of aortic allograft, systemic administration of this compound led to a significant reduction in donor-specific antibodies (DSAs), key mediators of AMR.

Table 3: Effect of this compound on Donor-Specific Antibodies (DSAs) in a Rat Aortic Allograft Model

Treatment GroupMean Fluorescence Intensity (MFI) of DSAs
This compound-Treated344
Control (Untreated)741

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound.

In Vitro Blood Loop Model for Thrombogenicity Testing

This protocol is designed to assess the hemocompatibility of materials by simulating blood flow in a closed loop.

  • Blood Collection and Preparation: Whole human or animal (e.g., ovine) blood is collected with an anticoagulant (e.g., citrate). Prior to the experiment, the blood is recalcified to restore its clotting potential, and a specific concentration of heparin is added to achieve a target level of anticoagulation.

  • Flow Loop Assembly: The test material (e.g., a this compound-coated stent or a piece of coated tubing) is placed within a loop of biocompatible tubing (e.g., PVC). The loop is filled with the prepared blood.

  • Blood Circulation: The blood is circulated through the loop at a controlled flow rate (e.g., 200 mL/min) and temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) using a peristaltic pump.

  • Analysis: After circulation, the blood is analyzed for markers of platelet activation (e.g., Thromboxane B2) and coagulation (e.g., Thrombin-Antithrombin III complexes). The surface of the test material is examined for fibrin deposition and platelet adhesion using techniques like scanning electron microscopy (SEM) and specific assays.

Rabbit Elastase-Induced Aneurysm Model

This in vivo model is used to evaluate the performance of flow-diverting devices in treating aneurysms.

  • Aneurysm Creation: A saccular aneurysm is induced in the common carotid artery of a rabbit. This is achieved by surgically exposing the artery and instilling a solution of elastase, an enzyme that degrades the elastic lamina of the arterial wall, causing it to bulge and form an aneurysm.

  • Device Implantation: A flow-diverting stent, either coated with this compound or a control, is deployed across the neck of the created aneurysm under fluoroscopic guidance.

  • Follow-up and Analysis: The animals are monitored for a set period (e.g., 5 and 28 days). At the end of the study period, the stented arteries are harvested. The degree of aneurysm occlusion is assessed using angiography. The arteries are then processed for histological analysis to evaluate neointimal formation, endothelialization, and inflammation.

Rat Aortic Allograft Model for Antibody-Mediated Rejection

This model is employed to study the efficacy of this compound in preventing the rejection of transplanted tissue.

  • Aortic Transplantation: A segment of the abdominal aorta from a donor rat is transplanted into a recipient rat of a different strain to induce an immune response.

  • This compound Administration: The recipient rats are treated with daily subcutaneous injections of this compound for a specified duration (e.g., 28 days). A control group receives a placebo.

  • DSA Measurement: At the end of the treatment period, blood samples are collected from the recipient rats. The levels of donor-specific antibodies (DSAs) are quantified using techniques such as flow cytometry.

  • Histological Analysis: The transplanted aortic grafts are harvested and examined histologically for signs of rejection, such as inflammation and tissue damage.

Visualizing the Mechanism and Workflow

To better understand the biological processes and experimental designs, the following diagrams are provided.

P8RI_CD31_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CD31_ecto CD31 Extracellular Domain This compound->CD31_ecto Binds & Activates CD31_trans CD31 SHP2 SHP-2 CD31_trans->SHP2 Recruits & Activates Downstream Downstream Signaling (e.g., reduced inflammation, promoted cell survival) SHP2->Downstream Modulates

This compound's Mechanism of Action via CD31 Signaling

InVitro_Blood_Loop_Workflow start Start blood_collection Blood Collection & Preparation start->blood_collection loop_assembly Assemble Flow Loop with This compound-coated Material blood_collection->loop_assembly circulation Circulate Blood (Controlled Flow & Temp) loop_assembly->circulation analysis Analyze Blood & Material (Platelet/Coagulation Markers, SEM) circulation->analysis end End analysis->end

In Vitro Blood Loop Experimental Workflow

InVivo_Rabbit_Aneurysm_Workflow start Start aneurysm_creation Create Elastase-Induced Aneurysm in Rabbit start->aneurysm_creation stent_implantation Implant this compound-coated or Control Stent aneurysm_creation->stent_implantation follow_up Follow-up Period (e.g., 28 days) stent_implantation->follow_up analysis Angiographic & Histological Analysis follow_up->analysis end End analysis->end

In Vivo Rabbit Aneurysm Model Workflow

Comparison with Alternative Coatings

This compound-coated stents have been compared to other commercially available stent technologies, primarily bare-metal stents (BMS) and drug-eluting stents (DES). While DES are effective at reducing neointimal hyperplasia, they can delay endothelialization. This compound promotes rapid healing and endothelial coverage, which is a key advantage. Limited direct comparative data exists for this compound versus other specific coatings like heparin or phosphorylcholine, however, the mechanism of action of this compound, actively promoting endothelial cell homeostasis, is distinct from the more passive, non-thrombogenic surfaces of these other coatings.

Conclusion

The available data strongly suggest a positive correlation between the in vitro and in vivo results for this compound. The enhanced hemocompatibility observed in laboratory settings translates to improved vascular healing and device integration in preclinical animal models. Furthermore, the immunomodulatory properties of this compound observed in a transplant model open up new avenues for its therapeutic application. The detailed protocols and visual aids provided in this guide are intended to facilitate a deeper understanding of this compound's performance and to support further research and development in this promising area.

Independent Validation of P8RI's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of the synthetic peptide P8RI against current and emerging alternatives in two key areas: the prevention of antibody-mediated rejection in organ transplantation and the improvement of biocompatibility in vascular stents. The information presented is supported by experimental data and detailed methodologies to aid in research and development decisions.

This compound for Prevention of Antibody-Mediated Rejection in Organ Transplantation

This compound, a synthetic agonist of the CD31 receptor, has shown promise in preclinical models for mitigating antibody-mediated rejection (AMR), a significant cause of organ transplant failure. By restoring the immunomodulatory function of CD31, this compound has the potential to suppress the donor-specific antibody (DSA) response and protect the allograft from immune-mediated damage.

Comparative Performance Data

The following table summarizes the performance of this compound in a rat model of aortic allograft transplantation compared to a control group.

Performance MetricThis compound Treatment GroupControl GroupSource
Donor-Specific Antibodies (MFI) 344741[1]
Media Nuclei Density (nuclei/px²) x 10⁻⁵ 3.42.2[1]
Media Surface Area (px²) x 10⁶ 2.332.02[1]
Alternatives to this compound in Transplant Rejection

A variety of immunomodulatory therapies are currently used to prevent transplant rejection. These can be broadly categorized as follows:

  • Conventional Immunosuppressants:

    • Calcineurin Inhibitors (e.g., Tacrolimus): Inhibit T-cell activation.

    • Antiproliferative agents (e.g., Mycophenolate Mofetil): Inhibit the proliferation of T and B cells.

    • Corticosteroids: Broad anti-inflammatory effects.

  • Biologics:

    • Anti-thymocyte Globulin (ATG): Depletes T-cells.

    • Anti-CD20 Antibodies (e.g., Rituximab): Deplete B-cells.

    • Intravenous Immunoglobulin (IVIG): Modulates antibody production and function.

  • Emerging Therapies:

    • Regulatory T-cell (Treg) Therapy: Aims to induce donor-specific tolerance.

    • Costimulation Blockade: Inhibits the second signal required for T-cell activation.

    • IL-6 Inhibitors: Target the pro-inflammatory cytokine IL-6, which is involved in B-cell and T-cell activation.

Experimental Protocols

Rat Aortic Allograft Model

This protocol is based on methodologies described in studies of transplant vasculopathy.

  • Animals: Male Brown Norway (donor) and Lewis (recipient) rats are used. All procedures should be approved by an institutional animal care and use committee.

  • Surgical Procedure:

    • The recipient rat is anesthetized.

    • A segment of the donor's thoracic or abdominal aorta is harvested.

    • The recipient's infrarenal abdominal aorta is exposed and clamped.

    • An end-to-end anastomosis is performed to transplant the donor aortic segment.

  • This compound Administration: this compound is administered subcutaneously at a dose of 2.5 mg/kg/day for 28 days. The control group receives a vehicle control (e.g., saline) on the same schedule.[1]

  • Donor-Specific Antibody (DSA) Quantification:

    • At the end of the treatment period, recipient serum is collected.

    • Donor splenocytes are incubated with the recipient serum.

    • The cells are then stained with a fluorescently labeled anti-rat IgG secondary antibody.

    • DSA levels are quantified by flow cytometry, measuring the mean fluorescence intensity (MFI).

  • Histological and Immunohistochemical Analysis:

    • The aortic allograft is harvested, fixed in 10% formalin, and embedded in paraffin.

    • 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology.

    • Immunohistochemical staining is performed for markers such as C4d (a marker of antibody-mediated rejection) and CD31 (to assess endothelial integrity).

    • A typical protocol for frozen sections involves fixing the tissue, embedding in OCT compound, and sectioning with a cryostat. Sections are then blocked and incubated with primary and fluorescently-labeled secondary antibodies.[2]

This compound for Enhancing Biocompatibility of Vascular Stents

This compound is also being investigated as a coating for vascular stents to improve their biocompatibility. By mimicking the natural endothelial cell receptor CD31, a this compound coating aims to reduce thrombosis and inflammation, and promote endothelialization, thereby preventing in-stent restenosis.

Comparative Performance Data

The following table summarizes the in vitro performance of this compound-coated cobalt-chromium discs compared to uncoated controls.

Performance MetricThis compound-Coated DiscsUncoated DiscsSource
Platelet Adhesion Significantly ReducedHigher Adhesion[3]
Leukocyte Activation Significantly ReducedHigher Activation[3]
Endothelial Cell Adherence PromotedLower Adherence[3]
Alternatives to this compound in Stent Coatings

Several strategies are employed to create bioactive stent coatings with improved biocompatibility:

  • Drug-Eluting Stents (DES): These stents release antiproliferative drugs (e.g., everolimus, sirolimus) to inhibit smooth muscle cell proliferation and reduce in-stent restenosis.

  • Antiplatelet Coatings: Surfaces can be modified with antiplatelet agents to reduce thrombus formation.

  • Pro-healing Coatings: These coatings incorporate molecules that promote the adhesion and growth of endothelial cells, such as peptides containing the RGD or RRETAWA motifs.[4]

  • Polymer-based Coatings: Various biocompatible polymers are used to create a barrier between the metal stent and the blood, reducing the inflammatory response.

Experimental Protocols

Stent Coating Procedure

This protocol describes a method for covalently immobilizing this compound on a cobalt-chromium stent surface.

  • Surface Preparation: Cobalt-chromium stents are cleaned and sterilized.

  • Covalent Immobilization:

    • The stent surface is activated to introduce reactive groups.

    • A linker molecule is attached to the activated surface.

    • The this compound peptide is then covalently bonded to the linker. A common method involves using EDC/NHS chemistry to couple the peptide's amine groups to carboxyl groups on the surface.[5]

In Vitro Biocompatibility Assessment

  • Endothelial Cell Culture:

    • Human coronary artery endothelial cells (HCAEC) are cultured in a suitable medium, such as MesoEndo Cell Growth Medium.

    • This compound-coated and uncoated stents are placed in a culture plate.

    • HCAECs are seeded onto the stents at a density of approximately 5,000-10,000 cells/cm².[6][7]

    • Cell adhesion, proliferation, and morphology are assessed at various time points using microscopy.

  • Platelet Adhesion and Activation Assay:

    • Platelet-rich plasma (PRP) is prepared from fresh human blood.

    • This compound-coated and uncoated stents are incubated with PRP.

    • Non-adherent platelets are washed away.

    • Adherent platelets are fixed and visualized using scanning electron microscopy (SEM) or quantified using a fluorescence-based assay. For fluorescence quantification, adherent platelets can be stained with a fluorescent dye like Calcein AM, and the fluorescence intensity is measured.[8][9]

    • Platelet activation can be assessed by measuring the expression of activation markers like P-selectin (CD62P) using flow cytometry or ELISA.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.

CD31_Signaling_Pathway This compound This compound CD31 CD31 Receptor This compound->CD31 binds to ITIM ITIM Phosphorylation CD31->ITIM activates SHP2 SHP-2 Recruitment ITIM->SHP2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) SHP2->Downstream Immune_Modulation Immune Modulation (Inhibition of T-cell and B-cell activation) Downstream->Immune_Modulation

Caption: CD31 signaling pathway activated by this compound.

Rat_Aortic_Allograft_Workflow cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_analysis Analysis (Day 28) Donor Harvest Donor Aorta (Brown Norway Rat) Anastomosis End-to-End Anastomosis Donor->Anastomosis Recipient Prepare Recipient Aorta (Lewis Rat) Recipient->Anastomosis P8RI_Admin This compound Administration (2.5 mg/kg/day, s.c.) Anastomosis->P8RI_Admin Control_Admin Vehicle Control Anastomosis->Control_Admin Serum_Collection Serum Collection P8RI_Admin->Serum_Collection Graft_Harvest Aortic Graft Harvest P8RI_Admin->Graft_Harvest Control_Admin->Serum_Collection Control_Admin->Graft_Harvest DSA_Analysis DSA Quantification (Flow Cytometry) Serum_Collection->DSA_Analysis Histo_Analysis Histology & IHC (H&E, C4d, CD31) Graft_Harvest->Histo_Analysis

Caption: Experimental workflow for the rat aortic allograft model.

Stent_Biocompatibility_Workflow cluster_coating Stent Coating cluster_invitro In Vitro Assessment Stent_Prep Stent Preparation (Cobalt-Chromium) P8RI_Immobilization This compound Immobilization (e.g., EDC/NHS chemistry) Stent_Prep->P8RI_Immobilization EC_Culture Endothelial Cell Culture on Stents P8RI_Immobilization->EC_Culture Platelet_Assay Platelet Adhesion & Activation Assay P8RI_Immobilization->Platelet_Assay

Caption: Experimental workflow for in vitro stent biocompatibility assessment.

References

Safety Operating Guide

Proper Disposal of P8RI: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of P8RI, a CD31 agonist peptide. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Understanding this compound and Associated Hazards

This compound is a synthetic peptide that acts as a CD31 agonist. In research settings, it is often used in molecular imaging studies where it may be conjugated with other molecules and radioisotopes, such as Technetium-99m (99mTc) in the form of 99mTc-HYNIC-D-P8RI.[1] The chemical, physical, and toxicological properties of many peptides are not fully investigated, and they should be handled by or under the direct supervision of a technically qualified individual.[2]

Due to its potential use with radioactive materials, the disposal procedures for this compound must be categorized into two distinct workflows:

  • Non-Radioactive this compound Waste: Disposal of the peptide in its unconjugated, non-radioactive form.

  • Radioactive this compound Waste: Disposal of this compound that has been conjugated with a radioisotope (e.g., 99mTc).

Quantitative Data Summary

ParameterGuidelineSource
Storage Temperature (Lyophilized) -20°C for short-term, -80°C for long-term
Storage Temperature (in Solution) -20°C or colder[3]
Solution pH for Storage pH 5-6[3][4]
Working Solution Stability Up to one week at 4°C

Experimental Protocols: General Peptide Handling

The following are general protocols for handling peptides like this compound, adapted from industry best practices.[2][3][4]

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water or appropriate sterile buffer (e.g., PBS, Tris, pH 7)

  • Oxygen-free solvents (for peptides susceptible to oxidation)

  • Vortex or sonicator

  • Pipettes and sterile, single-use pipette tips

  • Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses

Procedure for Reconstitution:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Add the appropriate volume of sterile solvent or buffer to the vial.

  • Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.

  • For peptides with low solubility, initial dissolution in a small amount of a solvent like DMSO may be necessary before adding the aqueous buffer.

  • If not for immediate use, prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Disposal Procedures

Non-Radioactive this compound Waste Disposal

Waste containing non-radioactive this compound should be handled as chemical waste.

Step-by-Step Disposal:

  • Segregation: Segregate this compound waste from other waste streams. This includes contaminated labware (e.g., pipette tips, tubes) and unused peptide solutions.

  • Collection: Collect solid waste in a designated, leak-proof, and clearly labeled chemical waste container. Collect liquid waste in a separate, compatible, and labeled container.

  • Labeling: Label the waste container with "Chemical Waste," the name of the substance (this compound), and any other institutional requirements.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Radioactive this compound Waste Disposal (e.g., 99mTc-HYNIC-D-P8RI)

Waste containing this compound conjugated with a radioisotope must be handled as radioactive waste.

Step-by-Step Disposal:

  • Segregation: At the point of generation, segregate radioactive this compound waste from all other waste streams, including non-radioactive chemical waste and regular trash.

  • Collection:

    • Solid Waste: Collect contaminated solid waste (e.g., gloves, absorbent paper, vials) in a designated, lead-shielded, and clearly labeled radioactive waste container.

    • Liquid Waste: Collect liquid radioactive waste in a designated, shielded, and leak-proof container.

    • Sharps: All sharps must be placed in a designated, puncture-resistant radioactive sharps container.

  • Labeling: Label all radioactive waste containers with the universal radioactive symbol, the isotope (e.g., 99mTc), the activity level, the date, and the lab's contact information.

  • Storage (Decay-in-Storage): For short-lived radioisotopes like 99mTc (half-life of ~6 hours), waste may be stored on-site for decay.

    • Store the waste in a secure, shielded, and designated radioactive material storage area.

    • Hold the waste for at least 10 half-lives (e.g., at least 60 hours for 99mTc).

  • Surveying: After the decay period, survey the waste with a radiation survey meter to ensure its radioactivity is indistinguishable from background radiation.

  • Final Disposal:

    • If the waste is at background levels, deface or remove all radioactive labels and dispose of it as non-radioactive chemical waste, following the procedures in section 4.1.

    • If the waste is still radioactive, it must be disposed of through your institution's EHS office as radioactive waste.

Mandatory Visualizations

This compound Disposal Workflow

P8RI_Disposal_Workflow cluster_generation Waste Generation cluster_decision Initial Assessment cluster_non_radioactive Non-Radioactive Disposal cluster_radioactive Radioactive Disposal start This compound Waste Generated is_radioactive Radioactive? start->is_radioactive collect_chem Collect in Chemical Waste Container is_radioactive->collect_chem No collect_rad Collect in Shielded Radioactive Waste Container is_radioactive->collect_rad Yes label_chem Label as Chemical Waste collect_chem->label_chem store_chem Store in Designated Area label_chem->store_chem dispose_chem Dispose via EHS store_chem->dispose_chem label_rad Label with Radioactive Symbol collect_rad->label_rad decay Decay-in-Storage (>10 half-lives) label_rad->decay survey Survey for Radioactivity decay->survey is_background At Background? survey->is_background is_background->collect_chem Yes (Deface Rad Labels) dispose_rad Dispose as Radioactive Waste via EHS is_background->dispose_rad No

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling P8RI

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of P8RI, a synthetic biomimetic peptide and CD31 agonist used in laboratory research. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Immediate Safety Information

According to the Safety Data Sheet (SDS) provided by MedChemExpress, this compound is classified as not a hazardous substance or mixture [1]. However, as a standard laboratory practice for handling synthetic peptides whose toxicological properties may not be fully characterized, it is prudent to treat this compound with due care.

Personal Protective Equipment (PPE)

Consistent with guidelines for handling synthetic peptides, the following PPE is recommended to prevent potential exposure and contamination.

PPE CategoryRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes of this compound solutions.
Hand Protection Nitrile or latex glovesPrevents direct skin contact and potential absorption. Change gloves immediately if contaminated.
Body Protection Standard laboratory coatProtects skin and clothing from spills.
Respiratory Not generally required for small quantities of lyophilized powder. Use a dust mask if weighing large amounts to avoid inhalation.Lyophilized peptides are not typically volatile, but dust can be generated. Work in a well-ventilated area.
Emergency First Aid Procedures

In the event of accidental exposure, follow these first aid measures as outlined in the this compound safety data sheet[1].

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental compliance.

Handling and Storage of this compound

This compound is typically supplied as a lyophilized powder. To ensure its stability and integrity, adhere to the following storage and handling protocols.

AspectGuideline
Storage Store lyophilized this compound in a tightly sealed container at -20°C for long-term stability[2][3][4][5]. Some sources recommend -80°C for enhanced preservation[2][5]. Protect from light[4].
Handling Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation and moisture absorption, as peptides can be hygroscopic[3][4][5][6]. Wear gloves to prevent contamination[3]. Weigh out the desired amount quickly and reseal the container tightly[6].
Reconstitution Use sterile, purified water or an appropriate sterile buffer (e.g., PBS) for reconstitution[3]. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before adding the aqueous buffer[3].
Solution Storage Peptide solutions are significantly less stable than the lyophilized powder[2][6]. It is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles[2][4].
Disposal Plan for this compound Waste

Dispose of this compound and contaminated materials in accordance with institutional, local, and national regulations for chemical waste[7].

Waste TypeDisposal Procedure
Unused/Expired this compound Dispose of as chemical waste. Collect in a designated, clearly labeled, and sealed container. Do not mix with other incompatible waste streams. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal service[7].
This compound Solutions Collect in a designated, leak-proof container labeled as "Chemical Waste" with the contents ("this compound" and solvent) and concentration clearly indicated. Do not dispose of down the drain unless explicitly permitted by your institution's EHS office[7].
Contaminated Labware Solid Waste (e.g., pipette tips, vials, gloves): Collect in a designated, leak-proof container labeled as "Chemical Waste" or "Biohazardous Waste" (as per institutional guidelines) and "Contaminated with this compound"[7]. Decontamination of non-disposable items can be achieved by immersing in a 10% bleach solution for at least 30 minutes[7].
Empty this compound Containers Thoroughly rinse the empty container with an appropriate solvent three times. The rinsate should be collected and disposed of as chemical waste. After rinsing and defacing the original label, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy[7].

Experimental Context and Workflow

This compound is a CD31 agonist, meaning it mimics the action of the CD31 protein. CD31 is crucial for maintaining vascular homeostasis and regulating immune responses. In research, this compound is often used to study its therapeutic potential in conditions like inflammation and vascular injury[8][9].

General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for an in vitro experiment investigating the effects of this compound on cultured cells.

experimental_workflow General In Vitro Experimental Workflow with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., Endothelial Cells, T-cells) p8ri_prep 2. This compound Reconstitution (Lyophilized powder to stock solution) treatment 3. Cell Treatment (Incubate cells with this compound at desired concentrations) p8ri_prep->treatment incubation 4. Incubation (Allow time for this compound to exert its effects) treatment->incubation data_collection 5. Data Collection (e.g., Flow Cytometry, ELISA, Western Blot) incubation->data_collection analysis 6. Data Analysis (Quantify changes in protein expression, cell signaling, etc.) data_collection->analysis

General workflow for in vitro this compound experiments.
CD31 Signaling Pathway

This compound functions by activating the CD31 signaling pathway. This pathway plays a key role in inhibiting overactive immune responses. The diagram below outlines a simplified representation of the CD31 inhibitory signaling cascade.

cd31_signaling Simplified CD31 Signaling Pathway This compound This compound (CD31 Agonist) CD31 CD31 Receptor This compound->CD31 Binds to and activates ITIMs ITIMs Phosphorylation CD31->ITIMs Induces SHP2 SHP-2 Recruitment ITIMs->SHP2 Recruits Downstream Downstream Signaling Proteins (e.g., kinases involved in cell activation) SHP2->Downstream Dephosphorylates Inhibition Inhibition of Cell Activation Downstream->Inhibition Leads to

This compound activates the CD31 inhibitory pathway.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.